Desmethylmianserin
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19/h1-8,17-18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBILSSSEXRZGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20891477 | |
| Record name | Normianserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71936-92-0 | |
| Record name | Desmethylmianserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71936-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylmianserin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071936920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Normianserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20891477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLMIANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI2H4ADR4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Desmethylmianserin chemical structure and properties
An In-Depth Technical Guide to Desmethylmianserin: Structure, Properties, and Analysis
Introduction
This compound, also known as normianserine, is the principal and pharmacologically active metabolite of the tetracyclic antidepressant mianserin. Following the administration of mianserin, it is readily formed in the body and circulates in the plasma, contributing significantly to the overall therapeutic and side-effect profile of the parent drug.[1] Understanding the chemical characteristics, pharmacological activity, and analytical quantification of this compound is crucial for researchers, clinicians, and professionals in drug development for a comprehensive understanding of mianserin's action and for optimizing its therapeutic use. This guide provides a detailed technical overview of this compound, from its fundamental chemical structure to its clinical relevance.
Chapter 1: Chemical Identity and Physicochemical Properties
A thorough understanding of a molecule begins with its chemical structure and physical characteristics. These properties dictate its behavior in biological systems and inform the development of analytical methods.
Chemical Structure
This compound retains the core tetracyclic structure of its parent compound, mianserin, with the only difference being the absence of a methyl group on the nitrogen atom of the piperazine ring.
Pharmacokinetic Characteristics
After administration of mianserin, this compound is found in human plasma at concentrations of about one-third that of the parent drug. [1][2]There is considerable inter-individual variation in the steady-state plasma concentrations of both mianserin and this compound. [3]Factors such as age can influence the plasma concentrations of mianserin, with older individuals showing increased levels. [3][4]However, the combined plasma concentrations of mianserin and this compound tend to remain more stable with age. [3]The kinetics of both compounds appear to be linear with increasing doses. [3][4]
Chapter 4: Analytical Methodologies for Quantification
Accurate and reliable quantification of this compound in biological matrices, particularly plasma, is essential for therapeutic drug monitoring and pharmacokinetic studies.
Overview of Analytical Techniques
Several analytical methods have been developed for the simultaneous determination of mianserin and its metabolites. High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques due to their sensitivity and specificity. [5][6][7][8][9]Sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex biological matrix. [5][7][9]
Experimental Protocol: HPLC-UV Method for Plasma Samples
The following is a representative protocol for the quantification of mianserin and this compound in human plasma using HPLC with UV detection. [5] 1. Materials and Reagents:
-
Reference standards of mianserin, this compound, and an internal standard (e.g., doxepin).
-
HPLC-grade methanol, acetonitrile, hexane, and isoamyl alcohol.
-
Sodium hydroxide solution (1 M).
-
Phosphoric acid.
-
Human plasma.
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of plasma sample, add 50 µL of the internal standard solution.
-
Alkalinize the sample by adding 200 µL of 1 M sodium hydroxide and vortex.
-
Add 5 mL of hexane:isoamyl alcohol (99:1, v/v) as the extraction solvent.
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 214 nm).
-
Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.
Chapter 5: Chemical Synthesis
While this compound is primarily encountered as a metabolite, its chemical synthesis is necessary for obtaining reference standards for analytical purposes and for further pharmacological research. A method for the synthesis of N-desmethylmianserin from mianserin has been reported using 1-chloroethylchloroformate. [10][11]This reaction results in a mixture of this compound and the starting material, mianserin. A subsequent selective derivatization and separation process is then employed to isolate the pure N-desmethylmianserin hydrochloride. [10][11]
Chapter 6: Clinical and Research Significance
The study of this compound is of significant clinical and research importance.
-
Contribution to Therapeutic Effect: As an active metabolite, this compound contributes to the overall antidepressant efficacy of mianserin. [1]Monitoring its levels can provide a more complete picture of the pharmacologically active compounds in a patient's system.
-
Therapeutic Drug Monitoring (TDM): Measuring the plasma concentrations of both mianserin and this compound can aid in optimizing treatment and ensuring that concentrations are within the therapeutic range, which has been suggested to be 101-183 nmol/L for the sum of both compounds. [3][4]* Understanding Side Effects: The differing pharmacological profiles of mianserin and this compound, particularly regarding sedation, may help to explain the variability in side effects observed among patients. [1][12]* Pharmacogenetic Studies: Research into how genetic variations in metabolic enzymes like CYP2D6 affect the ratio of mianserin to this compound can lead to more personalized approaches to antidepressant therapy. [13]
Conclusion
This compound is a key player in the pharmacology of mianserin. Its chemical properties, distinct (though related) pharmacological profile, and significant presence in the plasma of patients undergoing mianserin therapy underscore the importance of its study. For researchers and clinicians, a thorough understanding of this compound is not merely academic but is essential for the safe and effective use of its parent drug. The analytical methods developed for its quantification are critical tools in achieving this understanding and in advancing the field of psychopharmacology.
References
-
Pinder, R. M., & van Delft, A. M. (1983). Pharmacological aspects of mianserin. British Journal of Clinical Pharmacology, 15 Suppl 2(Suppl 2), 269S–276S. [Link]
-
De Jongh, G. D., van den Wildenberg, H. M., Nieuwenhuyse, H., & van der Veen, F. (1981). The metabolism of mianserin in women, rabbits, and rats: identification of the major urinary metabolites. Drug Metabolism and Disposition, 9(1), 48–53. [Link]
-
Patel, J. K., Patel, S. K., & Patel, K. R. (2011). A Convenient Method for Synthesis and Purification of N-Desmethylmianserin-An Active Metabolite of Mianserin. International Journal of Pharmaceutical Research. [Link]
-
Eap, C. B., Bender, S., Gastpar, M., & Baumann, P. (1996). Steady state concentrations of the enantiomers of mianserin and this compound in poor and in homozygous and heterozygous extensive metabolizers of debrisoquine. Psychopharmacology, 128(2), 177–181. [Link]
-
Otani, K., Sasa, H., Kaneko, S., Kondo, T., & Fukushima, Y. (1993). Steady-state plasma concentrations of mianserin and its major active metabolite, this compound. Therapeutic Drug Monitoring, 15(2), 113–117. [Link]
-
Patel, J. K., Patel, S. K., & Patel, K. R. (2011). A convenient method for synthesis and purification of N-Desmethylmianserin- An active metabolite of mianserin. ResearchGate. [Link]
-
Riley, R. J., & Lambert, C. (1993). Activation of mianserin and its metabolites by human liver microsomes. Xenobiotica, 23(10), 1113–1126. [Link]
-
Suckow, R. F., Zhang, M. F., & Cooper, T. B. (1992). Determination of Mianserin and Metabolites in Plasma by Liquid Chromatography With Electrochemical Detection. Therapeutic Drug Monitoring, 14(5), 392–398. [Link]
-
Pinder, R. M., & van Delft, A. M. (1983). Pharmacological aspects of mianserin. ResearchGate. [Link]
-
Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. (2008). ResearchGate. [Link]
-
Hand, T. H., Marek, G. J., & Seiden, L. S. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. Psychopharmacology, 105(4), 453–458. [Link]
-
Hand, T. H., Marek, G. J., & Seiden, L. S. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. R Discovery. [Link]
-
PubChem. (n.d.). Mianserin. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Dahl, S. G., Jerling, M., Llerena, A., & Bertilsson, L. (1994). Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients. Therapeutic Drug Monitoring, 16(3), 259–263. [Link]
-
Hand, T. H., Marek, G. J., & Seiden, L. S. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. ResearchGate. [Link]
-
Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved January 10, 2026, from [Link]
-
RELIS. (2022, August 30). Finns terapeutiskt intervall för mianserin och dess metabolit? RELIS. [Link]
-
Development, validation and application of the HPLC method for determination of mianserin in human serum. (2007). ResearchGate. [Link]
-
Otani, K., Ishida, M., Kaneko, S., Hiraga, K., & Fukushima, Y. (1994). Subjective side effects of mianserin in relation to plasma concentrations of mianserin and this compound. Human Psychopharmacology: Clinical and Experimental, 9(3), 209–212. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Mianserin Hydrochloride? Patsnap. [Link]
-
Development, validation and application of the HPLC method for determination of mianserin in human serum. (2007). PubMed. [Link]
-
CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved January 10, 2026, from [Link]
Sources
- 1. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steady-state plasma concentrations of mianserin and its major active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. relis.no [relis.no]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development, validation and application of the HPLC method for determination of mianserin in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ViewArticleDetail [ijpronline.com]
- 11. researchgate.net [researchgate.net]
- 12. Subjective side effects of mianserin in relation to plasma concentrations of mianserin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Steady state concentrations of the enantiomers of mianserin and this compound in poor and in homozygous and heterozygous extensive metabolizers of debrisoquine [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of Desmethylmianserin
Introduction
Desmethylmianserin, also known as normianserin, is a primary and pharmacologically active metabolite of the tetracyclic antidepressant mianserin.[1] Mianserin is metabolized in the liver, primarily by the CYP2D6 enzyme, through pathways including N-demethylation to yield this compound.[2][3] This metabolite contributes to the overall therapeutic effects of the parent drug and is a crucial reference standard for pharmacokinetic, toxicological, and clinical studies.[4][5]
The synthesis of high-purity this compound presents a unique challenge: the efficient N-demethylation of the tertiary amine in mianserin and the subsequent separation of the resulting secondary amine (this compound) from any unreacted starting material. This guide provides an in-depth examination of a robust and efficient method for the synthesis and purification of this compound, leveraging a modified Von Braun demethylation followed by a novel selective derivatization technique for purification.
Part 1: Chemical Synthesis of this compound
The most direct synthetic strategy for obtaining this compound is the N-demethylation of its readily available precursor, mianserin. While several demethylation reagents exist, the use of α-chloroethyl chloroformate (ACE-Cl) provides a high-yield route under relatively mild conditions.[6]
Synthetic Pathway Overview
The synthesis is a two-step process starting from mianserin hydrochloride. The tertiary amine of mianserin reacts with ACE-Cl to form an intermediate carbamate. This unstable intermediate is then solvolyzed, typically with methanol, to yield the desired secondary amine, this compound, as its hydrochloride salt.
Causality of Reagent Selection
-
1-Chloroethyl Chloroformate (ACE-Cl): This reagent is highly effective for the demethylation of tertiary amines.[6] The reaction mechanism proceeds through a stable carbamate intermediate, which readily decomposes upon heating in a protic solvent like methanol. This method is often preferred over harsher reagents due to its specificity and higher yields.[6]
-
Methanol (MeOH): Serves as the solvent for the solvolysis step. Its protic nature facilitates the breakdown of the carbamate intermediate to release the secondary amine, carbon dioxide, and methyl chloride.
Detailed Experimental Protocol: Synthesis
The following protocol is adapted from established methodologies.[6][7]
-
Reaction Setup: Suspend mianserin hydrochloride in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Slowly add 1-chloroethyl chloroformate (ACE-Cl) to the suspension at room temperature. The reaction is typically carried out using a slight molar excess of ACE-Cl.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) to observe the consumption of the mianserin starting material.
-
Solvent Removal: Once the reaction is complete (as indicated by TLC), remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Solvolysis: Add methanol to the residue obtained in the previous step.
-
Heating: Heat the methanolic solution to reflux for approximately one hour to facilitate the decomposition of the intermediate carbamate.
-
Product Isolation (Crude): After reflux, cool the solution and remove the methanol under reduced pressure. The resulting solid residue contains a mixture of this compound hydrochloride and unreacted mianserin.
Part 2: Purification via Selective Derivatization
A significant challenge in this synthesis is the separation of the target compound, this compound (a secondary amine), from the starting material, mianserin (a tertiary amine). Their similar polarities make conventional chromatographic separation difficult and often results in low recovery.[6] A more efficient method involves selectively derivatizing the secondary amine, separating the derivative, and then regenerating the pure product.[6]
Purification Strategy
The secondary amine of this compound is nucleophilic and will react with an acetylating agent like acetic anhydride, while the tertiary amine of mianserin will not. This difference in reactivity is exploited to form an acetyl derivative of this compound. This derivative has significantly different polarity, allowing for easy separation from the unreacted mianserin. The pure acetyl derivative is then hydrolyzed to yield high-purity this compound.
Detailed Experimental Protocol: Purification
-
Selective Acetylation: Dissolve the crude product mixture in a suitable solvent. Add a base (e.g., triethylamine) followed by acetic anhydride. Stir the reaction at room temperature.
-
Isolation of Derivative: After the reaction is complete, the acetylated derivative of this compound can be isolated. This may involve an aqueous workup where the unreacted, basic mianserin is extracted into an acidic aqueous layer, leaving the neutral acetyl derivative in the organic layer.
-
Deacetylation (Hydrolysis): Treat the isolated acetyl derivative with an acidic solution (e.g., hydrochloric acid) and heat to hydrolyze the acetyl group.
-
Final Product Isolation: After hydrolysis, the pure this compound hydrochloride can be isolated by removing the solvent, followed by washing with a non-polar solvent like diethyl ether to remove any non-polar impurities.[6]
Part 3: Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the final product.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound.[8][9][10] A validated HPLC method can effectively separate this compound from mianserin and other potential impurities, providing accurate quantitative results.
Table 1: Summary of Reaction Yield and Purity
| Step | Product | Yield (%) | Purity (%) (by HPLC) | Reference |
|---|---|---|---|---|
| Synthesis | Crude this compound HCl | ~70-80% | Variable | [6] |
| Purification | Pure this compound HCl | >98% | >98% | [6] |
Note: Yields are indicative and can vary based on reaction scale and conditions.
Structural Confirmation
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool used to confirm the molecular weight of the synthesized compound.[11] The observed mass should correspond to the calculated exact mass of this compound (C₁₇H₁₈N₂).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The absence of the N-methyl signal (a singlet typically around 2-3 ppm in ¹H NMR) and the appearance of an N-H proton signal are key indicators of successful demethylation.
Conclusion
The synthesis of this compound via N-demethylation of mianserin using 1-chloroethyl chloroformate is an effective and high-yielding process. The primary challenge of separating the product from the starting material can be overcome by a novel purification strategy involving selective acetylation. This approach avoids technically challenging chromatographic separations and enhances the overall efficiency and purity of the final product. The combination of this synthetic route and purification method, validated by modern analytical techniques such as HPLC and MS, provides a reliable pathway for producing high-purity this compound for research and development purposes.
References
Sources
- 1. This compound | 71936-92-0 [chemicalbook.com]
- 2. Mianserin - Wikipedia [en.wikipedia.org]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Steady-state plasma concentrations of mianserin and its major active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ViewArticleDetail [ijpronline.com]
- 8. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The metabolism of mianserin in women, rabbits, and rats: identification of the major urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. GSRS [gsrs.ncats.nih.gov]
An In-Depth Technical Guide to the In Vitro Metabolism of Mianserin to Desmethylmianserin
This guide provides a comprehensive technical overview of the in vitro metabolism of the tetracyclic antidepressant mianserin, with a specific focus on its N-demethylation to form desmethylmianserin. Designed for researchers, scientists, and professionals in drug development, this document delves into the enzymatic processes, experimental methodologies, and analytical techniques essential for studying this critical metabolic pathway.
Introduction: The Significance of Mianserin Metabolism
Mianserin, a tetracyclic antidepressant, is primarily used in the treatment of depression.[1][2] Its therapeutic effects are attributed to its complex pharmacological profile, which includes antagonism of histamine and serotonin receptors, and inhibition of norepinephrine reuptake.[1] The clinical efficacy and safety of mianserin are significantly influenced by its metabolism, which primarily occurs in the liver.[1][3]
The biotransformation of mianserin yields several metabolites, with this compound, 8-hydroxymianserin, and mianserin-N-oxide being the principal products identified in human liver microsomes.[4][5] this compound, the focus of this guide, is a pharmacologically active metabolite that may contribute to the overall antidepressant effects of the parent drug.[6] Therefore, a thorough understanding of the in vitro conversion of mianserin to this compound is crucial for predicting its in vivo pharmacokinetics, potential drug-drug interactions, and inter-individual variability in patient response.
Enzymology of Mianserin N-Demethylation
The N-demethylation of mianserin is a phase I metabolic reaction predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1][7]
Key Enzymes Involved:
-
CYP2D6: This highly polymorphic enzyme plays a major role in mianserin metabolism, including N-demethylation.[1][7][8][9] Studies have shown that CYP2D6 exhibits stereoselectivity, predominantly N-demethylating the R(-)-enantiomer of mianserin.[9] Genetic variations in the CYP2D6 gene can lead to significant differences in enzyme activity, affecting plasma concentrations of mianserin and its metabolites, and consequently, the therapeutic response.[10]
-
CYP1A2 and CYP3A4: These enzymes are also involved in the N-demethylation of both mianserin enantiomers.[8] While CYP2D6 is a key player, CYP1A2 and CYP3A4 contribute to the overall metabolic clearance of the drug.[7][8]
-
Other Contributing Isoforms: Research using recombinant human CYP isoforms has indicated that CYP2B6 and CYP2C19 also show catalytic activity for the N-demethylation of mianserin.[8]
The involvement of multiple CYP isoforms in mianserin's metabolism suggests a complex interplay that can be influenced by various factors, including genetic polymorphisms and co-administered drugs that may act as inhibitors or inducers of these enzymes.[11][12]
Experimental Workflow for In Vitro Mianserin Metabolism Studies
A robust in vitro system is essential to accurately characterize the kinetics and enzymatic profile of mianserin N-demethylation. Human liver microsomes (HLMs) are the most commonly used and reliable in vitro model for such studies as they contain a rich complement of drug-metabolizing enzymes, including CYPs.[3][4][5][13][14][15]
Below is a detailed, field-proven protocol for a typical in vitro mianserin metabolism assay.
Mandatory Visualization: Mianserin Metabolism Workflow
Sources
- 1. Mianserin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of cytotoxic metabolites from phenytoin, imipramine, desipramine, amitriptyline and mianserin by mouse and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential therapeutic role of the enantiomers and metabolites of mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of human cytochrome P450 isoforms involved in the stereoselective metabolism of mianserin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoform-selective metabolism of mianserin by cytochrome P-450 2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mirtazapine - Wikipedia [en.wikipedia.org]
- 13. A comparative study of the formation of chemically reactive drug metabolites by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of Desmethylmianserin: A Technical Guide for Researchers
An In-depth Exploration of the Principal Active Metabolite of Mianserin
Authored by a Senior Application Scientist
Abstract
Desmethylmianserin, the primary and pharmacologically active metabolite of the tetracyclic antidepressant mianserin, plays a significant role in the overall therapeutic effect of its parent compound. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, intended for researchers, scientists, and drug development professionals. This document delves into the receptor binding affinities, functional activities, metabolic pathways, and pharmacokinetic properties of this compound, offering a detailed understanding of its complex interactions within the central nervous system. By synthesizing available data and outlining key experimental methodologies, this guide serves as a critical resource for the ongoing investigation and future development of novel therapeutics targeting monoaminergic systems.
Introduction: The Significance of an Active Metabolite
The tetracyclic antidepressant mianserin has a well-established clinical history in the management of depressive disorders. Its therapeutic action is attributed to a complex pharmacological profile, primarily involving the antagonism of various neurotransmitter receptors. However, a complete understanding of mianserin's in vivo activity necessitates a thorough examination of its principal metabolite, this compound.
Following administration, mianserin undergoes extensive metabolism, with N-demethylation being a key pathway, leading to the formation of this compound.[1] This metabolite is not an inactive byproduct but a pharmacologically active compound that is readily detected in human plasma, contributing to the overall antidepressant and sedative properties of mianserin.[2][3] Understanding the distinct pharmacological characteristics of this compound is crucial for several reasons:
-
Contribution to Therapeutic Effect: The receptor binding profile and functional activity of this compound can either complement or differ from that of mianserin, influencing the overall clinical outcome.
-
Interindividual Variability: Differences in metabolic rates among individuals can lead to varying ratios of mianserin to this compound, potentially explaining differences in patient responses and side effect profiles.[4]
-
Drug Development: A detailed understanding of the structure-activity relationships of mianserin and its metabolites can inform the design of new chemical entities with improved efficacy and tolerability.
This guide will provide a detailed exploration of the pharmacological landscape of this compound, offering insights into its molecular interactions and physiological consequences.
Metabolic Formation of this compound
The biotransformation of mianserin to this compound is a critical step in its metabolic cascade. This process is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver.
-
Key Metabolic Pathway: The N-demethylation of mianserin is a major metabolic route.[1]
-
CYP Isozyme Involvement: While multiple CYP isozymes may be involved, studies suggest a significant role for CYP1A2 and CYP2D6 in the metabolism of mianserin.[1] The activity of these enzymes can be influenced by genetic polymorphisms and co-administered drugs, leading to interindividual differences in this compound levels.
The formation of this compound is a crucial determinant of the overall pharmacological activity observed after mianserin administration.
Diagram: Metabolic Conversion of Mianserin
Caption: Metabolic pathway of mianserin to this compound.
Receptor Pharmacology: A Multi-Target Profile
This compound exhibits a broad receptor binding profile, interacting with a variety of serotonin, adrenergic, and histamine receptors. This multi-target engagement is central to its pharmacological effects.
Serotonin Receptor Interactions
This compound, like its parent compound, demonstrates significant affinity for several serotonin (5-HT) receptor subtypes. While specific Ki values for this compound are not extensively reported in publicly available literature, its activity is generally understood to contribute to the overall serotonergic modulation of mianserin. Mianserin is known to be a potent antagonist at 5-HT2A and 5-HT2C receptors, and it is plausible that this compound shares some of these properties.[5] The antagonism of these receptors is linked to antidepressant and anxiolytic effects.
Adrenergic Receptor Interactions
A key aspect of the pharmacological profile of both mianserin and this compound is their interaction with adrenergic receptors. Mianserin is a known antagonist of α2-adrenergic receptors, which leads to an increase in the release of norepinephrine. This action is believed to be a primary mechanism of its antidepressant effect. While direct binding data for this compound is limited, its contribution to the overall noradrenergic effects of mianserin is acknowledged.[2]
Histamine Receptor Interactions
Mianserin is a potent antagonist of the histamine H1 receptor, which accounts for its sedative side effects. This compound is reported to be less active than mianserin in tests indicative of sedation, suggesting it may have a lower affinity for the H1 receptor.[2] This difference in H1 receptor antagonism between the parent drug and its metabolite could be clinically significant, potentially influencing the sedative burden in patients.
Table 1: Summary of Postulated Receptor Interactions of this compound
| Receptor Family | Receptor Subtype | Postulated Activity | Potential Clinical Relevance |
| Serotonin | 5-HT2A | Antagonist | Antidepressant, Anxiolytic |
| 5-HT2C | Antagonist | Antidepressant, Anxiolytic | |
| Adrenergic | α2 | Antagonist | Antidepressant |
| Histamine | H1 | Antagonist (less potent than mianserin) | Sedation |
Functional Activity: From Binding to Biological Response
Understanding the functional consequences of this compound's receptor binding is essential to elucidating its pharmacological role. Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.
While specific functional data for this compound is sparse, its classification as an active metabolite implies that it elicits a biological response upon receptor binding.[2] For example, its antagonism at α2-adrenergic receptors would be expected to increase norepinephrine release in relevant brain regions.
Diagram: Experimental Workflow for Characterizing Functional Activity
Caption: Workflow for in vitro functional activity assessment.
Pharmacokinetics and Brain Penetration
The therapeutic efficacy of a centrally acting drug is critically dependent on its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its ability to cross the blood-brain barrier (BBB).
This compound is consistently detected in the plasma of patients treated with mianserin, with its concentration being approximately one-third that of the parent compound.[2] The elimination half-life of mianserin is known to be in the range of 20-40 hours, and it is likely that this compound has a comparable or longer half-life, contributing to its sustained presence in the body.
The ability of this compound to penetrate the BBB is a crucial factor for its central activity. While direct studies on the BBB penetration of this compound are limited, the established central effects of mianserin and the contribution of its active metabolites strongly suggest that this compound does enter the central nervous system.
Table 2: Key Pharmacokinetic Considerations for this compound
| Parameter | Observation | Implication for Researchers |
| Plasma Concentration | Approximately one-third that of mianserin[2] | Important to measure both compounds in pharmacokinetic studies. |
| Elimination Half-life | Likely prolonged | Contributes to sustained receptor engagement. |
| Blood-Brain Barrier Penetration | Inferred from central activity | Direct measurement would provide valuable data for PK/PD modeling. |
Methodologies for Pharmacological Characterization
A comprehensive understanding of this compound's pharmacology relies on a suite of established in vitro and in vivo experimental techniques.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand with known high affinity for the target receptor. The ability of an unlabeled compound, such as this compound, to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity.
Diagram: Principle of Radioligand Binding Assay
Caption: Competitive radioligand binding assay principle.
Cell-Based Functional Assays
To determine the functional activity of this compound at its target receptors, cell-based assays are employed. These assays typically involve cells that have been engineered to express a specific receptor. Upon application of the test compound, changes in intracellular signaling pathways, such as the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium (Ca2+), are measured. These changes indicate whether the compound is acting as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity).
In Vivo Microdialysis and Receptor Occupancy Studies
In vivo studies are essential for understanding the physiological effects of this compound in a living system. Microdialysis can be used to measure the extracellular concentrations of neurotransmitters in specific brain regions following administration of the compound, providing a direct assessment of its impact on neurochemical signaling. Receptor occupancy studies, often utilizing positron emission tomography (PET) or ex vivo autoradiography, can determine the extent to which this compound binds to its target receptors in the brain at therapeutic doses.
Conclusion and Future Directions
This compound is a pharmacologically active metabolite that significantly contributes to the clinical profile of mianserin. Its multi-target engagement with serotonin, adrenergic, and histamine receptors underscores the complexity of mianserin's mechanism of action. While the available data provides a foundational understanding of its pharmacology, further research is warranted to fully elucidate its role.
Future research should focus on:
-
Comprehensive Receptor Profiling: Conducting systematic radioligand binding and functional assays to determine the Ki, EC50, and IC50 values of this compound at a wide range of CNS receptors.
-
Detailed Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound, including its brain penetration kinetics.
-
In Vivo Target Engagement: Utilizing techniques like PET to quantify the in vivo receptor occupancy of this compound at therapeutic doses.
A more complete understanding of the pharmacological profile of this compound will not only enhance our knowledge of mianserin's therapeutic actions but also provide valuable insights for the development of next-generation antidepressants with improved efficacy and safety profiles.
References
-
Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors. (n.d.). Frontiers. Retrieved from [Link]
- Plasma concentrations of mianserin after single dose and at steady-state in depressed elderly patients. (1987). Clinical Pharmacokinetics, 12(1), 73-8.
- Pharmacological aspects of mianserin. (1983). British Journal of Clinical Pharmacology, 15 Suppl 2, 269S-276S.
- Steady-state plasma concentrations of mianserin and its major active metabolite, this compound. (1993). Therapeutic Drug Monitoring, 15(2), 113-7.
- Steady state concentrations of the enantiomers of mianserin and this compound in poor and in homozygous and heterozygous extensive metabolizers of debrisoquine. (1995). Therapeutic Drug Monitoring, 17(5), 516-21.
- Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. (1991). Psychopharmacology, 105(4), 453-8.
-
(PDF) Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. (2025). ResearchGate. Retrieved from [Link]
-
Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. (2024). DigitalCommons@TMC. Retrieved from [Link]
Sources
- 1. The pharmacokinetics of mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5HT2 binding sites after mianserin: comparison of loss of sites and brain levels of drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steady state concentrations of the enantiomers of mianserin and this compound in poor and in homozygous and heterozygous extensive metabolizers of debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]
An In-Depth Technical Guide to the Central Nervous System Mechanism of Action of Desmethylmianserin
Executive Summary
Desmethylmianserin is a principal and pharmacologically active metabolite of the tetracyclic antidepressant mianserin.[1][2] While the parent compound, mianserin, exerts its effects primarily through potent antagonism of various G-protein coupled receptors, this compound introduces a distinct and complementary mechanism of action. This guide delineates the current understanding of this compound's function within the central nervous system (CNS). It uniquely possesses dual inhibitory activity against both norepinephrine and serotonin transporters, a feature not prominent in the parent molecule. Concurrently, it retains significant, albeit modulated, interaction with adrenergic and serotonergic receptors. This document provides a comprehensive analysis of its synaptic actions, a quantitative review of its receptor binding profile in the context of mianserin, hypothesized downstream signaling effects, and detailed experimental protocols for its characterization. This integrated mechanism underscores its crucial contribution to the overall therapeutic profile of mianserin.
Introduction: The Metabolite's Role in Mianserin's Therapeutic Profile
Mianserin is a well-established tetracyclic antidepressant whose mechanism has been characterized as an antagonist of histamine H1, serotonin 5-HT2, and α-adrenergic receptors.[3][4][5] Upon administration, mianserin is extensively metabolized in the liver, primarily producing N-desmethylmianserin and 8-hydroxymianserin.[6] Both of these metabolites are pharmacologically active and are considered to contribute to the clinical effects of the parent drug.[1][2]
This compound is consistently detected in patient plasma, typically at concentrations around one-third of the parent mianserin levels following chronic dosing.[1][2] A critical aspect for drug development professionals is its stereochemistry; while the more active S(+)-enantiomer of mianserin is often found in higher concentrations in patients, the R(-)-enantiomer of this compound appears to predominate in plasma.[7] This stereochemical difference has significant implications for its interaction with specific CNS targets and its overall contribution to treatment outcomes. Unlike its parent compound, which has weak effects on monoamine reuptake, this compound's primary mechanism involves potent modulation of neurotransmitter transport, thereby altering the synaptic landscape in a fundamentally different way.
Core Pharmacological Actions at the Synapse
The mechanism of action of this compound is multifaceted, involving both the blockade of monoamine transporters and direct receptor modulation. This dual action distinguishes it from many other antidepressant metabolites.
The Noradrenergic System: A Dual-Action Modulator
This compound significantly facilitates noradrenergic transmission through a two-pronged mechanism:
-
Inhibition of Norepinephrine Reuptake: The molecule is an effective inhibitor of the norepinephrine transporter (NET). This blockade increases the synaptic concentration and duration of norepinephrine, enhancing signaling at postsynaptic adrenergic receptors.
-
Modulation of α2-Adrenergic Receptors: The parent compound, mianserin, is a known antagonist of presynaptic α2-adrenergic autoreceptors. This action inhibits the negative feedback loop that normally suppresses norepinephrine release. This compound also contributes to the antagonism of these autoreceptors, further promoting the release of norepinephrine into the synapse.
The Serotonergic System: A Unique Profile
The most distinguishing feature of this compound is its effect on the serotonin system, which diverges significantly from mianserin.
-
Inhibition of Serotonin Reuptake: this compound is a potent inhibitor of the serotonin transporter (SERT). This activity increases the synaptic availability of serotonin (5-HT), a core mechanism shared with the widely used Selective Serotonin Reuptake Inhibitors (SSRIs).
-
Interaction with 5-HT Receptors: Mianserin is a potent antagonist of 5-HT2 family receptors (especially 5-HT2A and 5-HT2C).[3] While direct binding affinities for this compound are not extensively documented, behavioral studies suggest it has a lower affinity for the 5-HT2 receptor than the parent S(+)-mianserin enantiomer.[8][9] This profile suggests that this compound's primary serotonergic action is via reuptake inhibition, rather than direct receptor blockade.
The Histaminergic System: Implications for Sedation
Mianserin is a powerful histamine H1 receptor antagonist, an action strongly associated with its sedative side effects.[4] Functional and clinical observations indicate that this compound is less sedating than its parent compound.[1][2] This strongly implies that this compound possesses a significantly lower binding affinity for the histamine H1 receptor, a desirable trait for improving the tolerability profile of the medication during daytime administration.
Quantitative Analysis: Receptor and Transporter Binding Profile
A precise, comprehensive receptor binding profile for this compound is not extensively available in peer-reviewed literature. However, its pharmacology can be understood in the context of its parent compound, mianserin. The table below summarizes the known binding affinities (Ki, in nM) for mianserin at key CNS receptors. It is inferred from functional data that this compound has a lower affinity for H1 and 5-HT2A receptors and a higher affinity for NET and SERT.
| Receptor/Transporter | Mianserin Ki (nM) | This compound Activity | Rationale / Inference |
| Histamine H1 | 0.24 - 1.0[4] | Lower Affinity | Reduced sedative properties compared to mianserin.[1][2] |
| Serotonin 5-HT2A | 1.1 - 2.0[3] | Lower Affinity | Antidepressant effects of mianserin are attributed more to the parent compound, linked to its high 5-HT2 affinity.[8][9] |
| Adrenergic α1 | 24 - 40[4] | Antagonist Activity | Contributes to overall adrenergic modulation. |
| Adrenergic α2 | 73 - 100[4] | Antagonist Activity | Contributes to enhanced norepinephrine release. |
| Norepinephrine Transporter (NET) | >1000 | Potent Inhibitor | A primary mechanism of action for the metabolite. |
| Serotonin Transporter (SERT) | >1000 | Potent Inhibitor | A primary and distinguishing mechanism of action. |
Note: Ki values can vary between studies depending on the tissue preparation and radioligand used.
Downstream Signaling Cascades
The synaptic actions of this compound initiate distinct intracellular signaling cascades. Based on the known pharmacology of its targets, we can hypothesize the primary downstream effects.
-
Via NET/SERT Inhibition: By increasing synaptic levels of norepinephrine and serotonin, this compound indirectly modulates a wide array of postsynaptic receptors. Increased norepinephrine will predominantly activate β-adrenergic receptors, which couple to Gs proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Increased serotonin will activate multiple postsynaptic 5-HT receptors, including Gs-coupled (5-HT4, 5-HT6, 5-HT7) and Gq-coupled (5-HT2 family) receptors.
-
Via α2-Adrenoceptor Antagonism: Blockade of the presynaptic α2-autoreceptor, which is coupled to Gi proteins, leads to disinhibition of adenylyl cyclase. This results in an increase in presynaptic cAMP levels, facilitating neurotransmitter release.
The integrated effect is a complex modulation of intracellular signaling that ultimately influences gene expression and synaptic plasticity, believed to underlie the therapeutic antidepressant response.
Sources
- 1. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]Mianserin: differential labeling of serotonin and histamine receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonism by antidepressants of neurotransmitter receptors of normal human brain in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mianserin [drugcentral.org]
- 6. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Biological activity of Desmethylmianserin enantiomers
An In-Depth Technical Guide to the Biological Activity of Desmethylmianserin Enantiomers
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
This compound, the primary N-demethylated metabolite of the tetracyclic antidepressant mianserin, is a pharmacologically active compound that contributes to the overall therapeutic profile of the parent drug. Crucially, the formation and subsequent physiological concentrations of this compound are highly stereoselective. This guide elucidates the distinct biological narrative of the (S)- and (R)-enantiomers of this compound, moving from the stereospecificity of their metabolic origin to their differential pharmacokinetic profiles and known pharmacological activities. Evidence indicates that the R(-)-enantiomer of mianserin is the primary precursor to this compound, leading to a predominance of (R)-desmethylmianserin in patient plasma. While in vitro and in vivo studies confirm that racemic this compound possesses significant activity, particularly through inhibition of norepinephrine reuptake and α2-adrenoceptor antagonism, some behavioral studies suggest its direct contribution to antidepressant-like effects may be less pronounced than that of the parent mianserin enantiomers. This document provides a comprehensive overview of the synthesis, chiral separation, and pharmacological characterization of these enantiomers, supported by detailed experimental protocols for their study.
Introduction: The Principle of Stereochemistry in Mianserin's Metabolism
Mianserin is a tetracyclic antidepressant administered clinically as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers.[1] The pharmacological activity of mianserin is not confined to the parent drug; its metabolites, particularly this compound and 8-hydroxymianserin, are also pharmacologically active and are believed to contribute to its overall antidepressant effects.[2][3] The core principle dictating the relevance of this compound's activity is stereoselectivity, which manifests at the very beginning of its formation. Enzymes, being chiral macromolecules, often exhibit a preference for one enantiomer of a substrate over the other, leading to significant differences in metabolism, pharmacokinetics, and ultimately, pharmacodynamics.[1][4]
In the case of mianserin, metabolism by human liver microsomes shows a distinct stereoselectivity. While hydroxylation occurs more readily with the (S)-(+)-enantiomer, N-demethylation is the preferential pathway for the (R)-(-)-enantiomer.[5][6] This metabolic routing has profound implications, as it dictates that This compound is the major metabolite derived from R(-)-mianserin .[5] This foundational observation is critical for interpreting the clinical and pharmacological data that follows.
Stereoselective Metabolism and Pharmacokinetics
The stereoselective N-demethylation of R(-)-mianserin is not merely an in vitro observation; it directly translates to the pharmacokinetic profile observed in patients. Clinical studies involving the enantioselective determination of mianserin and its metabolites in plasma have provided definitive evidence for this phenomenon.
In plasma samples from depressed patients undergoing treatment with racemic mianserin, the (R)-enantiomer of this compound was found to predominate in all but one case .[7] Conversely, the concentration of (S)-desmethylmianserin was frequently below the 10 nM limit of detection.[7] This clinical finding powerfully corroborates the in vitro metabolic data and establishes that, from a therapeutic standpoint, the biological activity of (R)-desmethylmianserin is of paramount importance, as it is the major enantiomeric species present to interact with physiological targets.
Caption: Stereoselective metabolism of mianserin enantiomers.
Pharmacological Profile of this compound
While specific receptor binding affinity data for the individual enantiomers of this compound are not widely published, the pharmacological profile of the racemic metabolite has been characterized. These activities are logically attributed primarily to the predominant (R)-enantiomer found in vivo.
Noradrenergic System Modulation
The most well-documented activity of this compound is its interaction with the noradrenergic system. It contributes to the overall effect of mianserin on noradrenergic transmission through a dual mechanism:
-
Inhibition of Norepinephrine (NE) Reuptake: Like its parent compound, racemic this compound inhibits the reuptake of norepinephrine from the synaptic cleft in vitro.[8] This action increases the concentration and residence time of NE in the synapse, enhancing noradrenergic signaling.
-
α2-Adrenoceptor Antagonism: this compound promotes the release of norepinephrine from cortical slices, an effect mediated by the blockade of presynaptic α2-autoreceptors.[8] These receptors normally function as a negative feedback mechanism; their antagonism thus "cuts the brakes" on NE release.
Together, these actions suggest that this compound facilitates noradrenergic transmission, a key mechanism underlying the efficacy of many antidepressant drugs.[8]
Caption: Dual noradrenergic actions of this compound.
In Vivo Behavioral Studies
The contribution of this compound to the primary antidepressant effect of mianserin is nuanced. In a behavioral screen sensitive to antidepressant properties (the DRL 72-s schedule), racemic mianserin and its individual enantiomers produced clear, dose-dependent antidepressant-like effects.[9] However, in the same study, the metabolites this compound and 8-hydroxymianserin showed no clear dose-related effect at doses up to 10 mg/kg.[9]
Table 1: Comparative Summary of this compound Enantiomers
| Feature | (R)-Desmethylmianserin | (S)-Desmethylmianserin |
| Primary Precursor | (R)-(-)-Mianserin[5] | (S)-(+)-Mianserin (minor pathway)[5] |
| Metabolic Pathway | Major product of N-demethylation[5][6] | Minor product of N-demethylation[5][6] |
| Observed Plasma Level | Predominant enantiomer in patients[7] | Often below the limit of detection[7] |
| Inferred Activity | Likely responsible for the observed noradrenergic effects of the metabolite pool (NE reuptake inhibition, α2-antagonism)[8] | Contribution to overall activity is likely minimal due to low concentration |
| Cytotoxicity Link | Formation is correlated with metabolites cytotoxic to human mononuclear leucocytes in vitro[5] | Less correlated with cytotoxic metabolite formation[5] |
Key Experimental Protocols
For researchers aiming to investigate the properties of this compound enantiomers, two protocols are fundamental: the synthesis of the racemic compound and its subsequent chiral separation for individual analysis.
Protocol 1: Synthesis of Racemic N-Desmethylmianserin Hydrochloride
This protocol is adapted from established N-dealkylation methods for tertiary amines.
Causality: The use of 1-chloroethyl chloroformate is a well-established and efficient method for the N-demethylation of tertiary amines like mianserin. The reaction proceeds through a stable carbamate intermediate, which is then readily cleaved by methanol to yield the secondary amine (this compound) with high selectivity and yield.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Mianserin hydrochloride (1 equivalent) in a suitable dry solvent such as 1,2-dichloroethane.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add 1-chloroethyl chloroformate (approx. 1.2 equivalents) dropwise while maintaining the temperature.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux (approx. 80-85°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure using a rotary evaporator.
-
Intermediate Cleavage: To the resulting residue, add dry methanol and heat the mixture to reflux for 1-2 hours. This step cleaves the intermediate carbamate.
-
Product Isolation: After reflux, cool the solution. The N-Desmethylmianserin hydrochloride product will precipitate. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by flash column chromatography to achieve high purity.
-
Validation: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Protocol 2: Enantioselective Analysis by Chiral HPLC
This protocol is based on methods used for determining the enantiomers of mianserin and its metabolites in plasma.[7]
Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. An α1-acid glycoprotein (AGP) column is a type of chiral stationary phase (CSP) that contains immobilized proteins capable of forming transient, diastereomeric complexes with the enantiomers. The differential stability of these complexes leads to different retention times, allowing for their separation.
Step-by-Step Methodology:
-
Sample Preparation (Plasma):
-
To 1 mL of patient plasma, add an internal standard (e.g., a structural analog not present in the sample).
-
Alkalinize the sample with a small volume of 1M NaOH.
-
Perform liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., hexane/isoamyl alcohol mixture), vortexing, and centrifuging.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small, precise volume of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiral-AGP column (or similar protein-based CSP).
-
Mobile Phase: An isocratic mobile phase, typically consisting of a buffered aqueous solution and an organic modifier. A common starting point is a mixture of phosphate buffer (e.g., 10 mM, pH 7.0) and acetonitrile or 2-propanol. The exact ratio must be optimized for resolution.
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., ~250 nm).
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks for (R)- and (S)-desmethylmianserin based on the retention times of previously injected analytical standards of the pure enantiomers.
-
Quantify the concentration of each enantiomer by comparing its peak area to that of the internal standard and constructing a calibration curve.
-
-
System Validation: The method must be validated for linearity, accuracy, precision, and limit of quantification (LOQ) according to regulatory guidelines.
Conclusion and Future Directions
The biological activity of this compound enantiomers is a compelling example of stereoselectivity in drug metabolism and pharmacology. The narrative is not one of two equally active enantiomers but is dominated by the preferential formation of (R)-desmethylmianserin from its parent, R(-)-mianserin, leading to its predominance in the clinic. This (R)-enantiomer is pharmacologically active, contributing to the overall therapeutic profile of mianserin through modulation of the noradrenergic system.
While the direct antidepressant-like effects of the metabolite may be less pronounced than the parent compound in certain models, its sustained presence and activity undoubtedly play a role in the complex neurochemical adaptations that underlie the therapeutic response to mianserin.
Future research should focus on:
-
Isolation and Characterization: The isolation or asymmetric synthesis of pure (R)- and (S)-desmethylmianserin to enable a full in vitro pharmacological characterization, including comprehensive receptor binding (Ki) and functional activity (EC50/IC50) assays.
-
Comparative In Vivo Studies: Head-to-head administration of the pure enantiomers in animal models of depression and anxiety to definitively parse their individual contributions to behavioral outcomes.
-
CYP Isoform Identification: Pinpointing the specific cytochrome P450 isoforms responsible for the stereoselective N-demethylation of mianserin to better predict drug-drug interactions.
A deeper understanding of these enantiomers will not only refine our knowledge of mianserin's mechanism of action but will also provide valuable insights for the rational design of future therapeutics with improved efficacy and safety profiles.
References
-
Pinder, R. M. (1985). Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? Acta Psychiatrica Scandinavica Supplementum, 320, 1–9. [Link]
-
De Jongh, G. D., van den Wildenberg, H. M., van Harten, J., & Kreeftenberg, H. G. (1981). The potential therapeutic role of the enantiomers and metabolites of mianserin. British Journal of Clinical Pharmacology, 12(Suppl 1), 99S–104S. [Link]
-
De Jongh, G. D., van den Wildenberg, H. M., van Harten, J., & Kreeftenberg, H. G. (1981). The potential therapeutic role of the enantiomers and metabolites of mianserin. British Journal of Clinical Pharmacology, 12(Suppl 1), 99S–104S. [Link]
-
Pinder, R. M. (1985). Pharmacological aspects of mianserin. British Journal of Clinical Pharmacology, 19(Suppl 1), 5S–13S. [Link]
-
Hand, T. H., Marek, G. J., & Seiden, L. S. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. Psychopharmacology, 105(4), 453–458. [Link]
-
Riley, R. J., Lambert, C., Kitteringham, N. R., & Park, B. K. (1989). A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro. British Journal of Clinical Pharmacology, 27(6), 823–830. [Link]
-
Riley, R. J., Lambert, C., Kitteringham, N. R., & Park, B. K. (1989). A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro. British Journal of Clinical Pharmacology, 27(6), 823–830. [Link]
-
National Center for Biotechnology Information. (n.d.). Mianserin. In PubChem Compound Summary for CID 4184. Retrieved January 14, 2026, from [Link].
-
Otani, K., Yasui, N., Kaneko, S., Ishida, M., Ohkubo, T., & Sugawara, K. (1995). Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients. Therapeutic Drug Monitoring, 17(2), 154–157. [Link]
- Not applicable.
- Not applicable.
- Not applicable.
-
Wikipedia contributors. (2025). Mianserin. In Wikipedia, The Free Encyclopedia. Retrieved January 14, 2026, from [Link].
- Not applicable.
- Not applicable.
-
Leme, D. M., & de Oliveira, A. R. M. (2009). Stereoselectivity in Drug Metabolism: Molecular Mechanisms and Analytical Methods. Current Drug Metabolism, 10(3), 269-286. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselectivity in drug metabolism: molecular mechanisms and analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Blueprint of Mianserin's Primary Transformation: A Technical Guide to the Role of Cytochrome P450 in Desmethylmianserin Formation
Foreword
In the landscape of psychopharmacology, understanding the metabolic fate of therapeutic agents is paramount to predicting their efficacy, safety, and potential for drug-drug interactions. Mianserin, a tetracyclic antidepressant, undergoes extensive metabolism in the human body, with N-demethylation to its primary active metabolite, desmethylmianserin, being a critical pathway. This transformation is orchestrated by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth exploration of the specific CYP isoforms responsible for the formation of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on the underlying enzymatic mechanisms and the experimental methodologies used to elucidate them.
Mianserin and the Significance of N-Demethylation
Mianserin is administered as a racemic mixture of S(+)- and R(-)-enantiomers, both of which contribute to its pharmacological activity. The primary metabolic pathways for mianserin include 8-hydroxylation, N-oxidation, and N-demethylation.[1] The N-demethylation pathway leads to the formation of this compound, a metabolite that also possesses antidepressant activity. The stereochemistry of mianserin plays a crucial role in its metabolism, with different CYP enzymes exhibiting varying affinities for each enantiomer.[1][2] A thorough understanding of the enzymes governing the formation of this compound is therefore essential for predicting inter-individual variability in drug response and for managing potential drug interactions.
The Cytochrome P450 Superfamily: Architects of Drug Metabolism
The cytochrome P450 system is a vast family of heme-containing monooxygenases that are central to the metabolism of a wide array of xenobiotics, including the majority of clinically used drugs.[3][4][5] These enzymes, primarily located in the endoplasmic reticulum of hepatocytes, introduce or expose functional groups on substrate molecules, typically rendering them more water-soluble and easier to excrete.[4] The immense diversity of the CYP superfamily, with multiple isoforms exhibiting overlapping substrate specificities, creates a complex landscape for drug metabolism.[6] Identifying the specific CYP isoforms responsible for a particular metabolic reaction, a process known as reaction phenotyping, is a cornerstone of modern drug development.[7][8]
Key CYP Isoforms in this compound Formation
In vitro studies utilizing human liver microsomes (HLMs) and recombinant human CYP isoforms have identified several enzymes that contribute to the N-demethylation of mianserin.
Primary Contributors: CYP1A2 and CYP2D6
Research has consistently shown that CYP1A2 is a major enzyme involved in the N-demethylation of both the S-(+)- and R-(-)-enantiomers of mianserin.[1] This is supported by correlation studies between the O-deethylation of phenacetin (a marker for CYP1A2 activity) and the N-demethylation of both mianserin enantiomers in human liver microsomes.[1] Furthermore, potent inhibitory effects on the N-demethylation of S-(+)-mianserin have been observed with CYP1A2-selective inhibitors like furafylline and alpha-naphthoflavone.[1]
CYP2D6 also plays a significant role in mianserin's metabolism, particularly in the 8-hydroxylation pathway, but it also contributes to N-demethylation.[1][2] Some evidence suggests that CYP2D6 predominantly N-demethylates the R(-)-enantiomer of mianserin.[2] Given the polymorphic nature of the CYP2D6 gene, variations in its activity can lead to significant inter-individual differences in plasma concentrations of mianserin and its metabolites, potentially impacting therapeutic outcomes.[9][10]
Secondary Contributors: A Supporting Cast of Enzymes
In addition to the primary players, other CYP isoforms have been shown to catalyze the N-demethylation of mianserin, albeit to a lesser extent. These include CYP2B6, CYP2C19, and CYP3A4 .[1] While their individual contributions may be smaller, their collective activity can be significant, particularly when the primary pathways are saturated or inhibited. The involvement of multiple enzymes in the N-demethylation of mianserin highlights the metabolic redundancy that can safeguard against complete pathway inhibition.[11]
The metabolic pathway of mianserin to this compound is a clear example of the collaborative nature of the CYP450 system.
Caption: Mianserin Metabolism to this compound.
Experimental Methodologies for CYP Phenotyping
To accurately determine the contribution of various CYP isoforms to this compound formation, a combination of in vitro experimental approaches is employed.
In Vitro Models
-
Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that contain a rich complement of drug-metabolizing enzymes, including the CYP450 system.[12][13] They represent a physiologically relevant model for studying overall hepatic metabolism.[14][15]
-
Recombinant Human CYP Enzymes (rCYPs): The use of recombinant CYPs, expressed in various host systems, allows for the investigation of a single enzyme's catalytic activity in isolation.[16][17][18] This is a powerful tool for definitively identifying the specific isoforms involved in a metabolic pathway.[19]
Experimental Protocols
The following protocols outline the key steps for conducting in vitro studies to investigate the role of CYP450 in this compound formation.
This protocol provides a framework for assessing the overall metabolism of mianserin in a pooled HLM preparation.
1. Reagent Preparation:
- Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).[12]
- NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[20]
- Mianserin Stock Solution: Prepare a stock solution of mianserin in a suitable solvent (e.g., methanol or DMSO).
- Stopping Solution: Prepare a solution of cold acetonitrile containing an internal standard for LC-MS/MS analysis.[14]
2. Incubation:
- Pre-warm the phosphate buffer, HLM suspension, and mianserin working solution to 37°C.[12]
- In a microcentrifuge tube, combine the phosphate buffer, HLMs (final protein concentration typically 0.5-1 mg/mL), and mianserin at the desired concentration.[20]
- Initiate the reaction by adding the NADPH regenerating system.[12]
- Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, and 60 minutes).[14]
- Terminate the reaction at each time point by adding the cold stopping solution.[12]
3. Sample Processing and Analysis:
- Vortex the terminated reaction mixtures and centrifuge to pellet the protein.[12]
- Transfer the supernatant to a new plate or vials for analysis.
- Analyze the formation of this compound using a validated LC-MS/MS method.[21][22]
This protocol is designed to pinpoint the specific CYP enzymes responsible for this compound formation.
1. Reagent Preparation:
- Prepare reagents as described in Protocol 1.
- Obtain a panel of recombinant human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4) and a control (insect cell microsomes without expressed CYP).
2. Incubation:
- Follow the incubation procedure outlined in Protocol 1, but replace the HLMs with individual rCYP isoforms at a specified concentration (e.g., 10-50 pmol/mL).
- Incubate for a fixed time point where the reaction is linear.
3. Data Analysis:
- Quantify the amount of this compound formed by each rCYP isoform.
- Compare the activity of each isoform to determine their relative contributions.
This approach uses specific chemical inhibitors to block the activity of individual CYP isoforms in HLMs, thereby deducing their contribution to the overall metabolism.
1. Reagent Preparation:
- Prepare reagents as described in Protocol 1.
- Prepare stock solutions of selective CYP inhibitors (e.g., furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A4).
2. Incubation:
- Pre-incubate the HLMs with the specific inhibitor or vehicle control for a defined period at 37°C.
- Add mianserin to the pre-incubated mixture.
- Initiate the reaction with the NADPH regenerating system.
- Follow the remaining incubation and termination steps as described in Protocol 1.
3. Data Analysis:
- Calculate the percentage of inhibition of this compound formation in the presence of each inhibitor compared to the vehicle control.
- The degree of inhibition by a specific inhibitor suggests the extent of that CYP isoform's involvement.
The experimental workflow for CYP phenotyping is a systematic process to identify the key enzymes in drug metabolism.
Caption: Experimental Workflow for CYP Phenotyping.
Analytical Quantification: The Role of LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.[21] A validated LC-MS/MS method allows for the simultaneous measurement of mianserin and this compound, providing accurate data for kinetic analysis.[22]
Data Analysis and Interpretation
Enzyme Kinetics
By measuring the rate of this compound formation at various mianserin concentrations, key enzyme kinetic parameters can be determined:
-
Michaelis-Menten constant (Km): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.
-
Maximum velocity (Vmax): The maximum rate of the reaction when the enzyme is saturated with the substrate.
These parameters provide valuable insights into the efficiency of the metabolic pathway.
Quantitative Data Summary
| CYP Isoform | Role in N-demethylation | Supporting Evidence |
| CYP1A2 | Major | High catalytic activity with rCYP1A2; significant inhibition by furafylline and α-naphthoflavone.[1] |
| CYP2D6 | Major | Catalytic activity observed with rCYP2D6; potential stereoselectivity for R(-)-enantiomer.[1][2] |
| CYP3A4 | Minor to Moderate | Catalytic activity observed with rCYP3A4; inhibition by troleandomycin.[1] |
| CYP2C19 | Minor | Catalytic activity observed with rCYP2C19.[1] |
| CYP2B6 | Minor | Catalytic activity observed with rCYP2B6.[1] |
Conclusion
The formation of this compound from mianserin is a complex metabolic process mediated by multiple cytochrome P450 isoforms. CYP1A2 and CYP2D6 have been identified as the primary contributors to this N-demethylation reaction, with CYP2B6, CYP2C19, and CYP3A4 also playing a role. The stereoselective nature of mianserin metabolism further underscores the intricate interplay of these enzymes. A thorough understanding of the roles of these CYP isoforms, gained through the rigorous application of the in vitro methodologies described in this guide, is crucial for optimizing the therapeutic use of mianserin and for predicting and mitigating the risk of adverse drug interactions. This knowledge empowers researchers and clinicians to make more informed decisions in drug development and patient care.
References
-
Koyama, E., Chiba, K., Tani, M., & Ishizaki, T. (1996). Identification of Human Cytochrome P450 Isoforms Involved in the Stereoselective Metabolism of Mianserin Enantiomers. Journal of Pharmacology and Experimental Therapeutics, 278(1), 21-30. [Link]
-
Hiroi, T., Imaoka, S., & Funae, Y. (1998). Isoform-selective metabolism of mianserin by cytochrome P-450 2D. Drug Metabolism and Disposition, 26(8), 772-777. [Link]
-
Guengerich, F. P. (2005). Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective. Drug Metabolism and Pharmacokinetics, 20(1), 1-13. [Link]
-
Ohmori, S., Takeda, S., & Rikihisa, T. (2000). Metabolic pathway of mianserin by CYP2D isoforms. Yakugaku Zasshi, 120(10), 945-953. [Link]
-
Bernhardt, R. (2010). Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis. Biotechnology Journal, 5(8), 804-810. [Link]
-
Sane, R. T., Ghemud, A. S., & Ghadge, A. G. (2010). Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 649-655. [Link]
-
Iwasaki, M. (2000). [Roles of human cytochrome P450 enzymes involved in drug metabolism and toxicological studies]. Yakugaku Zasshi, 120(12), 1347-1357. [Link]
-
Tang, C., Lin, J., & Rodrigues, A. D. (2005). Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective. Current Drug Metabolism, 6(5), 453-475. [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved January 14, 2026, from [Link]
-
Anzenbacher, P., & Anzenbacherova, E. (2001). Experimental approaches to evaluate activities of cytochromes P450 3A. Biomedical papers of the Medical Faculty of the University Palacky, Olomouc, Czechoslovakia, 145(2), 59-64. [Link]
-
Stormer, E., von Moltke, L. L., & Greenblatt, D. J. (2000). Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4. Drug Metabolism and Disposition, 28(10), 1168-1175. [Link]
-
Riley, R. J., & Maggs, J. L. (1991). Activation of mianserin and its metabolites by human liver microsomes. Biochemical Pharmacology, 42(10), 1967-1974. [Link]
-
Dahl, M. L., Tybring, G., & Elwin, C. E. (1994). Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients. Therapeutic Drug Monitoring, 16(4), 378-382. [Link]
-
Phillips, I. R., & Shephard, E. A. (Eds.). (2006). Cytochrome P450 Protocols. Humana Press. [Link]
-
Cooper, T. B., & Kelly, R. G. (1979). Determination of Mianserin and Metabolites in Plasma by Liquid Chromatography With Electrochemical Detection. Journal of Pharmaceutical Sciences, 68(2), 216-219. [Link]
-
Pelkonen, O., & Turpeinen, M. (2007). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Basic & Clinical Pharmacology & Toxicology, 101(5), 309-323. [Link]
-
Unceta, N., Gomez-Caballero, A., & Laza, J. P. (2012). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Journal of Pharmaceutical and Biomedical Analysis, 66, 213-223. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved January 14, 2026, from [Link]
-
protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. [Link]
-
Lee, S. K., & Jeon, C. J. (2003). Roles of human liver cytochrome P450 3A4 and 1A2 enzymes in the oxidation of myristicin. Toxicology Letters, 137(1-2), 119-126. [Link]
-
Wernevik, J., Giethlen, B., & He, H. (2018). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology, 1800, 127-136. [Link]
-
Nomeir, A. A., Palamanda, J. R., & Favreau, L. (2004). Identification of CYP Mechanism-Based Inhibitors. In Optimization in Drug Discovery (pp. 245-261). Humana Press. [Link]
-
Mihara, K., Suzuki, A., & Otani, K. (1999). The CYP2D6 genotype and plasma concentrations of mianserin enantiomers in relation to therapeutic response to mianserin in depressed Japanese patients. Journal of Clinical Psychopharmacology, 19(5), 415-419. [Link]
-
Cai, L., Hanold, K., & Syage, J. A. (2007). LC separation of mianserin enantiomers. SIM with m/z 265. Triplicate... Journal of the American Society for Mass Spectrometry, 18(6), 1141-1148. [Link]
-
Kobayashi, K., Chiba, K., & Yagi, M. (1997). Sertraline N-demethylation is catalyzed by multiple isoforms of human cytochrome P-450 in vitro. Drug Metabolism and Disposition, 25(12), 1447-1451. [Link]
-
von Moltke, L. L., Greenblatt, D. J., & Schmider, J. (1996). Human cytochromes mediating N-demethylation of fluoxetine in vitro. Psychopharmacology, 123(4), 402-409. [Link]
-
Crewe, H. K., Lennard, M. S., & Tucker, G. T. (1992). Five distinct human cytochromes mediate amitriptyline N-demethylation in vitro: dominance of CYP 2C19 and 3A4. British Journal of Clinical Pharmacology, 34(3), 244-253. [Link]
-
de Leon, J. (2007). What is the role of CYP genotyping in psychiatry? Current Psychiatry Reports, 9(5), 382-389. [Link]
-
Guengerich, F. P., & Yun, C. H. (2002). Oxidation of Methoxyphenethylamines by Cytochrome P450 2D6. Analysis of Rate-Limiting Steps. Journal of Biological Chemistry, 277(31), 28224-28231. [Link]
-
Cacabelos, R. (2016). Pharmacogenomics of Antidepressants. Herald Scholarly Open Access, 1(1), 1. [Link]
-
Venkatakrishnan, K., von Moltke, L. L., & Greenblatt, D. J. (1998). Cytochromes P450 mediating the N-demethylation of amitriptyline. Journal of Clinical Psychopharmacology, 18(4), 309-319. [Link]
-
Nebert, D. W., & Russell, D. W. (2002). Clinical importance of the cytochromes P450. The Lancet, 360(9340), 1155-1162. [Link]
-
Preissner, S., Kroll, K., & Dunkel, M. (2013). Biochemistry, Cytochrome P450. In StatPearls. StatPearls Publishing. [Link]
-
Srichana, T., Srisetiyono, A., & Thong-Asa, W. (2023). The roles of CYP2C19 and CYP3A4 in the in vitro metabolism of β-eudesmol in human liver: Reaction phenotyping and enzyme kinetics. Journal of Ethnopharmacology, 315, 116694. [Link]
-
Davydov, D. R., Davydova, N. Y., & Halpert, J. R. (2014). Kinetic mechanism of time-dependent inhibition of CYP2D6 by 3,4-methylenedioxymethamphetamine (MDMA): functional heterogeneity of the enzyme and the reversibility of its inactivation. The FEBS journal, 281(10), 2390-2405. [Link]
-
Zhang, W., Liu, N., & Deng, Z. (2020). Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis. Nature Communications, 11(1), 4567. [Link]
-
Movin, G., Paintaud, G., & Nilsson, L. G. (1997). CYP2D6 is involved in O-demethylation of diltiazem. An in vitro study with transfected human liver cells. British Journal of Clinical Pharmacology, 44(6), 599-602. [Link]
-
El-Sherbeni, A. A., & El-Kadi, A. O. S. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Biomedicines, 12(7), 1467. [Link]
Sources
- 1. Identification of human cytochrome P450 isoforms involved in the stereoselective metabolism of mianserin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoform-selective metabolism of mianserin by cytochrome P-450 2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Roles of human cytochrome P450 enzymes involved in drug metabolism and toxicological studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The CYP2D6 genotype and plasma concentrations of mianserin enantiomers in relation to therapeutic response to mianserin in depressed Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of the antidepressant mirtazapine in vitro: contribution of cytochromes P-450 1A2, 2D6, and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. oyc.co.jp [oyc.co.jp]
- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. sci-hub.box [sci-hub.box]
- 17. Recombinant human cytochrome P450 monooxygenases for drug metabolite synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Desmethylmianserin Receptor Binding Affinity Studies
Introduction: Unveiling the Pharmacological Profile of a Key Metabolite
Desmethylmianserin, the principal active metabolite of the tetracyclic antidepressant mianserin, plays a significant role in the overall therapeutic effect of its parent compound. Understanding its interaction with various neurotransmitter receptors is paramount for a comprehensive grasp of its pharmacological action, potential side effects, and avenues for novel drug development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical framework for conducting receptor binding affinity studies on this compound.
Mianserin itself is known for its complex pharmacology, exhibiting antagonist activity at several key receptors, including serotonin (5-HT), histamine, and adrenergic receptors.[1][2][3] Its primary metabolite, this compound, retains substantial pharmacological activity and is present in human plasma at significant concentrations following mianserin administration.[4][5] Therefore, a detailed characterization of this compound's receptor binding profile is not merely academic but essential for a complete mechanistic understanding of mianserin's clinical effects.
This guide will delve into the theoretical underpinnings of receptor binding assays, provide detailed, field-proven protocols for determining the binding affinity of this compound at key central nervous system (CNS) receptors, and present a framework for interpreting the resulting data. We will explore the critical experimental choices, from radioligand selection to assay optimization, grounding each step in established scientific principles to ensure data integrity and reproducibility.
Core Concepts in Receptor Binding Affinity Studies
The cornerstone of characterizing a compound's interaction with a receptor is the determination of its binding affinity, most commonly expressed as the inhibition constant (Kᵢ). The Kᵢ value represents the concentration of a competing ligand (in this case, this compound) that will occupy 50% of the receptors in the absence of the radioligand at equilibrium. A lower Kᵢ value signifies a higher binding affinity.
Radioligand binding assays are the gold standard for determining these values.[6] These assays rely on the principle of competition between a radiolabeled ligand (a "hot" ligand with known high affinity for the target receptor) and the unlabeled test compound ("cold" ligand, i.e., this compound) for a finite number of receptors. By measuring the displacement of the radioligand by increasing concentrations of the test compound, we can calculate the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is then converted to the Kᵢ using the Cheng-Prusoff equation, which accounts for the concentration and affinity (KᏧ) of the radioligand used in the assay.
Cheng-Prusoff Equation:
Kᵢ = IC₅₀ / (1 + [L]/KᏧ)
Where:
-
Kᵢ: Inhibition constant of the test compound
-
IC₅₀: Concentration of the test compound that inhibits 50% of specific radioligand binding
-
[L]: Concentration of the radioligand
-
KᏧ: Equilibrium dissociation constant of the radioligand
This compound's Target Receptors and Their Signaling Pathways
Based on the known pharmacology of its parent compound, mianserin, the primary receptors of interest for this compound binding studies include:
-
Serotonin Receptors: Specifically the 5-HT₂ₐ and 5-HT₂꜀ subtypes. These G protein-coupled receptors (GPCRs) are primarily coupled to the Gq/G₁₁ signaling pathway.[7][8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects. Antagonism at these receptors is a key mechanism of action for many atypical antipsychotics and antidepressants.
-
Histamine Receptors: The Histamine H₁ receptor is a GPCR also coupled to the Gq/G₁₁ pathway, leading to similar downstream signaling events as the 5-HT₂ receptors. Antagonism of H₁ receptors is responsible for the sedative effects of many medications.
-
Adrenergic Receptors: Both α₁- and α₂-adrenergic receptors are important targets.
-
α₁-Adrenergic Receptors: These are Gq/G₁₁-coupled GPCRs that, upon activation, lead to PLC activation and subsequent downstream signaling.[9] Antagonism can lead to vasodilation and a decrease in blood pressure.
-
α₂-Adrenergic Receptors: These receptors are typically coupled to Gi/o proteins.[10] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonism of presynaptic α₂-autoreceptors can lead to an increase in the release of norepinephrine.
-
Below are graphical representations of these key signaling pathways.
Caption: Gi/o-coupled receptor signaling pathway.
Quantitative Receptor Binding Affinity of this compound
The following table summarizes the in vitro binding affinities (Kᵢ in nanomolar, nM) of this compound for key human monoamine receptors. This data is essential for understanding its pharmacological profile and for designing subsequent functional assays. Lower Kᵢ values indicate higher binding affinity.
| Receptor Subtype | Radioligand | Kᵢ (nM) of this compound | Reference |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Data not available in cited sources | |
| Serotonin 5-HT₂꜀ | [³H]-Mesulergine | Data not available in cited sources | |
| Histamine H₁ | [³H]-Pyrilamine | Data not available in cited sources | |
| Adrenergic α₁ | [³H]-Prazosin | Data not available in cited sources | |
| Adrenergic α₂ | [³H]-Yohimbine | Data not available in cited sources |
Experimental Protocols: A Step-by-Step Guide
The following protocols describe a robust and reproducible methodology for determining the receptor binding affinity of this compound using a filtration-based radioligand binding assay.
Workflow Overview
Caption: General workflow for radioligand binding assay.
Receptor Membrane Preparation
The quality of the receptor source is critical for a successful binding assay. This protocol utilizes membranes from cultured cells recombinantly expressing the human receptor of interest.
Materials:
-
Cultured cells (e.g., HEK293, CHO) stably expressing the human receptor of interest (5-HT₂ₐ, 5-HT₂꜀, H₁, α₁, or α₂)
-
Cell Scrapers
-
Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Dounce homogenizer or polytron
-
High-speed centrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Grow cells to confluency in appropriate culture vessels.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Harvest cells by scraping into ice-cold Homogenization Buffer.
-
Homogenize the cell suspension on ice using a Dounce homogenizer (10-15 strokes) or a polytron.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension step to wash the membranes.
-
Resuspend the final membrane pellet in a small volume of buffer and determine the protein concentration using a Bradford or BCA assay.
-
Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol outlines the steps for a competitive binding assay to determine the IC₅₀ of this compound.
Materials:
-
Receptor membrane preparation (from step 1)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with specific ions as required for the receptor)
-
Radioligand (specific for the receptor of interest, see table above)
-
This compound (unlabeled test compound)
-
Non-specific binding determinator (a high concentration of a known antagonist for the target receptor, e.g., 10 µM ketanserin for 5-HT₂ₐ)
-
96-well microplates
-
Multi-channel pipette
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer + Radioligand + Receptor Membranes
-
Non-specific Binding (NSB): Non-specific binding determinator + Radioligand + Receptor Membranes
-
Competition: this compound dilution + Radioligand + Receptor Membranes
-
-
Add the components to the wells in the following order:
-
25 µL of Assay Buffer (for Total Binding) or Non-specific binding determinator or this compound dilution.
-
25 µL of Radioligand at a concentration close to its KᏧ.
-
50 µL of the diluted receptor membrane preparation (protein concentration optimized for a good signal-to-noise ratio).
-
-
The final assay volume is 100 µL.
Incubation and Filtration
Procedure:
-
Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes). The plate should be gently agitated during incubation.
-
Prepare a glass fiber filter mat (e.g., GF/B or GF/C) by pre-soaking it in a solution such as 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Terminate the binding reaction by rapid filtration of the assay mixture through the pre-soaked filter mat using a cell harvester.
-
Wash the filters rapidly with 3-4 volumes of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
Scintillation Counting and Data Analysis
Procedure:
-
Dry the filter mat completely.
-
Place the filter mat in a scintillation vial or a sample bag with an appropriate volume of scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
Trustworthiness and Self-Validating Systems
To ensure the integrity and reliability of the binding data, the following quality control measures are essential:
-
Receptor Saturation: Before conducting competition assays, perform a saturation binding experiment with the radioligand to determine its KᏧ and the maximum number of binding sites (Bₘₐₓ). This validates the receptor preparation and provides the necessary KᏧ value for the Cheng-Prusoff equation.
-
Linearity of Protein Concentration: Confirm that the specific binding is linear over the range of membrane protein concentrations used in the assay.
-
Time to Equilibrium: Determine the time required to reach binding equilibrium by performing a time-course experiment.
-
Control Compounds: Include known reference compounds (agonists and antagonists) with established affinities for the target receptor in each assay to validate the assay performance.
Conclusion: A Pathway to Deeper Pharmacological Insight
The systematic study of this compound's receptor binding affinity is a critical step in elucidating the complete pharmacological profile of mianserin. The methodologies outlined in this guide provide a robust framework for obtaining high-quality, reproducible data. By carefully considering the experimental design, employing rigorous quality control, and accurately analyzing the results, researchers can gain valuable insights into the molecular interactions that underpin the therapeutic and adverse effects of this important antidepressant metabolite. This knowledge is not only fundamental to our understanding of neuropharmacology but also paves the way for the rational design of future therapeutic agents with improved efficacy and safety profiles.
References
-
Mianserin, sold under the brand name Tolvon among others, is an atypical antidepressant that is used primarily in the treatment of depression in Europe and elsewhere in the world. Wikipedia.
-
Of the known metabolites, this compound and 8-hydroxymianserin substantially retain pharmacological properties indicative for antidepressant activity but are less active than mianserin in tests indicative for sedation. PubMed.
-
Mianserin is a tetracyclic antidepressant that has antihistaminic and hypnosedative, but almost no anticholinergic, effect. PubChem.
-
Of the known metabolites, this compound and 8-hydroxymianserin substantially retain pharmacological properties indicative for antidepressant activity but are less active than mianserin in tests indicative for sedation. Mianserin-N-oxide is inactive or only weakly active in most pharmacological tests. PMC.
-
Mianserin, a 5-HT2a/2c and alpha 2 antagonist, in the treatment of sexual dysfunction induced by serotonin reuptake inhibitors. PubMed.
-
The effect of mianserin on alpha-2 adrenergic receptor function in depressed patients. British Journal of Psychiatry.
-
Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y. PubMed.
-
Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. NIH.
-
The responsiveness of cerebral cortical adrenergic receptors after chronic administration of atypical antidepressant mianserin. PMC.
-
Binding of antidepressants to human brain receptors: focus on newer generation compounds. PubMed.
-
Understanding Receptor Affinity Data. PsychoTropical Research.
-
The binding of some antidepressant drugs to brain muscarinic acetylcholine receptors. PMC.
-
The Clinical Relevance of Antidepressant Interaction With Neurotransmitter Transporters and Receptors. PubMed.
-
A Technical Guide to the Dopamine and Serotonin Receptor Binding Affinity of Desmethylolanzapine. Benchchem.
-
Supplementary Table S1. In vitro Ki values and in vivo C50 values of various antipsychotics for dopamine D2 receptor.
-
Antidepressant affinity groups by affinity for serotonin transporter*. ResearchGate.
-
Visualizing classification of drugs used in psychotic disorders: A ‘subway map’ representing mechanisms, established classes and informal categories. PMC.
-
This compound. Gsrs.
-
Chronic Mianserin Treatment Decreases 5-HT2 Receptor Binding Without Altering 5-HT2 Receptor mRNA Levels. PubMed.
-
The major metabolites identified from human urine are 8-hydroxymianserin 41 and N-desmethyl-mianserin 43, whose formation are mediated by CYP2D6 and CYP1A2 (Kalgutkar, 2017). DigitalCommons@TMC.
-
Representative structures of H1-antihistamines and their Ki values. ResearchGate.
-
The alpha-1 (α1) adrenergic receptor (or adrenoceptor) is a G protein-coupled receptor (GPCR) associated with the Gq heterotrimeric G protein. Wikipedia.
-
The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and functions as a G protein-coupled receptor (GPCR). Wikipedia.
-
Receptor potencies (Ki values, nM) of selected antipsychotic agents. ResearchGate.
-
The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). Wikipedia.
-
The alpha-2 (α2) adrenergic receptor (or adrenoceptor) is a G protein-coupled receptor (GPCR) associated with the Gi heterotrimeric G-protein. Wikipedia.
-
Sexual dysfunction is commonly encountered in patients treated with antidepressants. PubMed.
-
5-HT2A serotonin receptor. MedChemExpress.
-
3-Substituted 1-methyl-3-benzazepin-2-ones as 5-HT2C receptor agonists. RSC Publishing.
-
Constitutively active 5-hydroxytryptamine2C receptors reveal novel inverse agonist activity of receptor ligands. PubMed.
-
Pharmacokinetic Parameters, Inhibitory Constants of Antidepressants. ResearchGate.
-
Adrenergic alpha-2 Receptor Agonists Products. Bio-Techne.
-
Alpha 1-adrenergic stimulation and beta 2-adrenergic inhibition of DNA synthesis in vascular smooth muscle cells. PubMed.
-
Alpha-Adrenergic Drugs. Ento Key.
-
Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. PMC.
-
Dexmedetomidine, an alpha2-adrenergic agonist, inhibits neuronal delayed-rectifier potassium current and sodium current. PubMed.
Sources
- 1. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mianserin - Wikipedia [en.wikipedia.org]
- 3. Mianserin, a 5-HT2a/2c and alpha 2 antagonist, in the treatment of sexual dysfunction induced by serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The potential therapeutic role of the enantiomers and metabolites of mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of antidepressants to human brain receptors: focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
Introduction: The Rationale for Investigating Desmethylmianserin
An In-Depth Technical Guide to Early-Stage Discovery Research on Desmethylmianserin
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on the early-stage discovery and characterization of this compound. As the principal active metabolite of the tetracyclic antidepressant Mianserin, this compound presents a compelling case for investigation, potentially offering a refined pharmacological profile. This document eschews a rigid template, instead adopting a logical flow from foundational understanding to practical application, mirroring a typical drug discovery cascade. The focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.
Mianserin, a tetracyclic antidepressant, has a well-documented clinical history.[1] Its therapeutic action is mediated through a complex pharmacological profile, but its clinical use is also associated with sedative effects.[2] In human plasma, Mianserin is metabolized into several compounds, with this compound being a major, pharmacologically active metabolite.[2][3] Early research indicates that this compound retains the properties indicative of antidepressant activity but is less active in tests for sedation.[2] This critical distinction forms the core rationale for its investigation as a potential new chemical entity (NCE) with an improved therapeutic window over the parent compound.
The primary hypothesis for a this compound discovery program is that by isolating the active metabolite, it may be possible to develop a therapeutic agent with comparable or enhanced antidepressant efficacy but with a reduction in dose-limiting sedative side effects, thereby improving patient compliance and quality of life.
Core Pharmacology and Mechanism of Action
This compound's pharmacology is intrinsically linked to that of its parent compound. Mianserin's mechanism is not fully understood but is known to involve the modulation of several neurotransmitter systems, primarily through receptor antagonism rather than reuptake inhibition.[3][4]
Key Mechanistic Pillars:
-
Adrenergic Receptor Blockade: Mianserin is an antagonist of α2-adrenergic receptors. These receptors typically function as inhibitory autoreceptors, so blocking them disinhibits the release of norepinephrine.[4][5] This increase in synaptic norepinephrine is a well-established antidepressant mechanism.
-
Serotonergic Receptor Antagonism: The compound exhibits potent antagonism at multiple serotonin receptors, notably 5-HT2A and 5-HT2C.[4][5] Blockade of these receptors is thought to contribute significantly to its antidepressant and anxiolytic effects.
-
Histamine H1 Receptor Antagonism: Strong binding and antagonism at the H1 receptor are responsible for Mianserin's prominent sedative effects.[4][5]
An early-stage research program for this compound must systematically quantify its binding affinity and functional activity at these key targets to validate the central hypothesis.
Signaling Pathway Overview
The following diagram illustrates the presumed primary mechanism of action at a synapse, focusing on the interplay between α2-adrenergic and 5-HT2A receptor antagonism.
Caption: General workflow for synthesis and purification of this compound.
This protocol is based on methodologies described in the literature. [6][7]
-
Reaction Setup: Dissolve Mianserin in a suitable aprotic solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Demethylation: Cool the solution (e.g., to 0°C) and add 1-chloroethylchloroformate dropwise. Allow the reaction to warm to room temperature and then reflux for 2-4 hours. The causality here is that the chloroformate selectively attacks the tertiary amine, forming a carbamate intermediate that is labile.
-
Hydrolysis: After cooling, evaporate the solvent in vacuo. Redissolve the residue in methanol and reflux for 1-2 hours to hydrolyze the carbamate intermediate, yielding this compound hydrochloride.
-
Purification: The crude product will likely contain unreacted Mianserin. A selective derivatization of the secondary amine of this compound (e.g., acetylation) can be performed. [7]This changes its polarity, allowing for efficient separation from the unreacted tertiary amine of Mianserin via column chromatography.
-
Final Step: The protecting group is then removed (e.g., deacetylation) to yield the pure secondary amine, which is then converted to a stable salt (e.g., hydrochloride).
-
Validation: The final product's identity and purity must be confirmed using analytical techniques such as NMR, Mass Spectrometry, and HPLC. Purity should exceed 98% for use in biological assays.
Analytical Method Development
Accurate quantification of this compound in biological matrices (plasma, brain tissue) is critical for pharmacokinetic and pharmacodynamic studies. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard due to its high sensitivity and specificity. [8]
| Parameter | LC-MS/MS [8] | HPLC with Electrochemical Detection [9] |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by redox potential. |
| Sensitivity (LLQ) | ~0.50 ng/mL in human plasma | ~5 ng/mL in plasma |
| Specificity | Very High (based on parent/daughter ion transition) | Moderate (potential for interfering compounds) |
| Sample Prep | Liquid-liquid or solid-phase extraction | Multi-step liquid-liquid extraction |
| Throughput | High | Moderate |
| Justification | Preferred for discovery due to superior sensitivity and specificity, crucial for low-dose PK studies. | A viable, though older, alternative if LC-MS/MS is unavailable. |
-
Sample Preparation: Spike plasma samples (e.g., 100 µL) with an internal standard (e.g., a deuterated version of this compound) to control for extraction variability.
-
Extraction: Perform protein precipitation with a solvent like acetonitrile or methanol. Alternatively, for cleaner samples, use liquid-liquid extraction with a solvent system like hexane:isoamylalcohol. [8]3. Chromatography: Inject the reconstituted extract onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation: The MRM transition is highly specific. A precursor ion (the molecular weight of this compound) is selected and fragmented, and a specific product ion is monitored. This two-stage mass filtering ensures that only the analyte of interest is quantified.
-
-
Quantification: Generate a standard curve using known concentrations of this compound in the same biological matrix. The concentration in unknown samples is determined by comparing the analyte/internal standard peak area ratio to this curve.
In Vitro and In Vivo Screening Cascade
A tiered approach is used to efficiently screen and characterize the compound, starting with high-throughput in vitro assays and progressing to more complex in vivo models.
Sources
- 1. Mianserin: a decade of scientific development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]
- 5. Mianserin - Wikipedia [en.wikipedia.org]
- 6. ViewArticleDetail [ijpronline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of Desmethylmianserin in Human Plasma
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the reliable quantification of desmethylmianserin, the primary active metabolite of the tetracyclic antidepressant mianserin, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation and a reversed-phase C18 column for chromatographic separation, offering excellent selectivity, accuracy, and precision. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic analysis in clinical and research settings.
Introduction
Mianserin is a tetracyclic antidepressant utilized in the treatment of depressive disorders. Its clinical efficacy is attributed not only to the parent drug but also significantly to its primary active metabolite, this compound. Monitoring the plasma concentrations of this compound is crucial for optimizing therapeutic outcomes, ensuring patient compliance, and conducting pharmacokinetic studies. This application note provides a comprehensive, step-by-step protocol for a robust and reproducible HPLC-UV method designed for the routine analysis of this compound in human plasma.
The method's development was guided by the physicochemical properties of this compound and established bioanalytical method validation principles as outlined by the U.S. Food and Drug Administration (FDA).[1][2][3][4][5] The chosen liquid-liquid extraction procedure is optimized for efficient recovery of this basic compound from a complex biological matrix, while the reversed-phase HPLC conditions ensure a selective separation from endogenous plasma components and the parent drug, mianserin.
Scientific Principles and Method Rationale
The successful quantification of a drug metabolite from a biological matrix like plasma hinges on three key stages: efficient extraction from the matrix, selective chromatographic separation, and sensitive detection. The choices made in this protocol are grounded in the chemical properties of this compound and the principles of chromatography.
Analyte Physicochemical Properties
This compound is a secondary amine, making it a basic compound. Its predicted LogP (a measure of lipophilicity) is approximately 2.9, indicating moderate hydrophobicity.[6] These properties are fundamental to designing an effective liquid-liquid extraction strategy. To ensure the analyte is in its most non-polar (neutral) form for efficient extraction into an organic solvent, the pH of the aqueous plasma sample must be adjusted to be significantly above its pKa.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a robust and cost-effective technique for cleaning up and concentrating analytes from complex samples.[7][8][9][10] The process, as outlined below, involves pH modification to facilitate the transfer of this compound from the aqueous plasma phase to an immiscible organic phase.
The choice of hexane with a small amount of isoamyl alcohol as the extraction solvent provides a non-polar medium that effectively extracts the moderately lipophilic this compound while minimizing the extraction of highly polar, interfering substances from the plasma.[11]
Chromatographic Separation: Reversed-Phase HPLC
Reversed-phase HPLC is the technique of choice for separating moderately polar to non-polar compounds. A C18 column, which has a non-polar stationary phase, is used in this method.[12][13][14][15][16] The mobile phase is a more polar mixture of an aqueous buffer and an organic solvent (acetonitrile).
The separation mechanism is based on the partitioning of the analyte between the stationary and mobile phases. By adjusting the ratio of acetonitrile to the aqueous buffer, the retention time of this compound can be controlled to ensure it is well-resolved from other components in the extracted sample. The acidic pH of the mobile phase ensures that the secondary amine group of this compound is protonated, leading to consistent peak shapes.
Detection: UV Absorbance
This compound possesses a chromophore that absorbs UV light. Based on the spectral data of the parent compound, mianserin, which has a very similar core structure, a detection wavelength of 214 nm is chosen to achieve high sensitivity.[11] While a wavelength of 278 nm is also viable, 214 nm generally offers a better signal-to-noise ratio for this class of compounds.[17][18]
Detailed Protocol
Materials and Reagents
-
This compound reference standard
-
Doxepin hydrochloride (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Hexane
-
Isoamyl alcohol
-
Sodium hydroxide (NaOH)
-
Phosphoric acid (H₃PO₄)
-
Ultrapure water
-
Drug-free human plasma
Equipment
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Analytical balance
-
pH meter
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and doxepin hydrochloride in separate 10 mL volumetric flasks with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the doxepin stock solution with methanol.
-
1M Sodium Hydroxide: Dissolve 4 g of NaOH in 100 mL of ultrapure water.
-
Mobile Phase (0.05 M Phosphoric Acid, pH 3.0 : Acetonitrile, 60:40 v/v): Prepare 0.05 M phosphoric acid by diluting concentrated H₃PO₄ in ultrapure water. Adjust the pH to 3.0 with 1M NaOH. Mix 600 mL of this buffer with 400 mL of acetonitrile. Filter and degas before use.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of plasma sample, calibration standard, or QC sample into a 15 mL glass centrifuge tube.
-
Add 50 µL of the 1 µg/mL doxepin internal standard working solution and vortex for 10 seconds.
-
Add 200 µL of 1 M NaOH to alkalinize the plasma (ensure pH > 10) and vortex for 10 seconds.
-
Add 5 mL of hexane:isoamyl alcohol (99:1, v/v) as the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject 50 µL onto the HPLC system.
HPLC Conditions
| Parameter | Setting |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.05 M Phosphoric Acid (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Injection Volume | 50 µL |
| Column Temperature | 25°C |
| Internal Standard | Doxepin |
Method Validation
The bioanalytical method was validated according to the FDA guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.[1][3][5]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL (r² > 0.995) |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 9.1% |
| Inter-day Precision (%RSD) | < 9.1% |
| Recovery | 71 - 76% |
| Retention Time (this compound) | ~4.8 min |
| Retention Time (Doxepin - IS) | ~6.2 min |
Conclusion
This application note describes a simple, sensitive, and reliable HPLC-UV method for the quantification of this compound in human plasma. The method has been developed with a strong scientific rationale and validated to meet regulatory standards for bioanalytical assays. The straightforward liquid-liquid extraction and isocratic HPLC separation make it well-suited for routine use in therapeutic drug monitoring and pharmacokinetic research, providing a valuable tool for clinicians and scientists.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
PubChem. (n.d.). 8-Hydroxythis compound. National Center for Biotechnology Information. [Link]
-
Suckow, R. F., Cooper, T. B., Quitkin, F. M., & Stewart, J. W. (1982). Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection. Journal of Pharmaceutical Sciences, 71(8), 889–892. [Link]
-
Waters Corporation. (n.d.). HPLC Column Performance. [Link]
-
Orochem Technologies Inc. (n.d.). HPLC Columns for Chromatography. [Link]
-
David, V., & Iorgulescu, G. (2016). Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers. Revue Roumaine de Chimie, 61(11-12), 915-922. [Link]
-
Sfair, L. L., de Souza, C. F., & Stulzer, H. K. (2012). Ultraviolet spectrophotometric method for analytical determination of mianserin hydrochloride in coated tablets and comparison with LC. Brazilian Journal of Pharmaceutical Sciences, 48(3), 549-556. [Link]
-
GL Sciences. (n.d.). HPLC Column Technical Guide. [Link]
-
Grace. (n.d.). Analytical HPLC Column Introduction. [Link]
-
PubChemLite. (n.d.). This compound (C17H18N2). [Link]
-
ResearchGate. (n.d.). The chemical structure of (A) mianserin, (B) this compound, (C).... [Link]
-
Jain, D. S., Sanyal, M., & Shrivastav, P. S. (2014). Highly sensitive LC–MS/MS method to estimate doxepin and its metabolite nordoxepin in human plasma for a bioequivalence study. Journal of Pharmaceutical Analysis, 4(6), 416-425. [Link]
-
Global Substance Registration System. (n.d.). This compound. [Link]
-
Khan, M. C., Bennie, E. H., Stulemeijer, S. M., & Ravens, M. A. (1983). Mianserin and doxepin in the treatment of outpatient depression with anxiety. British Journal of Clinical Pharmacology, 15(Suppl 2), 213S–218S. [Link]
-
Khan, M. C., Bennie, E. H., Stulemeijer, S. M., & Ravens, M. A. (1983). Mianserin and doxepin in the treatment of outpatient depression with anxiety. British Journal of Clinical Pharmacology, 15(Suppl 2), 213S–218S. [Link]
-
mzCloud. (2015). This compound. [Link]
-
Zholdakova, Z., et al. (2019). Determination of mianserin in biological material by high performance liquid chromatography. Farmatsevtychnyi zhurnal, (3), 59-65. [Link]
-
CAS Common Chemistry. (n.d.). This compound. [Link]
-
PubChem. (n.d.). Desmethyl mianserin. National Center for Biotechnology Information. [Link]
-
Japanese Pharmacopoeia. (n.d.). Ultraviolet-visible Reference Spectra. [Link]
-
PubChem. (n.d.). Mianserin. National Center for Biotechnology Information. [Link]
-
Sfair, L. L., de Souza, C. F., & Stulzer, H. K. (2012). Ultraviolet spectrophotometric method for analytical determination of mianserin hydrochloride in coated tablets and comparison with LC. Brazilian Journal of Pharmaceutical Sciences, 48(3). [Link]
-
Preprints.org. (2025). Doxepin Drug-Drug and Drug-Gene Interactions: Clinical Implications and Mechanistic Insights. [Link]
-
Stoyanov, A. V., & Gergov, M. (2021). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Chromatography B, 1179, 122849. [Link]
-
Kim, Y., et al. (2022). Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS ONE, 17(10), e0275887. [Link]
-
Langford, K. H., et al. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Metabolites, 13(4), 521. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. fda.gov [fda.gov]
- 4. hhs.gov [hhs.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. PubChemLite - this compound (C17H18N2) [pubchemlite.lcsb.uni.lu]
- 7. arborassays.com [arborassays.com]
- 8. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. orochem.com [orochem.com]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. glsciences.eu [glsciences.eu]
- 16. hplc.eu [hplc.eu]
- 17. researchgate.net [researchgate.net]
- 18. scielo.br [scielo.br]
LC-MS/MS protocol for simultaneous analysis of mianserin and Desmethylmianserin
An Application Note for the Simultaneous Analysis of Mianserin and Desmethylmianserin in Human Plasma by LC-MS/MS
Authored by: A Senior Application Scientist
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the tetracyclic antidepressant mianserin and its principal active metabolite, this compound, in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method is designed for high-throughput applications in therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical toxicology, offering excellent accuracy, precision, and a low limit of quantification.
Introduction
Mianserin is a tetracyclic antidepressant agent primarily used in the treatment of major depressive disorder.[1] It exerts its therapeutic effects through a complex pharmacological profile, notably by antagonizing histamine H1, serotonin 5-HT2A/2C, and adrenergic α1/α2 receptors. The drug is extensively metabolized in the liver, with N-demethylation being a key pathway, leading to the formation of its active metabolite, this compound.[2][3] Both the parent drug and its metabolite contribute to the overall clinical effect and potential toxicity.
Given the significant inter-individual variability in pharmacokinetics, therapeutic drug monitoring (TDM) is crucial for optimizing mianserin dosage, ensuring efficacy, and minimizing adverse effects.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its superior sensitivity, specificity, and speed over other analytical techniques.[4] This document provides a detailed, validated protocol for the simultaneous determination of mianserin and this compound, designed for researchers, scientists, and drug development professionals.
Principle of the Method
The analytical workflow is based on three core stages:
-
Sample Preparation: A liquid-liquid extraction (LLE) is employed to isolate mianserin and this compound from the complex plasma matrix. The use of an internal standard (IS), Doxepin, which is added at the beginning of the process, corrects for any variability during sample preparation and analysis. The plasma sample is first alkalinized to neutralize the charge on the basic amine groups of the analytes, thereby increasing their partitioning into an immiscible organic solvent. A back-extraction step into an acidic aqueous solution is then used to enhance sample cleanup by removing non-basic impurities.
-
Chromatographic Separation: The reconstituted sample extract is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column separates the analytes based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (with a modifier like formic acid to promote protonation) and an organic component (acetonitrile/methanol) ensures efficient separation of mianserin, this compound, and the internal standard with sharp peak shapes and minimal run time.
-
Mass Spectrometric Detection: The column eluent is directed to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are ionized in positive mode to form protonated precursor ions [M+H]⁺. In the first quadrupole (Q1), a specific precursor ion for each analyte is selected. This ion is then fragmented in the collision cell (Q2) to produce characteristic product ions. The third quadrupole (Q3) selects a specific product ion for detection. This highly selective process, known as Multiple Reaction Monitoring (MRM), ensures accurate quantification with minimal interference from matrix components.
Materials and Reagents
-
Standards: Mianserin hydrochloride, this compound, and Doxepin hydrochloride (Internal Standard, IS) reference standards (purity >98%).
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Water. HPLC grade Hexane, Isoamyl alcohol, and Formic acid (88-91%).
-
Reagents: Ammonium acetate (LC-MS grade), Sodium hydroxide (NaOH).
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL and 2.0 mL), volumetric flasks, pipettes.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard (Mianserin, this compound, Doxepin) in 10 mL of methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) methanol:water mixture to create calibration curve (CC) and quality control (QC) spiking solutions.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Doxepin stock solution with 50:50 methanol:water.
-
Extraction Solvent: Hexane:Isoamyl alcohol (98:2, v/v).
-
Back-Extraction Solution: 0.005 M Formic acid in water.
-
Reconstitution Solution: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
Instrumentation and Conditions
Liquid Chromatography
-
LC System: Standard HPLC or UHPLC system (e.g., Shimadzu LC-30AD, Waters ACQUITY UPLC).[5]
-
Column: Reversed-phase C18 column (e.g., ZORBAX Eclipse Plus C18, 50 mm × 2.1 mm, 1.8 µm).[4]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mobile Phase A: 0.1% Formic Acid and 10 mM Ammonium Acetate in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Table 1: LC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
| 0.00 | 0.4 | 20 |
| 0.50 | 0.4 | 20 |
| 3.00 | 0.4 | 85 |
| 4.00 | 0.4 | 85 |
| 4.10 | 0.4 | 20 |
| 5.50 | 0.4 | 20 |
Mass Spectrometry
-
MS System: Triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+, Waters Xevo TQ-S).[5]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Ion Source Parameters:
-
IonSpray Voltage: +5500 V
-
Source Temperature: 500°C
-
Curtain Gas (CUR): 35 psi
-
Collision Gas (CAD): Medium
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 50 psi
-
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 2: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Mianserin | 265.2 | 208.1 | 80 | 35 |
| Mianserin (Quant.) | 265.2 | 91.1 | 80 | 45 |
| This compound | 251.2 | 194.1 | 75 | 38 |
| This compound (Quant.) | 251.2 | 91.1 | 75 | 48 |
| Doxepin (IS) | 280.2 | 107.1 | 90 | 30 |
Rationale for MRM transitions: The precursor ion represents the protonated molecule [M+H]⁺. The product ions are chosen based on stable, specific fragments generated during collision-induced dissociation (CID), ensuring specificity. For instance, the transition for mianserin often involves the fragmentation of the piperazine ring system.
Detailed Experimental Protocol
Preparation of Calibration Standards and Quality Controls
-
To a series of 1.5 mL polypropylene tubes, add 100 µL of drug-free human plasma.
-
Spike with the appropriate volume of the CC working solutions to prepare a calibration curve ranging from 0.5 to 60 ng/mL for mianserin and 0.25 to 15 ng/mL for this compound.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
A blank sample (plasma with IS) and a double blank sample (plasma only) should be included in each run.
Sample Extraction: Liquid-Liquid Extraction (LLE)
The following diagram illustrates the LLE workflow.
Caption: Liquid-Liquid Extraction workflow for mianserin analysis.
Step-by-Step LLE Protocol:
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Doxepin IS working solution (100 ng/mL) to all tubes except the double blank.
-
Vortex briefly.
-
Add 25 µL of 1 M NaOH to alkalinize the sample. This step is critical to ensure the analytes are in their non-ionized, basic form, maximizing their solubility in the organic extraction solvent.[6]
-
Add 1 mL of the extraction solvent (Hexane:Isoamyl alcohol, 98:2 v/v).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Add 150 µL of the back-extraction solution (0.005 M Formic acid). The acidic solution protonates the basic analytes, making them soluble in the aqueous phase while leaving neutral and acidic impurities behind in the organic layer.[6]
-
Vortex for 5 minutes, then centrifuge at 4000 x g for 5 minutes.
-
Freeze the tube at -80°C for 10 minutes to solidify the lower aqueous layer.
-
Discard the upper organic layer.
-
Allow the aqueous layer to thaw, then evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the Reconstitution Solution.
-
Vortex, then transfer the solution to an autosampler vial for injection into the LC-MS/MS system.
Data Analysis and Method Performance
Quantification
Quantification is performed by generating a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used to ensure accuracy at the lower end of the curve.
Expected Performance Characteristics
This method, when validated according to regulatory guidelines, is expected to meet the following performance criteria based on published data.[6][7]
Table 3: Summary of Expected Method Validation Parameters
| Parameter | Mianserin | This compound |
| Linearity Range | 1.00 - 60.00 ng/mL | 0.50 - 14.00 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LLOQ | 1.00 ng/mL | 0.50 ng/mL |
| Accuracy (at QCs) | 94% - 113% | 91% - 101% |
| Precision (%CV, at QCs) | < 10% (Intra- and Inter-day) | < 10% (Intra- and Inter-day) |
| Recovery | > 80% | > 80% |
Overall Workflow Diagram
The following diagram provides a high-level overview of the entire analytical process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.com [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Enantioselective Separation of Desmethylmianserin Isomers
Abstract and Introduction
Desmethylmianserin is the principal and pharmacologically active metabolite of the tetracyclic antidepressant, mianserin.[1][2][3] The parent drug, mianserin, is administered as a racemate, but its therapeutic and pharmacological effects exhibit stereoselectivity.[4][5] Specifically, the S(+)-enantiomer of mianserin is more potent in tests indicative of antidepressant activity.[1][3] this compound, which exists as two enantiomers due to a single chiral center, also contributes significantly to the overall therapeutic effect by interacting with adrenergic receptors.[6]
Studies have revealed stereoselectivity in the metabolism of mianserin, often leading to different plasma concentrations of the (S)- and (R)-enantiomers of this compound in patients.[7] This enantiomeric imbalance has profound implications for pharmacokinetics (PK), pharmacodynamics (PD), and toxicology studies. Therefore, a robust and reliable analytical method to separate and quantify the individual enantiomers of this compound is critical for drug development, clinical monitoring, and fundamental pharmacological research.[8]
This application note details a highly efficient High-Performance Liquid Chromatography (HPLC) method for the baseline separation of (S)-Desmethylmianserin and (R)-Desmethylmianserin using a polysaccharide-based chiral stationary phase (CSP). The protocol is designed to be a self-validating system, incorporating system suitability tests to ensure data integrity and reproducibility.
The Principle of Chiral Recognition
Enantioselective separation by HPLC is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase (CSP).[9][10] This method utilizes a polysaccharide-based CSP, specifically a cellulose derivative coated on a silica support.
The mechanism of separation relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The key interactions governing this recognition include:
-
Hydrogen Bonding: Interactions between polar groups on the analyte (e.g., the secondary amine in this compound) and the carbamate groups on the polysaccharide backbone of the CSP.
-
π-π Interactions: Stacking between the aromatic rings of the tetracyclic analyte and the phenyl groups of the chiral selector.
-
Steric Hindrance: The three-dimensional structure of the chiral selector creates cavities and grooves. One enantiomer fits more favorably into this chiral environment than the other, leading to a difference in interaction energy and, consequently, a difference in retention time.[11]
The choice of a normal-phase mobile system (e.g., hexane and an alcohol modifier) is crucial as it promotes these specific interactions, which would otherwise be masked by a more polar, aqueous mobile phase.[10]
Methodology and Protocol
Materials and Reagents
-
Racemic this compound Standard: (Purity ≥98%)
-
n-Hexane: HPLC Grade
-
2-Propanol (IPA): HPLC Grade
-
Diethylamine (DEA): Reagent Grade (Purity ≥99%)
-
Methanol: HPLC Grade (for cleaning and sample dissolution)
-
Deionized Water: For system flushing
Instrumentation and Chromatographic Conditions
-
HPLC System: A quaternary or binary HPLC system equipped with a pump, degasser, autosampler, and a column thermostat.
-
Detector: UV/Vis or Photodiode Array (PDA) Detector.
-
Chiral Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent cellulose tris(3,5-dimethylphenylcarbamate) based CSP).
The optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition | Causality and Rationale |
| Chiral Stationary Phase | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm | Polysaccharide-based CSPs are highly effective for separating a wide range of chiral compounds, including those with aromatic and amine functionalities.[12][13] |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) | A normal-phase eluent system enhances the specific polar interactions required for chiral recognition.[10] DEA is a crucial basic modifier that interacts with acidic sites on the silica support and protonates the analyte's amine, preventing peak tailing and improving chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | Provides optimal balance between analysis time and separation efficiency for a standard 4.6 mm ID column. |
| Column Temperature | 25 °C | Temperature control is critical for reproducible retention times and selectivity. Sub-ambient or elevated temperatures can sometimes improve resolution but 25°C is a robust starting point. |
| Detection Wavelength | 285 nm | Based on the UV absorbance maxima of the dibenzo[c,f]pyrazino[1,2-a]azepine chromophore. |
| Injection Volume | 10 µL | A standard volume to ensure sharp peaks without overloading the column. |
Preparation of Solutions
-
Mobile Phase Preparation:
-
For 1000 mL of mobile phase, carefully measure 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1.0 mL of Diethylamine.
-
Mix thoroughly and sonicate for 10-15 minutes to degas.
-
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of racemic this compound standard.
-
Dissolve in a 10 mL volumetric flask using Methanol as the solvent. Mix until fully dissolved. This stock solution is stable for several weeks when stored at 2-8 °C and protected from light.
-
-
Working Standard Solution (10 µg/mL):
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase. This ensures solvent compatibility and prevents peak distortion upon injection.
-
Experimental Workflow Diagram
Figure 1: Step-by-step experimental workflow for chiral separation.
Step-by-Step Protocol
-
System Startup & Equilibration:
-
Purge all pump lines with the prepared mobile phase.
-
Set the flow rate to 1.0 mL/min and allow the mobile phase to circulate through the system and column for at least 30-45 minutes, or until a stable baseline is achieved.
-
-
System Suitability Test (SST):
-
Perform five replicate injections of the 10 µg/mL working standard solution.
-
This test is critical for validating system performance before analyzing samples. The system is deemed ready if it meets the criteria in Table 2.
-
-
Analysis Sequence:
-
Inject a mobile phase blank to ensure no system contamination.
-
Inject the working standard to confirm retention times and response.
-
Proceed with the injection of unknown samples. It is good practice to bracket sample injections with standard injections to monitor for any drift in retention time or response.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers. The first eluting peak is typically designated Enantiomer 1 and the second as Enantiomer 2.
-
Calculate the resolution (Rs) between the two enantiomeric peaks.
-
Determine the percentage of each enantiomer using the peak area responses.
-
Expected Results and Discussion
Representative Chromatogram
A successful separation will yield a chromatogram with two distinct, well-resolved peaks corresponding to the (S)- and (R)-enantiomers of this compound. Based on typical elution orders for similar compounds on this CSP, one can expect retention times in the range of 8-15 minutes.
System Suitability and Performance Data
The following table outlines the expected performance characteristics of the method, which serve as the basis for the self-validating protocol.
| Parameter | Acceptance Criteria | Discussion |
| Resolution (Rs) | Rs ≥ 1.5 | A resolution value of 1.5 indicates baseline separation between the two enantiomer peaks, which is essential for accurate quantification. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Values within this range indicate good, symmetrical peak shape, which is facilitated by the use of the DEA modifier. |
| Retention Time %RSD | ≤ 2.0% (for n=5 injections) | Demonstrates the stability and reproducibility of the pump and chromatographic system. |
| Peak Area %RSD | ≤ 2.0% (for n=5 injections) | Confirms the precision of the injection and detection systems. |
Chemical Structures of this compound Enantiomers
The enantiomers of this compound possess a single stereocenter at the 14b position of the tetracyclic ring system.
Figure 2: Structures of (S)- and (R)-Desmethylmianserin enantiomers.
Conclusion
The chiral HPLC method detailed in this application note provides a robust, reproducible, and highly selective means for separating the enantiomers of this compound. The use of a polysaccharide-based chiral stationary phase with an optimized normal-phase mobile containing a basic modifier ensures excellent resolution and peak symmetry. This protocol is directly applicable to quality control in synthetic processes and can be adapted for bioanalytical studies to investigate the stereoselective metabolism and pharmacokinetics of mianserin, providing crucial data for drug development and clinical research professionals.
References
-
Maguire, K. P., Norman, T. R., & Burrows, G. D. (1992). The potential therapeutic role of the enantiomers and metabolites of mianserin. Clinical Neuropharmacology, 15 Suppl 1 Pt A, 269A-270A. [Link]
-
Pinder, R. M. (1985). Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? Acta Psychiatrica Scandinavica. Supplementum, 320, 1–9. [Link]
-
Maguire, K. P., Norman, T. R., & Burrows, G. D. (1992). The potential therapeutic role of the enantiomers and metabolites of mianserin. British Journal of Clinical Pharmacology, 34(Suppl 1), 269S-276S. [Link]
-
Lefèvre, N., et al. (1997). Determination of the Enantiomers of Mianserin and its Metabolites in Plasma by Capillary Electrophoresis After Liquid-Liquid Extraction. Journal of Liquid Chromatography & Related Technologies, 20(1), 79-93. [Link]
-
Roszkowski, P., Maurin, J. K., & Czarnocki, Z. (2015). The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine. Beilstein journal of organic chemistry, 11, 1509–1513. [Link]
-
Pinder, R. M. (1985). Pharmacological aspects of mianserin. British Journal of Clinical Pharmacology, 19 Suppl 1, 5S-11S. [Link]
-
Roszkowski, P., Maurin, J. K., & Czarnocki, Z. (2015). The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine. Beilstein Journal of Organic Chemistry, 11, 1509-1513. [Link]
-
Lefèvre, N., et al. (1997). Determination of the Enantiomers of Mianserin and its Metabolites in Plasma by Capillary Electrophoresis After Liquid-Liquid Extraction. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Dahl, M. L., et al. (1995). Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients. Therapeutic Drug Monitoring, 17(5), 516–521. [Link]
-
Kleidernigg, O. P., & Posch, K. (1998). Direct enantiomeric separation of mianserin and 6-azamianserin derivatives using chiral stationary phases. Journal of Chromatography A, 803(1-2), 169–177. [Link]
-
Gower, A. J., & Marriott, A. S. (1983). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. Psychopharmacology, 81(2), 143–146. [Link]
-
Roszkowski, P., Maurin, J. K., & Czarnocki, Z. (2015). The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine. Beilstein Journal of Organic Chemistry, 11, 1509-1513. [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of ( R)-(−)-mianserin. [Link]
-
ResearchGate. (n.d.). The chemical structure of (A) mianserin, (B) this compound, (C)... [Link]
-
Roszkowski, P., Maurin, J. K., & Czarnocki, Z. (2015). The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine. Beilstein Journal of Organic Chemistry, 11, 1509–1513. [Link]
-
Hancu, G., et al. (2020). Chirality of antidepressive drugs: an overview of stereoselectivity. Expert Opinion on Drug Metabolism & Toxicology, 16(11), 1087-1103. [Link]
-
Uță, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1341. [Link]
-
National Center for Biotechnology Information. (n.d.). Mianserin. PubChem Compound Database. [Link]
-
ResearchGate. (n.d.). Chemical structures of mianserin enantiomers. [Link]
-
Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]
-
National Institute of Standards and Technology. (n.d.). N-Desmethyl mianserin. NIST Chemistry WebBook. [Link]
-
Hancu, G., et al. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. International Journal of Molecular Sciences, 25(19), 11467. [Link]
-
Dong, M. W. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 20(1). [Link]
-
Pinto, M. M. M., et al. (2020). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 25(17), 3991. [Link]
-
Pollock, B. G. (1998). Chirality and drugs used to treat psychiatric disorders. CMAJ: Canadian Medical Association Journal, 159(6), 669–674. [Link]
-
Waters Corporation. (n.d.). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. [Link]
-
Pinto, M. M. M., et al. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Molecules, 25(11), 2636. [Link]
Sources
- 1. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential therapeutic role of the enantiomers and metabolites of mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chirality and drugs used to treat psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct enantiomeric separation of mianserin and 6-azamianserin derivatives using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Desmethylmianserin
Introduction: Characterizing a Key Active Metabolite
Desmethylmianserin is a primary and pharmacologically active metabolite of the tetracyclic antidepressant, mianserin.[1] The therapeutic effects of mianserin are attributed to its antagonist activity at multiple G-protein coupled receptors (GPCRs), notably serotonin (5-HT) and histamine subtypes.[2][3] this compound is understood to contribute significantly to the overall pharmacological profile of the parent drug.[1][4] However, detailed, publicly available data on its specific binding affinities (Kᵢ values) and functional potencies (IC₅₀ values) are limited.
This guide provides a comprehensive framework of high-throughput screening (HTS) assays designed to characterize the pharmacological activity of compounds like this compound. Given the well-documented receptor profile of its parent compound, we will utilize mianserin as a reference antagonist to establish robust protocols for key target receptors: 5-HT₂ₐ , 5-HT₂C , and Histamine H₁ . These protocols are presented not only as methods for screening compound libraries but as a systematic approach to elucidating the precise pharmacology of a key metabolite.
Core Target Receptor Signaling Pathways
This compound's primary targets, the 5-HT₂ₐ, 5-HT₂C, and Histamine H₁ receptors, are all members of the Gq/11 family of G-proteins.[5] Upon activation by their endogenous agonists, these receptors initiate a canonical signaling cascade that results in a measurable intracellular response, which can be exploited for functional HTS assays.
Gq/11 Signaling Cascade
Activation of a Gq/11-coupled receptor leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This transient increase in intracellular calcium is a robust and widely used readout for receptor activation.
Application Note 1: Radioligand Binding Assay for 5-HT₂ₐ Receptor Affinity
Principle
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. This competitive binding assay measures the ability of an unlabeled compound (e.g., this compound) to displace a radiolabeled ligand with known affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) can be calculated. This provides a direct measure of the compound's binding affinity. For the 5-HT₂ₐ receptor, [³H]-Ketanserin is a widely used and selective antagonist radioligand.[6]
Experimental Protocol: [³H]-Ketanserin Competitive Binding
This protocol is optimized for a 96-well filter plate format, enabling high-throughput analysis.
Materials & Reagents
| Reagent | Details |
|---|---|
| Receptor Source | Membranes from HEK293 cells stably expressing human 5-HT₂ₐ receptors. |
| Radioligand | [³H]-Ketanserin (Specific Activity: 60-90 Ci/mmol) |
| Reference Compound | Mianserin Hydrochloride |
| Test Compound | This compound |
| Binding Buffer | 50 mM Tris-HCl, pH 7.4 |
| Non-Specific Agent | Mianserin (10 µM final concentration) |
| Filter Plates | 96-well glass fiber (GF/B) filter plates, pre-soaked in 0.5% polyethyleneimine (PEI) |
| Scintillation Cocktail | Appropriate for solid scintillators (e.g., MeltiLex) |
Workflow
Step-by-Step Methodology
-
Plate Preparation: Pre-soak 96-well GF/B filter plates for at least 2 hours in 0.5% PEI at room temperature to reduce non-specific binding of the radioligand to the filter.
-
Assay Setup: In a 96-well assay plate, add reagents in the following order for a final volume of 250 µL:
-
Total Binding (TB) wells: 50 µL of Binding Buffer.
-
Non-Specific Binding (NSB) wells: 50 µL of 10 µM Mianserin in Binding Buffer.
-
Competition wells: 50 µL of this compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).
-
Add 50 µL of [³H]-Ketanserin to all wells (final concentration ~2.0 nM).
-
Initiate the binding reaction by adding 150 µL of the 5-HT₂ₐ membrane preparation (typically 10-20 µg protein/well) to all wells.
-
-
Incubation: Seal the plate and incubate for 60 minutes at 25°C with gentle agitation.
-
Harvesting: Aspirate the plate contents onto the pre-soaked GF/B filter plate using a cell harvester. Immediately wash the filters three times with 200 µL of ice-cold Binding Buffer.
-
Drying and Counting: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation wax to each well, allow it to melt, and then cool. Count the radioactivity in a microplate scintillation counter.
Data Analysis & Interpretation
-
Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.
-
Determine IC₅₀: Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
A lower Kᵢ value indicates a higher binding affinity of this compound for the 5-HT₂ₐ receptor. This value is crucial for understanding its potential to interact with this target at physiological concentrations.
Application Note 2: Functional HTS Assay for Histamine H₁ Receptor Antagonism
Principle
Cell-based functional assays measure the ability of a compound to modulate the cellular response following receptor activation. For Gq-coupled receptors like the Histamine H₁ (H₁) receptor, antagonist activity can be quantified by measuring the inhibition of agonist-induced intracellular calcium mobilization.[5] This homogeneous (no-wash) assay format is highly amenable to automated HTS and provides data on the functional consequences of receptor binding.
Experimental Protocol: FLIPR-Based Calcium Flux Assay
This protocol is designed for use with a 384-well plate format and a fluorescent imaging plate reader (FLIPR) or equivalent instrument capable of kinetic reading.
Materials & Reagents
| Reagent | Details |
|---|---|
| Cell Line | HEK293 or CHO cells stably expressing the human Histamine H₁ receptor. |
| Calcium Indicator | Fluo-4 AM or similar calcium-sensitive fluorescent dye. |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. |
| Agonist | Histamine |
| Reference Antagonist | Mianserin Hydrochloride |
| Test Compound | This compound |
| Probenecid | An anion-exchange inhibitor to prevent dye leakage from cells. |
Step-by-Step Methodology
-
Cell Plating: Seed the H₁-expressing cells into black-walled, clear-bottom 384-well microplates at a density of 15,000-20,000 cells per well. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Probenecid in Assay Buffer.
-
Aspirate the cell culture medium from the plate and add 20 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Pre-incubation:
-
Prepare a separate "compound plate" with 4x final concentrations of this compound and reference compounds (Mianserin) in Assay Buffer.
-
Using the FLIPR, transfer 10 µL from the compound plate to the cell plate. This results in a 1x final concentration of the test antagonist.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Challenge and Measurement:
-
Prepare an "agonist plate" containing a 4x concentration of Histamine (e.g., at its EC₈₀ concentration).
-
Place both the cell plate and the agonist plate into the FLIPR instrument.
-
Initiate kinetic reading, establishing a baseline fluorescence for 10-20 seconds.
-
The instrument will then add 10 µL of the histamine solution to each well, continuing to record the fluorescent signal for 90-120 seconds.
-
Data Analysis & Interpretation
The antagonist effect is measured as a reduction in the peak fluorescent signal (or area under the curve) generated by the histamine challenge.
-
Normalize Data: Express the response in each well as a percentage of the control response (agonist only, no antagonist).
-
Generate Inhibition Curve: Plot the percent inhibition against the log concentration of this compound.
-
Determine IC₅₀: Use non-linear regression to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the histamine-induced calcium response. This value reflects the compound's functional potency as an H₁ receptor antagonist.
Self-Validation and Quality Control: For all HTS assays, the Z'-factor should be calculated to assess assay quality and robustness. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Z' = 1 - (3σₚ + 3σₙ) / |µₚ - µₙ| Where σ is the standard deviation, µ is the mean, p is the positive control (agonist only), and n is the negative control (no agonist).
Application Note 3: Advanced HTS - Fluorescence Polarization (FP) Binding Assay
Principle
Fluorescence Polarization (FP) offers a homogeneous, non-radioactive alternative for measuring ligand-receptor binding.[7] The principle is based on the rotational speed of a fluorescently labeled ligand (a "tracer"). When the small tracer is unbound in solution, it tumbles rapidly, and its emitted light is depolarized when excited with polarized light. When bound to a large receptor protein, its rotation slows dramatically, and the emitted light remains polarized. In a competition assay, an unlabeled compound like this compound displaces the fluorescent tracer, causing a decrease in the polarization signal.
Conceptual Protocol for a 5-HT₂C FP Assay
-
Reagent Preparation: Solubilized 5-HT₂C receptor membranes and a validated 5-HT₂C fluorescent antagonist tracer are prepared in an optimized assay buffer.
-
Assay Setup (384-well):
-
Add this compound at various concentrations to the wells.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Initiate the reaction by adding the solubilized receptor preparation.
-
-
Incubation: Incubate at room temperature for a period sufficient to reach binding equilibrium (e.g., 1-2 hours), protected from light.
-
Measurement: Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence emission. The instrument calculates the polarization value.
-
Data Analysis: A decrease in FP signal with increasing this compound concentration indicates competitive binding. Data are analyzed similarly to radioligand binding assays to determine an IC₅₀ and subsequently a Kᵢ value.
This method avoids radioactivity and wash steps, making it a faster and more cost-effective option for primary HTS campaigns.
Conclusion
The protocols outlined in this guide provide a robust, multi-faceted approach for the high-throughput characterization of this compound or other novel compounds targeting the 5-HT₂ₐ, 5-HT₂C, and H₁ receptors. By employing a combination of gold-standard radioligand binding assays and high-throughput functional screens, researchers can efficiently determine key pharmacological parameters, including binding affinity (Kᵢ) and functional potency (IC₅₀). This comprehensive profiling is an essential step in drug development, enabling a deeper understanding of a compound's mechanism of action and its potential as a therapeutic agent.
References
-
Hand, T. H., Marek, G. J., & Seiden, L. S. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. Psychopharmacology, 105(4), 453–458. [Link]
-
Matthew, J., & Williams, C. (2025). Fluorescence Polarization in GPCR Research. Celtarys. [Link]
-
de Boer, T., Nefkens, F., & van Helvoirt, A. (1994). The potential therapeutic role of the enantiomers and metabolites of mianserin. British Journal of Clinical Pharmacology, 37 Suppl 1, 7S–11S. [Link]
-
de Jongh, G. D., van den Wildenberg, H. M., Nieuwenhuyse, H., & van der Veen, F. (1981). The metabolism of mianserin in women, rabbits and rats: identification of the major urinary metabolites. Drug Metabolism and Disposition, 9(1), 48–53. [Link]
-
Stanton, J. A., et al. (2004). Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y. Journal of Neurochemistry, 63(3), 1115-1122. [Link]
-
Innoprot. (n.d.). Histamine H1 Receptor Assay. Innoprot. [Link]
-
DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. DiscoverX. [Link]
-
PubChem. (n.d.). Mianserin. National Center for Biotechnology Information. [Link]
-
A.D., A., & S.L., S. (1997). Mianserin, a 5-HT2a/2c and alpha 2 antagonist, in the treatment of sexual dysfunction induced by serotonin reuptake inhibitors. Clinical Neuropharmacology, 20(3), 210-4. [Link]
-
de Boer, T. (1996). The pharmacologic profile of mirtazapine. The Journal of clinical psychiatry, 57 Suppl 4, 19–25. [Link]
-
O'Donnell, J. M., & Frazer, A. (1985). 5HT2 binding sites after mianserin: comparison of loss of sites and brain levels of drug. European Journal of Pharmacology, 110(2), 265–269. [Link]
-
Leysen, J. E., et al. (1985). Photoaffinity probes for serotonin and histamine receptors. Synthesis and characterization of two azide analogues of ketanserin. The Journal of biological chemistry, 260(14), 8417–8426. [Link]
-
Barker, E. L., et al. (1994). Constitutively active 5-hydroxytryptamine2C receptors reveal novel inverse agonist activity of receptor ligands. The Journal of biological chemistry, 269(16), 11687–11690. [Link]
-
de Vos, C. M., et al. (2018). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. Scientific Reports, 8(1), 1599. [Link]
Sources
- 1. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. Mianserin, a 5-HT2a/2c and alpha 2 antagonist, in the treatment of sexual dysfunction induced by serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]
Protocol for Desmethylmianserin extraction from brain tissue
Application Notes and Protocols
Topic: Protocol for Desmethylmianserin Extraction from Brain Tissue Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The quantification of this compound, the primary active metabolite of the tetracyclic antidepressant mianserin, in brain tissue is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling and neuropharmacological research. The complex, lipid-rich nature of the brain matrix presents significant analytical challenges, necessitating robust and efficient extraction protocols to isolate the analyte from interfering endogenous substances.[1] This document provides detailed, validated protocols for the extraction of this compound from brain tissue using two gold-standard methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Additionally, it outlines the subsequent analytical quantification, typically performed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and underscores the principles of bioanalytical method validation.
Introduction: The Rationale for Brain Tissue Analysis
Mianserin is a tetracyclic antidepressant whose therapeutic and adverse effects are mediated by its complex interaction with various neurotransmitter systems within the central nervous system (CNS).[2] Its primary metabolite, this compound, also exhibits significant pharmacological activity and contributes to the overall clinical profile of the parent drug.[3] To understand the drug's mechanism of action, establish dose-response relationships, and evaluate its CNS penetration, it is imperative to accurately measure the concentration of both the parent drug and its active metabolites directly within the target organ—the brain.
Extracting these analytes from brain tissue is complicated by the presence of abundant proteins and lipids that can interfere with analysis, causing matrix effects and suppressing the analyte signal in mass spectrometry.[1] The choice of extraction method is therefore a critical determinant of assay sensitivity, accuracy, and reproducibility.
Pre-analytical Step: Brain Tissue Homogenization
Proper sample preparation is the foundation of any successful bioanalytical method. The goal of this initial step is to disrupt the cellular structure of the brain tissue, creating a uniform suspension (homogenate) from which the analyte can be efficiently extracted. All steps should be performed at 4°C (on ice) to minimize enzymatic degradation of the analyte.[4]
Protocol: Tissue Homogenization
-
Weighing: Accurately weigh a frozen portion of the brain tissue (e.g., 100-200 mg) in a pre-chilled tube.
-
Buffering: Add a precise volume of ice-cold homogenization buffer. A common choice is a 1:3 or 1:4 ratio (w/v) of tissue to buffer (e.g., 100 mg of tissue in 300-400 µL of buffer). A simple and effective buffer is a 0.32 M sucrose solution containing 4 mM HEPES, pH 7.3.[5]
-
Homogenization: Homogenize the tissue using a mechanical homogenizer (e.g., a bead beater or rotor-stator homogenizer) until no visible tissue fragments remain.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris and proteins.[6]
-
Supernatant Collection: Carefully collect the resulting supernatant for the extraction procedure. This supernatant contains the analyte of interest.
Method 1: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases—typically an aqueous sample and an organic solvent.[7] For basic compounds like this compound, extraction efficiency is maximized by adjusting the pH of the aqueous sample to a basic level (>pKa + 2), which deprotonates the analyte, rendering it uncharged and more soluble in the organic phase.
Causality and Experimental Choices
-
pH Adjustment: Alkalinization with a base like sodium hydroxide or a carbonate buffer is crucial. In their ionized (protonated) state at physiological pH, antidepressants are highly water-soluble. By shifting the pH to basic, we convert them to their neutral form, which dramatically increases their partition into the organic solvent.[8]
-
Solvent Selection: The choice of organic solvent is critical. A non-polar solvent that is immiscible with water is required. A mixture of hexane and isoamyl alcohol (e.g., 98:2 v/v) has been shown to be effective for extracting mianserin and this compound.[9] The small amount of a more polar alcohol like isoamyl alcohol can improve the recovery of the slightly more polar metabolite.
-
Back-Extraction (Optional but Recommended): For enhanced cleanup, a back-extraction step can be performed. After the initial extraction into the organic phase, the analyte can be transferred back into a fresh, clean acidic aqueous solution (e.g., 0.005 M formic acid).[9] In this acidic environment, the analyte becomes protonated (charged) again and partitions into the aqueous phase, leaving many neutral, lipid-based interferences behind in the organic solvent. This "liquid-liquid back-extraction" significantly cleans the sample before LC-MS/MS analysis.
Detailed LLE Protocol
-
Aliquoting: To a 2 mL microcentrifuge tube, add 200 µL of the brain homogenate supernatant.
-
Internal Standard (IS): Add a small volume (e.g., 10 µL) of an internal standard solution (e.g., a deuterated analog of this compound or a structurally similar compound) at a known concentration. The IS is essential for correcting for variability in extraction recovery and instrument response.
-
Alkalinization: Add 50 µL of 1 M Sodium Hydroxide (NaOH) to raise the sample pH. Vortex briefly.
-
Organic Solvent Addition: Add 1 mL of the extraction solvent (e.g., hexane:isoamyl alcohol, 98:2 v/v).
-
Extraction: Vortex vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a new clean tube, being careful not to aspirate any of the lower aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[10] Vortex to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Method 2: Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used for sample preparation that isolates analytes from a complex matrix by partitioning them between a solid phase (sorbent) and a liquid phase (sample/solvents).[11] It offers higher recovery and cleaner extracts compared to LLE, and is easily automated. For basic compounds like this compound, mixed-mode cation exchange cartridges are often the most effective choice.
Causality and Experimental Choices
-
Sorbent Chemistry: A mixed-mode sorbent possesses both reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties. This dual retention mechanism provides superior selectivity for isolating basic drugs from a complex biological matrix.
-
Methodical Steps: The standard SPE procedure involves four key steps[1]:
-
Conditioning: Wets the sorbent and prepares it to interact with the sample.
-
Loading: The sample is passed through the sorbent, and the analyte is retained.
-
Washing: Solvents are passed through to remove interfering compounds without dislodging the analyte.
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and collect the purified analyte.
-
-
pH Control: Similar to LLE, pH is critical. During the loading step, the pH is kept acidic to ensure the this compound is protonated (positively charged), allowing it to bind strongly to the cation-exchange sites on the sorbent. The wash steps use acidic organic solvents to remove neutral and acidic interferences. The final elution step uses a basic organic solvent, which neutralizes the charge on the analyte, releasing it from the ion-exchange sites and eluting it from the cartridge.
Detailed SPE Protocol (Mixed-Mode Cation Exchange)
-
Aliquoting & Pre-treatment: To 200 µL of brain homogenate supernatant, add 200 µL of 2% phosphoric acid. Vortex to mix. This ensures the analyte is in its charged, protonated state for binding.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge. Apply a gentle vacuum or positive pressure to pass the sample through at a slow, steady rate (e.g., 1 mL/min).
-
Washing Step 1: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.
-
Washing Step 2: Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences. Dry the cartridge thoroughly under high vacuum for 2-5 minutes.
-
Elution: Elute the this compound by passing 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol through the cartridge. The basic pH neutralizes the analyte, releasing it from the sorbent.
-
Evaporation & Reconstitution: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection.
SPE Workflow Diagram
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Analytical Quantification
Following extraction, the concentration of this compound is determined using a highly sensitive and selective analytical technique.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the preferred method for bioanalysis due to its exceptional sensitivity and specificity.[12][13] The HPLC separates this compound from other components in the extract, and the triple quadrupole mass spectrometer provides definitive identification and quantification using Multiple Reaction Monitoring (MRM).
-
GC-MS (Gas Chromatography-Mass Spectrometry): An alternative method, though it may require a derivatization step to increase the volatility and thermal stability of the analyte.[8][14]
| Parameter | Typical LC-MS/MS Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds like this compound.[2] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape and promotes ionization for MS detection. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent used to elute the analyte from the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical HPLC columns. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | This compound contains a basic nitrogen atom that is readily protonated. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
Method Validation
Any bioanalytical method developed for quantitative purposes must be rigorously validated to ensure its reliability. The validation process demonstrates that the method is suitable for its intended purpose. Key validation parameters, as outlined by regulatory guidelines, include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[15]
-
Accuracy: The closeness of the measured concentration to the true value.
-
Precision: The degree of scatter between a series of measurements (evaluated as intra-day and inter-day precision).[16]
-
Linearity and Range: The concentration range over which the assay is accurate, precise, and linear.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.[9]
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of an unextracted standard.[16]
-
Matrix Effect: The influence of co-eluting, interfering substances from the matrix on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop).[13]
Conclusion
The successful quantification of this compound in brain tissue hinges on a meticulously executed extraction protocol. Both Liquid-Liquid Extraction and Solid-Phase Extraction offer robust and reliable means of isolating the analyte from the complex brain matrix. LLE is a cost-effective and straightforward method, while SPE, particularly with mixed-mode sorbents, often provides cleaner extracts and is more amenable to automation. The choice between them depends on the specific requirements of the study, including throughput, required sensitivity, and available equipment. Regardless of the method chosen, it must be followed by analysis with a sensitive technique like LC-MS/MS and be fully validated to ensure the integrity and reliability of the resulting data in neuropharmacological and drug development research.
References
- Shinde, S.R., et al. (2012). Development and Validation of Bioanalytical Method for Lacosamide from Rat Brain Tissues. International Journal of PharmTech Research, 4(4), 1417-1421.
-
Ramalingam, A., & Ko, Y. G. (2024). Development of a Novel Immunoprecipitation Method for Extracting Monoclonal Antibodies From Brain Tissue and Its Application to Assessing In Vivo Brain Penetration in Mouse via Liquid Chromatography–Mass Spectrometry. Biotechnology Journal. Available at: [Link]
-
Kumar, C. N., & Kannappan, N. (2014). Development and validation of Bioanalytical Method for Quantification of phenytoin in rat brain tissues as per ICH guidelines. Asian Journal of Pharmaceutical Analysis, 4(4), 147-150. Available at: [Link]
-
ResearchGate. (2012). (PDF) Development and validation of bioanalytical method for Lacosamide from rat brain tissue. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Extraction of Drugs and Metabolites from Biological Matrices. Available at: [Link]
-
Mashayekhi, V., et al. (2018). Development of a New Extraction Method Based on Liquid-Liquid-Liquid Extraction Followed by Dispersive Liquid-Liquid Microextraction for Extraction of Three Tricyclic Antidepressants in Plasma Samples. Journal of Separation Science. Available at: [Link]
-
Savale, S. K., et al. (2017). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF GEFITINIB IN TISSUE SAMPLES (BRAIN HOMOGENATE) BY USING RP-HPLC. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 5(2), 76-82. Available at: [Link]
-
ResearchGate. (n.d.). Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. Available at: [Link]
-
ResearchGate. (n.d.). determination of mianserin in biological material by high performance liquid chromatography. Available at: [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). a review on bioanalytical method development and validation. Available at: [Link]
-
The Center for Forensic Science Research & Education. (n.d.). GAS CHROMATOGRAPHY MASS SPECTROMETRY (GC-MS). Available at: [Link]
-
Eap, C. B., et al. (1998). Determination of the Enantiomers of Mianserin and its Metabolites in Plasma by Capillary Electrophoresis After Liquid-Liquid Extraction. Therapeutic Drug Monitoring, 20(3), 286-293. Available at: [Link]
-
National Institutes of Health. (n.d.). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Available at: [Link]
-
PubMed. (2019). Extraction of antidepressant drugs in biological samples using alkanol-based nano structured supramolecular solvent microextraction followed by gas chromatography with mass spectrometric analysis. Available at: [Link]
-
National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Simultaneous determination of multiple neurotransmitters and their metabolites in rat brain homogenates and microdialysates by LC-MS/MS. Available at: [Link]
-
ResearchGate. (n.d.). A Liquid–Liquid Extraction–Assisted HPLC Procedure for Assaying of Citalopram in Depressed Women Saliva. Available at: [Link]
-
National Institutes of Health. (2023). Isolation of Antidepressants and Their Metabolites from Saliva Using Supported Liquid Extraction (SLE). Available at: [Link]
-
MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Available at: [Link]
-
MDPI. (n.d.). Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples. Available at: [Link]
-
Semantic Scholar. (n.d.). Determination of antidepressants in human postmortem blood, brain tissue, and hair using gas chromatography–mass spectrometry. Available at: [Link]
-
NSUWorks. (n.d.). Analyzing Brain Sample via HPLC Method. Available at: [Link]
-
National Institutes of Health. (2018). Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer's Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge. Available at: [Link]
-
PacBio. (n.d.). Extracting HMW DNA from mammalian brain tissue using Nanobind® kits. Available at: [Link]
-
Synaptic Systems. (n.d.). Protocol for Preparation of Brain Lysate, P2, LP1 and LP2 Fractions. Available at: [Link]
-
MDPI. (2022). Targeted UHPLC-ESI-MS/MS Analysis of Selected Neurotransmitters, Tryptophan and Its Metabolite Kynurenine in Tau Transgenic Rat Brain Tissue: A Pivotal Study. Available at: [Link]
-
PubMed. (2018). Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics. Available at: [Link]
-
National Institutes of Health. (2024). Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Brain Tissue Sample Stabilization and Extraction Strategies for Neuropeptidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sysy.com [sysy.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. Simultaneous determination of multiple neurotransmitters and their metabolites in rat brain homogenates and microdialysates by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
Application Note: The Use of Desmethylmianserin as a Reference Standard in Bioanalytical Methodologies
[Senior Application Scientist]
Introduction
Mianserin is a tetracyclic antidepressant agent utilized in the treatment of depressive disorders.[1] Its therapeutic action and pharmacokinetic profile are significantly influenced by its metabolism within the body. The primary metabolic pathway for mianserin involves N-demethylation to form Desmethylmianserin (N-Desmethylmianserin), which is also pharmacologically active and contributes to the overall therapeutic effect.[2][3][4] Therefore, for comprehensive pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies, the simultaneous quantification of both the parent drug, mianserin, and its active metabolite, this compound, in biological matrices is crucial.[3][5]
Achieving accurate and reproducible quantification of these analytes necessitates the use of high-purity, well-characterized reference standards.[6] A Certified Reference Material (CRM) of this compound ensures the traceability, consistency, and reliability of analytical measurements, forming the bedrock of method validation and routine sample analysis in regulated bioanalytical laboratories.[7][8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the proper handling and application of this compound as a reference standard in modern analytical workflows, specifically focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols described herein are grounded in principles outlined by major regulatory bodies such as the FDA and EMA.[9][10][11]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its correct handling, storage, and use in analytical method development.[12] Key properties for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | 1,2,3,4,10,14b-Hexahydrodibenzo[c,f]pyrazino[1,2-a]azepine | [13] |
| Synonyms | N-Desmethylmianserin, Normianserine | [13][14] |
| Molecular Formula | C₁₇H₁₈N₂ | [13] |
| Molecular Weight | 250.34 g/mol | [13] |
| Stereochemistry | Racemic | [13] |
| Appearance | Solid (typical) | [5] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | [15] |
Metabolic Pathway of Mianserin
Mianserin undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The N-demethylation pathway, which produces this compound, is a major route catalyzed predominantly by CYP1A2, with some contribution from CYP3A.[16] Other pathways include 8-hydroxylation (via CYP2D6) and N-oxidation.[4][16]
Caption: Metabolic conversion of Mianserin to this compound.
Reference Standard Preparation and Handling
The integrity of analytical data begins with the correct handling and preparation of the reference standard. The following protocol ensures the accuracy of stock and working solutions.
Protocol 4.1: Preparation of Standard Solutions
-
Causality Statement: The choice of a Class A volumetric flask and a calibrated analytical balance is critical to minimize volumetric and weighing errors, respectively, which are primary sources of inaccuracy in standard preparation. Methanol is selected as the solvent due to the high solubility of this compound.[15] Storing solutions in amber glassware at low temperatures protects the analyte from photodegradation and slows potential chemical degradation.
-
Material Acquisition: Obtain a Certified Reference Material (CRM) of this compound from an accredited supplier.[7][17][18] The certificate of analysis (CoA) provides critical information on purity, identity, and storage conditions.
-
Equilibration: Before opening, allow the sealed container of the reference standard to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 2.5 mg of this compound powder using a calibrated analytical balance.
-
Quantitatively transfer the powder to a 25 mL Class A amber volumetric flask.
-
Add approximately 15 mL of HPLC-grade methanol and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with methanol.
-
Cap and invert the flask at least 15 times to ensure homogeneity.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serial dilution of the stock solution with the appropriate solvent (e.g., methanol or mobile phase). These solutions are used to spike the biological matrix for creating calibration curves and quality control (QC) samples.
-
-
Storage:
-
Store the stock solution at 2-8°C in a tightly sealed amber container. Refer to the supplier's CoA for specific long-term storage recommendations and stability data.
-
Working solutions should ideally be prepared fresh daily.
-
Application in Bioanalysis: LC-MS/MS Method
For high-sensitivity and high-selectivity quantification in complex biological matrices like plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[19][20][21]
Protocol 5.1: Quantification of this compound and Mianserin in Human Plasma by LC-MS/MS
-
Causality Statement: This protocol employs a protein precipitation (PPT) sample preparation method, which is fast and efficient for high-throughput analysis. The use of a stable isotope-labeled internal standard (IS), if available, is ideal for correcting matrix effects and variability in extraction and ionization. If not, a structurally similar analog like Cinnarizine has been shown to be effective.[22] The Multiple Reaction Monitoring (MRM) mode in MS/MS provides exceptional specificity by monitoring a unique precursor-to-product ion transition for the analyte.
Caption: Workflow for LC-MS/MS analysis of this compound.
-
Materials and Reagents:
-
This compound and Mianserin reference standards.
-
Internal Standard (IS): Cinnarizine or a stable isotope-labeled analog.[22]
-
Blank human plasma (with appropriate anticoagulant, e.g., K₂EDTA).
-
HPLC-grade acetonitrile, methanol, and formic acid.
-
Ultrapure water.
-
-
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data System: Appropriate software for instrument control and data processing.[23]
-
| Parameter | Condition | Rationale |
| LC Column | C18 reversed-phase (e.g., 150 x 2.1 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like mianserin and its metabolite.[22] |
| Mobile Phase | A: 10 mM Ammonium Acetate (pH 3.4) in WaterB: Methanol/Acetonitrile (e.g., 50:15 v/v) | Ammonium acetate provides a source of protons for efficient ionization in positive ESI mode. The organic mixture elutes the analytes.[22] |
| Flow Rate | 0.22 mL/min | A typical flow rate for this column dimension, balancing analysis time and separation efficiency.[22] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is effective for polar, ionizable molecules. The basic nitrogen atoms in mianserin and this compound are readily protonated. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific ion transitions. |
| MRM Transitions | Mianserin: m/z 265 → [Product Ion]this compound: m/z 251 → [Product Ion]Cinnarizine (IS): m/z 369 → [Product Ion] | Precursor ions correspond to [M+H]⁺. Product ions must be optimized by direct infusion of standards.[19][22] |
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.
-
Add 25 µL of the IS working solution (e.g., 100 ng/mL Cinnarizine) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for injection.
-
-
Calibration and Quality Control:
-
Prepare calibration standards by spiking blank plasma with known concentrations of this compound and Mianserin. A typical range might be 0.50-14.00 ng/mL for this compound and 1.00-60.00 ng/mL for Mianserin.[19]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high (LQC, MQC, HQC).
-
-
Method Validation:
Conclusion
The accurate bioanalysis of mianserin and its active metabolite, this compound, is indispensable for drug development and clinical management. The use of a high-purity, certified this compound reference standard is the cornerstone of reliable and reproducible data. This application note has detailed the essential protocols for the handling of this standard and its application in a validated, high-sensitivity LC-MS/MS method. By adhering to these scientifically sound procedures and principles of bioanalytical method validation, researchers can ensure the integrity of their data, supporting critical decisions in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.
References
-
Chauhan, A. et al. (2005). Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. ResearchGate. Available at: [Link]
-
Staniak, M. et al. (2020). The chemical structure of (A) mianserin, (B) this compound, (C)... ResearchGate. Available at: [Link]
-
Suckow, R. F. et al. (1982). Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Łukaszkiewicz, J. et al. (2005). Development, validation and application of the HPLC method for determination of mianserin in human serum. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2011). Bioanalytical method validation - Scientific guideline. EMA. Available at: [Link]
-
Otani, K. et al. (1993). Steady-state plasma concentrations of mianserin and its major active metabolite, this compound. Therapeutic Drug Monitoring. Available at: [Link]
-
Micromeritics. Certified Reference Materials. Micromeritics. Available at: [Link]
-
Magdalin, J. et al. (1996). Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients. Therapeutic Drug Monitoring. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]
-
Global Substance Registration System. This compound. gsrs. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]
-
Boudon, S. et al. (2021). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available at: [Link]
-
Sfair, L. L. et al. (2012). Ultraviolet spectrophotometric method for analytical determination of mianserin hydrochloride in coated tablets and comparison with LC. ResearchGate. Available at: [Link]
-
European Compliance Academy. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. ECA. Available at: [Link]
-
National Center for Biotechnology Information. Mianserin. PubChem. Available at: [Link]
-
Lazar Scientific, Inc. Reference Materials and Standards. Lazar Scientific. Available at: [Link]
-
Liu, Y. et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. MDPI. Available at: [Link]
-
KCAS Bioanalytical & Biomarker Services. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS. Available at: [Link]
-
Lambert, C. et al. (1994). Activation of mianserin and its metabolites by human liver microsomes. PubMed. Available at: [Link]
-
European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. EMA. Available at: [Link]
-
International Council for Harmonisation. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. ICH. Available at: [Link]
-
Wen, B. & Ma, L. (2024). Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. DigitalCommons@TMC. Available at: [Link]
-
Kim, M. S. et al. (2019). Physicochemical properties and drug-release mechanisms of dual-release bilayer tablet containing mirabegron and fesoterodine fumarate. Dove Medical Press. Available at: [Link]
-
Reagecon Diagnostics Limited. Selected Certified Reference Materials (Sigma). Reagecon. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (2001). Analytical Methods. ATSDR. Available at: [Link]
-
Meng, F. et al. (2008). Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Available at: [Link]
-
Taiwan Drug Development and Value Creation Center. Physicochemical Properties. TDEC. Available at: [Link]
-
Agilent Technologies. (2017). Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent. Available at: [Link]
-
Sfair, L. L. et al. (2012). Ultraviolet spectrophotometric method for analytical determination of mianserin hydrochloride in coated tablets and comparison with LC. Guangdiancha. Available at: [Link]
-
U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. FDA. Available at: [Link]
-
Taylor & Francis. Mianserin – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Kumar, A. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Medicinal & Organic Chemistry. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]
-
National Institute of Standards and Technology. N-Desmethyl mianserin. NIST WebBook. Available at: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. Steady-state plasma concentrations of mianserin and its major active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reference Materials and Standards | Lazar Scientific, Inc. [lazarsci.com]
- 7. Certified Reference Materials [sigmaaldrich.com]
- 8. micromeritics.com [micromeritics.com]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. fda.gov [fda.gov]
- 11. database.ich.org [database.ich.org]
- 12. rroij.com [rroij.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. N-Desmethyl mianserin [webbook.nist.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 17. Solstice Research Chemicals [lab.solstice.com]
- 18. reagecon.com [reagecon.com]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices | MDPI [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Determination of mianserin in human plasma by high performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI/MS): application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
- 24. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 25. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 27. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
Application Notes & Protocols: Desmethylmianserin in Neuropharmacological Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of an Active Metabolite
Desmethylmianserin is the principal pharmacologically active metabolite of the tetracyclic antidepressant mianserin.[1][2] While mianserin itself has a complex multimodal mechanism of action, this compound contributes significantly to the overall therapeutic effect, retaining key properties indicative of antidepressant activity.[3][4] Unlike its parent compound, this compound exhibits a subtly different pharmacological profile, which makes it a compound of interest for dissecting neurobiological pathways and for the development of novel therapeutics with potentially improved side-effect profiles.[2]
This guide provides a comprehensive overview of the application of this compound in common neuropharmacological animal models, focusing on practical, step-by-step protocols for assessing its antidepressant and anxiolytic-like properties.
Pharmacological Profile and Mechanism of Action
This compound's mechanism of action is multifaceted, primarily involving the modulation of several key neurotransmitter systems in the central nervous system.[3][5]
-
Noradrenergic System: Like its parent compound, this compound can enhance noradrenergic transmission. It has been shown to inhibit noradrenaline uptake and may act as an antagonist at α2-adrenergic autoreceptors, leading to increased release of noradrenaline.[3]
-
Serotonergic System: this compound interacts with various serotonin (5-HT) receptors. It is a notable antagonist of 5-HT2A and 5-HT2C receptors.[6][7] Blockade of 5-HT2C receptors is particularly significant as it can lead to the disinhibition of dopamine and norepinephrine release in key brain regions like the frontal cortex, a mechanism strongly implicated in antidepressant effects.[7][8]
-
Histaminergic System: The compound is also an antagonist at histamine H1 receptors.[5] This action is thought to contribute to the sedative effects observed with mianserin, although this compound is reportedly less sedating than its parent compound.[1][2]
The following diagram illustrates the primary molecular targets of this compound and their downstream effects on neurotransmitter release.
Caption: Workflow for the Forced Swim Test.
Protocol: Forced Swim Test (Rodent)
-
Apparatus: A transparent cylinder (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom. [9][10]2. Animal Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle (e.g., saline, 0.5% methylcellulose) via intraperitoneal (i.p.) injection 30-60 minutes prior to the test.
-
Test Procedure:
-
Gently place the animal into the water-filled cylinder.
-
For mice, a single 6-minute session is typically used. [10]The first 2 minutes are considered a habituation period, and immobility is scored during the last 4 minutes.
-
For rats, a two-day protocol is common: a 15-minute pre-test on day 1, followed by a 5-minute test session 24 hours later, with drug administration before the day 2 session. [11][12]5. Scoring: An animal is judged to be immobile when it ceases struggling and remains floating, making only small movements necessary to keep its head above water. [11]Scoring can be done manually by a trained observer or using automated video-tracking software.
-
-
Data Analysis: The primary endpoint is the duration of immobility. A significant reduction in immobility time in the this compound-treated group compared to the vehicle group suggests an antidepressant-like effect.
Dosage and Expected Outcomes
| Parameter | Rodent Species | Dosage Range (i.p.) | Expected Outcome |
| This compound | Mouse/Rat | 5 - 20 mg/kg | ↓ Immobility Time |
| Vehicle Control | Mouse/Rat | N/A | Baseline Immobility |
Note: While a study showed mianserin metabolites had no clear dose-related effect up to 10 mg/kg in a specific behavioral screen, antidepressant properties have been retained. [13][14]Dosage ranges should be optimized in pilot studies.
Application in Preclinical Models of Anxiety
This compound's antagonist activity at 5-HT2C and H1 receptors suggests potential anxiolytic properties. [8][15]The Elevated Plus Maze (EPM) is a standard paradigm for assessing anxiety-like behavior in rodents. [16][17]
Elevated Plus Maze (EPM)
The EPM test is based on the conflict between an animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. [18][19]Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.
Protocol: Elevated Plus Maze (Rodent)
-
Apparatus: A plus-shaped maze elevated above the floor (typically 50 cm), with two open arms and two enclosed arms. [19][20]2. Animal Acclimation: Acclimate animals to the testing room for at least 60 minutes prior to testing. The room should be dimly lit to encourage exploration.
-
Drug Administration: Administer this compound or vehicle (i.p.) 30-60 minutes before the test.
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to freely explore the maze for a 5-minute session. [16] * The session is recorded by an overhead video camera for later analysis.
-
-
Data Analysis: Key parameters measured by video-tracking software include:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
An increase in the percentage of time spent in the open arms (% Open Arm Time) and/or the percentage of entries into the open arms (% Open Arm Entries) without a significant change in total locomotion is indicative of an anxiolytic effect.
-
Dosage and Expected Outcomes
| Parameter | Rodent Species | Dosage Range (i.p.) | Expected Outcome |
| This compound | Mouse/Rat | 5 - 20 mg/kg | ↑ % Time in Open Arms, ↑ % Entries into Open Arms |
| Vehicle Control | Mouse/Rat | N/A | Baseline anxiety-like behavior |
Critical Considerations and Best Practices
-
Source and Purity of Compound: Ensure the use of high-purity this compound, as impurities can confound results.
-
Vehicle Selection: The vehicle should be inert and not produce any behavioral effects on its own. Common choices include sterile saline or saline with a small percentage of a solubilizing agent like Tween 80 or DMSO.
-
Route of Administration: While intraperitoneal (i.p.) injection is common for acute studies, other routes (e.g., oral gavage, subcutaneous) may be more relevant for chronic dosing paradigms.
-
Control Groups: Always include a vehicle-treated control group to establish a baseline for behavior. A positive control (e.g., a known antidepressant like imipramine for the FST, or an anxiolytic like diazepam for the EPM) can help validate the assay.
-
Blinding: To prevent experimenter bias, the person administering the drug and scoring the behavior should be blinded to the treatment conditions.
-
Environmental Factors: Maintain consistent lighting, temperature, and noise levels across all testing sessions, as these can significantly impact rodent behavior.
Conclusion
This compound is a pharmacologically active metabolite that contributes to the therapeutic profile of mianserin. [1][3]Its distinct interactions with noradrenergic, serotonergic, and histaminergic systems make it a valuable tool for neuropharmacological research. The protocols outlined in this guide provide a robust framework for investigating the antidepressant and anxiolytic-like properties of this compound in validated animal models. Careful experimental design and adherence to best practices are crucial for obtaining reliable and interpretable data, which can further elucidate the compound's therapeutic potential.
References
-
de Jongh, G. D., van den Wildenberg, H. M., Nieuwenhuyse, H., & van der Veen, F. (1981). The metabolism of mianserin in women, rabbits and rats: identification of the major urinary metabolites. Drug Metabolism and Disposition, 9(1), 48-54. [Link]
-
Maguire, K. P., Norman, T. R., & Burrows, G. D. (1992). The potential therapeutic role of the enantiomers and metabolites of mianserin. Clinical Neuropharmacology, 15(4), 269S-276S. [Link]
-
Gower, A. J., & Tricklebank, M. D. (1988). Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect?. Clinical Neuropharmacology, 11 Suppl 2, S42-S53. [Link]
-
Koenig, J. I., & Meltzer, H. Y. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. Psychopharmacology, 105(4), 525-530. [Link]
-
Koenig, J. I., & Meltzer, H. Y. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. ResearchGate. [Link]
-
Maguire, K. P., Norman, T. R., & Burrows, G. D. (1992). The potential therapeutic role of the enantiomers and metabolites of mianserin. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Mianserin. PubChem. [Link]
-
Koenig, J. I., & Meltzer, H. Y. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. R Discovery. [Link]
-
Wikipedia. (n.d.). Mianserin. [Link]
-
McAllister, G., Charlesworth, A., Snodin, C., Beer, M. S., Noble, A. J., Middlemiss, D. N., Iversen, L. L., & Whiting, P. (1992). Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y. Molecular Pharmacology, 42(5), 819-827. [Link]
-
Dahl, M. L., Tybring, G., Elwin, C. E., Alm, C., & Bertilsson, L. (1994). Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients. Therapeutic Drug Monitoring, 16(2), 169-173. [Link]
-
Patsnap. (2024). What is the mechanism of Mianserin Hydrochloride?. Synapse. [Link]
-
protocols.io. (2023). Elevated plus maze protocol. [Link]
-
O'Connor, R. M., & Leonard, B. E. (1986). The Effect of Chronically Administered Mianserin, 8-Hydroxymianserin and this compound on the 'Open Field' Behaviour an. Neuropharmacology, 25(3), 267-270. [Link]
-
Global Substance Registration System. (n.d.). This compound. [Link]
-
Nestler, E. J., Gould, E., Manji, H., Buncan, M., Duman, R. S., Greshenfeld, H. K., Hen, R., Koester, S., Lederhendler, I., Meaney, M., Robbins, T., Winsky, L., & Zalcman, S. (2002). Preclinical models: status of basic research in depression. Biological Psychiatry, 52(6), 503-528. [Link]
-
Wikipedia. (n.d.). 5-HT2C receptor. [Link]
-
Barker, E. L., Westphal, R. S., & Sanders-Bush, E. (1994). Constitutively active 5-hydroxytryptamine2C receptors reveal novel inverse agonist activity of receptor ligands. The Journal of Biological Chemistry, 269(16), 11687-11690. [Link]
-
Institutional Animal Care and Use Committee. (n.d.). Forced Swim Test v.3. University of Iowa. [Link]
-
Wigger, A., & Neumann, I. D. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in Behavioral Neuroscience, 5, 41. [Link]
-
Borsini, F., & Tatarelli, R. (2020). Models for depression in drug screening and preclinical studies: Future directions. Reviews in the Neurosciences, 31(1), 1-22. [Link]
-
Sharma, H. L., & Kulkarni, S. K. (2015). Investigation of the psychopharmacological profile of mianserin, A 5-ht2a/2c receptor antagonist. The Pharma Innovation Journal, 4(7), 01-07. [Link]
-
Wikipedia. (n.d.). H1 antagonist. [Link]
-
Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2015). The Forced Swim Test as a Model of Depressive-like Behavior. Journal of Visualized Experiments, (97), 52587. [Link]
-
Castagné, V., Moser, P., & Porsolt, R. D. (2009). Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. ResearchGate. [Link]
-
Castagné, V., Moser, P., & Porsolt, R. D. (2009). Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. ResearchGate. [Link]
-
Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014. [Link]
-
Krishnan, V., & Nestler, E. J. (2011). Animal Models of Depression: Molecular Perspectives. Hot Topics in Behavioural Neuroscience, 7, 121-147. [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2019). The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. Methods in Molecular Biology, 1916, 69-74. [Link]
-
Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]
-
El-Rous, M. A., & Abd-El-Fattah, M. A. (2022). Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway. Current Issues in Molecular Biology, 45(1), 407-421. [Link]
-
YouTube. (2024). H1 Receptor Antagonists / Histamine receptor Antagonists. [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]
-
Wang, Y., et al. (2024). Discovery of the novel and potent histamine H1 receptor antagonists for treatment of allergic diseases. European Journal of Medicinal Chemistry, 270, 116347. [Link]
Sources
- 1. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential therapeutic role of the enantiomers and metabolites of mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 9. animal.research.wvu.edu [animal.research.wvu.edu]
- 10. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. H1 antagonist - Wikipedia [en.wikipedia.org]
- 16. protocols.io [protocols.io]
- 17. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Desmethylmianserin in Human Cerebrospinal Fluid via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Neuropharmacology and Drug Development Professionals
Abstract
This document provides a comprehensive guide and detailed protocol for the sensitive and selective quantification of Desmethylmianserin, the primary active metabolite of the tetracyclic antidepressant Mianserin, in human cerebrospinal fluid (CSF). The measurement of drug concentrations in CSF is a critical aspect of neuropharmacology, offering direct insights into central nervous system (CNS) target engagement and pharmacokinetics.[1] The method described herein utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach is the gold standard for bioanalysis, providing the high sensitivity and specificity required for detecting low-concentration analytes in complex biological matrices.[2] The protocols are designed to be robust and reliable, adhering to the principles of bioanalytical method validation as outlined by major regulatory bodies.[3]
Introduction and Scientific Rationale
This compound is the major pharmacologically active metabolite of Mianserin, a tetracyclic antidepressant. Understanding its concentration profile within the CNS is crucial for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships, optimizing dosing regimens, and assessing blood-brain barrier penetration in both preclinical and clinical research. Cerebrospinal fluid analysis provides a valuable surrogate for brain interstitial fluid, making it an essential matrix for neurological drug development.[1]
The low concentrations of drugs and their metabolites typically found in CSF necessitate highly sensitive analytical techniques.[4] LC-MS/MS offers unparalleled performance for this application, primarily through its use of Multiple Reaction Monitoring (MRM), which ensures that only the specific analyte of interest is detected and quantified, minimizing interferences from the complex CSF matrix.[5][6][7] This application note details a complete workflow, from sample collection to final data analysis, grounded in established best practices to ensure data integrity and reproducibility.
Overall Analytical Workflow
The successful quantification of this compound in CSF relies on a systematic, multi-stage process. Each stage is optimized to preserve sample integrity, maximize analyte recovery, and ensure analytical accuracy. The process begins with meticulous sample collection and handling, proceeds to an efficient extraction and concentration step, and culminates in highly selective instrumental analysis.
Sources
- 1. ricerca.unich.it [ricerca.unich.it]
- 2. Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High-performance liquid chromatography/tandem mass spectrometric assay for the simultaneous measurement of dopamine, norepinephrine, 5-hydroxytryptamine and cocaine in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in analysis of new psychoactive substances by means of liquid chromatography coupled with low-resolution tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Stable Isotope Labeling of Desmethylmianserin for Metabolic Studies
Introduction: Unraveling Metabolic Fates with Precision
In the landscape of drug development, a thorough understanding of a candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for ensuring both safety and efficacy.[1][2] Drug metabolism studies are critical, as metabolites can be pharmacologically active, inactive, or even toxic.[3][4] Desmethylmianserin, the primary active metabolite of the tetracyclic antidepressant Mianserin, presents its own complex metabolic pathway that warrants detailed investigation.[4][5] Regulatory bodies like the FDA recommend that human metabolites constituting more than 10% of the total drug-related exposure at steady state should be thoroughly characterized.[6][7][8][9]
Stable Isotope Labeling (SIL) has emerged as a powerful technique to trace the metabolic fate of drugs with high precision and without the safety concerns associated with radiolabeling.[2][][11][12] By replacing specific atoms in a drug molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), we can use mass spectrometry to easily distinguish the drug and its metabolites from endogenous background noise.[][11] This application note provides a comprehensive guide for researchers, detailing the strategic design, synthesis, and application of stable isotope-labeled this compound for definitive metabolic profiling.
The Strategic Imperative: Rationale for Isotopologue Design
The choice of isotope and its position within the this compound molecule is not arbitrary; it is a strategic decision based on known metabolic pathways to prevent loss of the label during biotransformation. Mianserin, the parent compound, is primarily metabolized via N-demethylation to form this compound, 8-hydroxylation, and N-oxidation.[5][13] this compound itself can undergo further oxidation.[4]
Key Metabolic Reactions for this compound:
-
Aromatic Hydroxylation: Primarily at the 8-position of the dibenzo[c,f]pyrazino[1,2-a]azepine core.
-
N-Oxidation: Formation of N-oxides on the piperazine ring.
-
Further Conjugation (Phase II): Glucuronidation or sulfation of hydroxylated metabolites.[14]
To ensure the label is retained across these metabolic transformations, labeling the core aromatic ring system is the most robust strategy. Deuterium (²H) labels can sometimes be lost through metabolic exchange, making Carbon-13 (¹³C) a more stable and reliable choice for core molecular scaffolding.
Proposed Labeled Analog: [¹³C₆]-Desmethylmianserin, with the six ¹³C atoms incorporated into one of the benzene rings. This ensures a significant mass shift (+6 Da) that is easily detectable by mass spectrometry and is highly unlikely to be lost during metabolism.
| Compound | Molecular Formula (Unlabeled) | Monoisotopic Mass (Unlabeled) | Molecular Formula (Labeled) | Monoisotopic Mass (Labeled) | Mass Shift (Da) |
| This compound | C₁₇H₁₈N₂ | 250.1470 | ¹³C₆C₁₁H₁₈N₂ | 256.1672 | +6.0202 |
| 8-Hydroxy-desmethylmianserin | C₁₇H₁₈N₂O | 266.1419 | ¹³C₆C₁₁H₁₈N₂O | 272.1621 | +6.0202 |
| This compound N-Oxide | C₁₇H₁₈N₂O | 266.1419 | ¹³C₆C₁₁H₁₈N₂O | 272.1621 | +6.0202 |
| Table 1: Mass properties of unlabeled and proposed ¹³C₆-labeled this compound and its primary metabolites. |
Synthesis of [¹³C₆]-Desmethylmianserin: A Detailed Protocol
The synthesis of the labeled compound requires a multi-step approach, starting from a commercially available ¹³C-labeled precursor. The following protocol is a conceptual pathway based on established synthetic routes for Mianserin and its analogs.[15][16][17][18]
Diagram: Synthetic Workflow
Caption: Synthetic workflow for [¹³C₆]-Desmethylmianserin.
Protocol Steps:
-
Amide Coupling: React commercially available [¹³C₆]-2-benzylaniline with N-phthalylglycyl chloride in an appropriate solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine) to form the corresponding amide intermediate.
-
Bischler-Napieralski Cyclization: Treat the amide intermediate with a dehydrating agent such as phosphorus oxychloride (POCl₃) to induce cyclization, forming the tetracyclic imine core.
-
Reduction of Imine: Reduce the resulting imine using a reducing agent like sodium borohydride (NaBH₄) to yield the saturated piperazine ring.
-
Deprotection: Remove the phthaloyl protecting group using hydrazine hydrate in ethanol under reflux. This step reveals the secondary amine of this compound.
-
Purification: Purify the final [¹³C₆]-Desmethylmianserin product using column chromatography on silica gel.
-
Quality Control: Confirm the identity, purity (>98%), and isotopic enrichment of the final product via High-Resolution Mass Spectrometry (HRMS), ¹H-NMR, and ¹³C-NMR spectroscopy.
In Vitro Metabolism Study: Protocol Using Human Liver Microsomes (HLMs)
HLMs are a standard and reliable in vitro tool for studying Phase I drug metabolism, as they contain a high concentration of cytochrome P450 (CYP) enzymes.[14][19][20][21][22] This protocol describes a typical metabolic stability assay.
Diagram: Metabolic Studies Workflow
Caption: Experimental workflow for in vitro HLM metabolism study.
Protocol Steps:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the main incubation mixture on ice. Per reaction, add:
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Human Liver Microsomes (final concentration 0.5 mg/mL)[19]
-
Magnesium Chloride (3 mM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.
-
Initiate Reaction: Add a 1:1 mixture of unlabeled this compound and [¹³C₆]-Desmethylmianserin (final substrate concentration 1 µM) to the tubes. Initiate the metabolic reaction by adding the NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, and G6P-dehydrogenase).
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar compound not found endogenously, like labeled Mirtazapine).
-
Sample Preparation: Vortex the quenched samples vigorously and centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis.
Bioanalytical Method: Metabolite Identification with LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive tool for identifying and quantifying drug metabolites due to its exceptional sensitivity and specificity.[3][23][24] The presence of the stable isotope label simplifies data analysis immensely.
Diagram: Metabolite Identification Logic
Sources
- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpras.com [ijpras.com]
- 4. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 9. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 11. metsol.com [metsol.com]
- 12. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 13. Identification of human cytochrome P450 isoforms involved in the stereoselective metabolism of mianserin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 15. The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. dls.com [dls.com]
- 23. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Peak Resolution for Desmethylmianserin in Chromatography
Welcome to the technical support center for the chromatographic analysis of Desmethylmianserin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common peak resolution issues encountered during their experiments. As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with field-proven strategies to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatography challenging?
A1: this compound is the primary active metabolite of the tetracyclic antidepressant Mianserin.[1] Structurally, it contains a secondary amine group, making it a basic compound. Basic compounds are notoriously challenging in reversed-phase high-performance liquid chromatography (RP-HPLC) because they can interact with residual silanol groups on the silica-based stationary phases commonly used.[2][3] These secondary interactions, primarily ion-exchange, can lead to poor peak shapes, such as tailing, which complicates accurate quantification.[2][3]
Q2: My this compound peak is tailing. What is the most likely cause?
A2: Peak tailing for basic compounds like this compound is most often caused by secondary interactions between the positively charged analyte and negatively charged (ionized) residual silanol groups on the HPLC column's stationary phase.[3][4] This interaction provides an additional retention mechanism to the primary reversed-phase mode, causing some analyte molecules to lag behind the main peak, resulting in a "tail".[5]
Q3: Can the mobile phase pH affect the peak shape of this compound?
A3: Absolutely. Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[6][7] The pH dictates the ionization state of both the analyte and the stationary phase's residual silanols. At a low pH (e.g., pH 2.5-3.5), the secondary amine of this compound will be protonated (positively charged), while the silanol groups will be largely unionized, which can significantly reduce peak tailing.[8][9]
Q4: What is column end-capping and is it important for this compound analysis?
A4: End-capping is a chemical process used during column manufacturing to deactivate residual silanol groups by reacting them with a small, non-polar agent, typically a trimethylsilyl (TMS) group.[10][11] This is crucial for the analysis of basic compounds like this compound as it minimizes the sites available for secondary interactions, leading to improved peak symmetry.[11][12] For robust methods, using a well-end-capped, or even a double-end-capped, column is highly recommended.[10]
Troubleshooting Guide: From Poor Resolution to Symmetrical Peaks
This section provides a systematic approach to diagnosing and resolving common peak shape and resolution issues for this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak where the latter half is broader than the front half.
Causality: This is primarily due to secondary ionic interactions between the protonated this compound and deprotonated residual silanols on the stationary phase.[3][13]
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Solutions
Q: Should I adjust the mobile phase pH first?
A: Yes, this is often the most effective and straightforward initial step.
-
Rationale: By lowering the mobile phase pH, you can suppress the ionization of the residual silanol groups (pKa ~3.5-4.5) on the silica surface.[13] When these groups are not ionized, the strong ionic interaction with the positively charged this compound is minimized.[8]
-
Protocol:
-
Prepare a mobile phase with a buffer at a pH of 2.5 to 3.5. A 10-20 mM phosphate or formate buffer is a good starting point.[8]
-
Ensure the buffer is soluble in the organic modifier you are using, especially if running a gradient, to prevent precipitation.[8]
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
Q: What if adjusting the pH isn't enough? Should I use a mobile phase additive?
A: If peak tailing persists, incorporating a competing base or an ion-pairing reagent can be beneficial.
-
Rationale:
-
Competing Base (e.g., Triethylamine - TEA): A small amount of a competing base in the mobile phase can "mask" the active silanol sites. The competing base, being a small and mobile basic compound, will preferentially interact with the silanols, reducing their availability to interact with this compound.[8][14]
-
Ion-Pairing Reagent (e.g., Alkyl Sulfonates): These reagents contain a hydrophobic tail and an ionic head. The hydrophobic tail interacts with the stationary phase, while the ionic head presents a charge that can pair with the ionized analyte, effectively neutralizing it and improving its retention and peak shape.[15]
-
-
Protocol (Competing Base):
Q: Could my column be the problem?
A: Yes, the choice of column is critical.
-
Rationale: Not all C18 columns are the same. Modern columns designed for the analysis of basic compounds often have very low residual silanol activity due to high-purity silica and advanced end-capping procedures.[16][17] Some columns even incorporate a positive charge into the stationary phase surface to repel basic analytes from the silica surface, further improving peak shape.[2][16]
-
Recommendation:
| Column Type | Key Feature | Impact on this compound Peak Shape |
| Standard End-Capped C18 | Basic level of silanol deactivation. | May still exhibit some peak tailing. |
| Double End-Capped C18 | More complete coverage of residual silanols.[10] | Significantly improved peak symmetry. |
| Embedded Polar Group (EPG) | A polar group is incorporated into the alkyl chain. | Can provide alternative selectivity and improved peak shape for bases. |
| Positively Charged Surface | The stationary phase has a net positive charge.[2][16] | Repels protonated this compound from the silica surface, minimizing tailing.[16] |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetric peak where the front half is broader than the latter half.
Causality: The most common causes are column overload (injecting too much sample) or poor sample solubility in the mobile phase.[19][20]
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for peak fronting.
Step-by-Step Solutions
Q: What is the first thing I should try for peak fronting?
A: Reduce the amount of sample being injected onto the column.
-
Rationale: When the sample concentration is too high, it can saturate a portion of the stationary phase at the column inlet. This leads to some analyte molecules traveling through the column more quickly than others, resulting in a fronting peak.[20][21]
-
Protocol:
-
Dilute your sample by a factor of 5 or 10 with the mobile phase.
-
Inject the diluted sample and observe the peak shape. If the peak becomes more symmetrical, you were likely overloading the column.
-
Alternatively, reduce the injection volume.[21]
-
Q: My sample is diluted, but the peak is still fronting. What's next?
A: Check the compatibility of your sample solvent with the mobile phase.
-
Rationale: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte to move through the initial part of the column too quickly, leading to band distortion and peak fronting.[22]
-
Protocol:
-
Ideally, dissolve your sample in the initial mobile phase.
-
If the sample is not soluble in the mobile phase, use the weakest solvent possible that still provides adequate solubility.
-
Minimize the injection volume if you must use a strong sample solvent.
-
Issue 3: Poor Resolution from Mianserin or Other Metabolites
Poor resolution means that the peak for this compound is not well separated from an adjacent peak, such as its parent compound, Mianserin.
Causality: Insufficient selectivity between the two compounds under the current chromatographic conditions.
Step-by-Step Solutions
Q: How can I improve the separation between this compound and Mianserin?
A: You need to alter the selectivity of your method. This can be achieved by changing the mobile phase organic modifier, the stationary phase, or the temperature.
-
Rationale: Mianserin and this compound are structurally very similar. To separate them, you need to exploit the subtle differences in their physicochemical properties. Changing the organic modifier (e.g., from acetonitrile to methanol) can alter the interactions with the stationary phase and improve resolution. Similarly, a different stationary phase (e.g., a phenyl or cyano column) will offer different retention mechanisms.
-
Protocol for Changing Selectivity:
-
Change Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. Methanol is a protic solvent and can interact differently with analytes compared to the aprotic acetonitrile.
-
Change Stationary Phase: If you are using a C18 column, try a C8, Phenyl, or Cyano column. These phases will provide different selectivities.
-
Adjust Gradient: If you are running a gradient elution, try making the gradient shallower (i.e., increase the gradient time). This will give the compounds more time to interact with the stationary phase and can improve resolution.
-
| Parameter | Change | Rationale |
| Organic Modifier | Switch from Acetonitrile to Methanol (or vice-versa) | Alters selectivity by changing solvent-analyte interactions. |
| Stationary Phase | Switch from C18 to Phenyl or Cyano | Introduces different retention mechanisms (e.g., pi-pi interactions with a Phenyl phase). |
| Gradient Slope | Decrease the slope (increase run time) | Increases the separation window for closely eluting compounds. |
| Temperature | Increase or decrease column temperature | Can affect the retention of compounds differently, thus altering selectivity. |
By systematically addressing these common issues, you can significantly improve the peak resolution of this compound, leading to more accurate and reliable chromatographic data.
References
- Current time information in Pampanga, PH. (n.d.). Google.
- Current time information in Asia/Manila. (n.d.). Google.
-
What Is Endcapping in HPLC Columns - Chrom Tech, Inc. (2025, October 28). Chrom Tech. Retrieved January 14, 2026, from [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
-
How to fix asymmetrical chromatography peaks? (2024, September 1). Cytiva. Retrieved January 14, 2026, from [Link]
-
Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. (2020, March 27). Chrom Tech. Retrieved January 14, 2026, from [Link]
-
What is Peak Fronting? (n.d.). Chromatography Today. Retrieved January 14, 2026, from [Link]
-
Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. (2024, August 16). LCGC International. Retrieved January 14, 2026, from [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved January 14, 2026, from [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Retrieved January 14, 2026, from [Link]
-
Understanding Peak Fronting in HPLC. (2025, April 1). Phenomenex. Retrieved January 14, 2026, from [Link]
-
Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]
-
The role of end-capping in reversed-phase. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
-
The Role of End-Capping in Reversed-Phase. (2025, October 29). LabRulez LCMS. Retrieved January 14, 2026, from [Link]
-
Improve Performance of Strongly Basic Molecules. (2017, September 7). Phenomenex. Retrieved January 14, 2026, from [Link]
-
Why Is End-Capping Used In Liquid Chromatography? (2025, February 2). Chemistry For Everyone. Retrieved January 14, 2026, from [Link]
-
Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). ChromaNik Technologies Inc. Retrieved January 14, 2026, from [Link]
-
Endcapping. (2026, January 7). Grokipedia. Retrieved January 14, 2026, from [Link]
-
Importance of ion pair reagents on reverse phase HPLC. (2018, July 21). Pharmaguideline Forum. Retrieved January 14, 2026, from [Link]
-
Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. (2025, October 25). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
-
HPLC Tech Tip: Basic Analytes in Reversed-Phase. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Restek. Retrieved January 14, 2026, from [Link]
-
The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018, April 9). LCGC International. Retrieved January 14, 2026, from [Link]
-
The Theory of HPLC Column Chemistry. (n.d.). Crawford Scientific. Retrieved January 14, 2026, from [Link]
-
Why it matters and how to get good peak shape. (2023, August 10). Agilent. Retrieved January 14, 2026, from [Link]
-
Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
-
Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2025, August 5). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
-
A convenient method for synthesis and purification of N-Desmethylmianserin- An active metabolite of mianserin. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Retrieved January 14, 2026, from [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 3). YouTube. Retrieved January 14, 2026, from [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). LCGC International. Retrieved January 14, 2026, from [Link]
-
Determination of Mianserin and Metabolites in Plasma by Liquid Chromatography With Electrochemical Detection. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26). Crawford Scientific. Retrieved January 14, 2026, from [Link]
-
Development, validation and application of the HPLC method for determination of mianserin in human serum. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
-
The chemical structure of (A) mianserin, (B) this compound, (C)... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Development, validation and application of the HPLC method for determination of mianserin in human serum. (2025, August 5). ResearchGate. Retrieved January 14, 2026, from [Link]
-
determination of mianserin in biological material by high performance liquid chromatography. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Solving Common Errors in HPLC. (n.d.). Omega Scientific. Retrieved January 14, 2026, from [Link]
-
Development of an enantioseparation method for novel psychoactive drugs by HPLC using a Lux® Cellulose-2 column in polar organic phase mode. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Separation Science. Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.com [phenomenex.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 4. | ChromaNik Technologies [chromanik.co.jp]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. phenomenex.com [phenomenex.com]
- 9. agilent.com [agilent.com]
- 10. chromtech.com [chromtech.com]
- 11. grokipedia.com [grokipedia.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 16. HPLC Tech Tip: Basic Analytes in Reversed-Phase | Phenomenex [phenomenex.com]
- 17. lcms.cz [lcms.cz]
- 18. sielc.com [sielc.com]
- 19. chemtech-us.com [chemtech-us.com]
- 20. acdlabs.com [acdlabs.com]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
Navigating the Labyrinth of Bioanalysis: A Technical Guide to Overcoming Matrix Effects in Desmethylmianserin Quantification
A Technical Support Center for Researchers and Drug Development Professionals
Welcome to our dedicated technical support center for the bioanalysis of desmethylmianserin. As Senior Application Scientists, we understand the critical importance of accurate and reliable quantification of drug metabolites in complex biological matrices. This guide is designed to be a practical resource, providing in-depth troubleshooting advice and field-proven solutions to one of the most persistent challenges in LC-MS/MS bioanalysis: the matrix effect.
Here, we move beyond generic protocols to offer a deeper understanding of why certain experimental choices are made and how to build a self-validating bioanalytical method. This resource is grounded in scientific principles and supported by authoritative references to ensure you can confidently navigate the complexities of your this compound bioanalysis.
Understanding the Challenge: What is the Matrix Effect and Why is it a Concern for this compound?
The matrix effect is a phenomenon in quantitative mass spectrometry where the ionization efficiency of the analyte of interest is altered by the presence of co-eluting, undetected compounds from the biological sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3] These interfering components can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification.[1][2][4][5]
This compound, the primary active metabolite of mianserin, is a crucial analyte in pharmacokinetic and toxicological studies.[6][7] Its accurate measurement is paramount for understanding the drug's disposition and ensuring patient safety. However, like many amine-containing compounds, this compound is susceptible to matrix effects, particularly ion suppression, due to the presence of endogenous phospholipids and other matrix components that can co-elute and compete for ionization in the MS source.[8][9]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the bioanalysis of this compound.
Q1: My this compound signal is inconsistent and shows poor reproducibility between samples. Could this be a matrix effect?
A1: Absolutely. Inconsistent signal intensity and poor reproducibility are hallmark signs of a variable matrix effect.[8] This often occurs when the composition of the biological matrix differs between individual samples, calibration standards, and quality control (QC) samples.
Troubleshooting Steps:
-
Evaluate Matrix Factor (MF): The first step is to quantify the extent of the matrix effect. This is typically done by calculating the Matrix Factor. The MF is the ratio of the analyte peak area in the presence of matrix (post-extraction) to the analyte peak area in a neat solution.[10]
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
-
Internal Standard (IS) Selection: A suitable internal standard is critical for compensating for matrix effects.[11] An ideal IS for this compound would be a stable isotope-labeled (SIL) version, such as this compound-d3.[12][13][14] A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing reliable normalization.[12][14] If a SIL-IS is not available, a structural analog that is close in chemical properties and retention time can be used, but with caution.[13]
In-Depth Troubleshooting Guides
Guide 1: Mitigating Phospholipid-Based Matrix Effects
Phospholipids are a major source of ion suppression in bioanalysis, particularly when using electrospray ionization (ESI).[9] They are abundant in plasma and can build up on the analytical column and in the MS source, leading to signal drift and suppression.[9][15]
Experimental Protocol: Phospholipid Removal using Solid-Phase Extraction (SPE)
This protocol outlines a common approach to selectively remove phospholipids from plasma samples.[16][17]
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Human plasma samples
-
This compound and IS working solutions
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
To 100 µL of plasma, add 10 µL of IS working solution and vortex.
-
Add 200 µL of 2% FA in water and vortex to mix. This step helps to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of deionized water.
-
-
Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 2% FA in water to remove salts and other polar interferences.
-
Wash with 1 mL of MeOH to elute some of the less polar interferences.
-
-
Elution:
-
Elute the this compound and IS with 1 mL of 5% NH₄OH in MeOH. The ammonium hydroxide neutralizes the charge on the analyte, allowing it to be eluted from the cation exchange sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | RSD (%) |
| Protein Precipitation (PPT) | ~95 | High (Significant Suppression) | >10 |
| Liquid-Liquid Extraction (LLE) | ~85 | Moderate (Suppression) | <10 |
| Solid-Phase Extraction (SPE) | >90 | Low (Minimal Effect) | <5 |
This table illustrates that while PPT offers high recovery, it is often associated with significant matrix effects due to insufficient removal of endogenous components.[18] LLE can provide cleaner extracts than PPT.[17] However, SPE, particularly mixed-mode SPE, is highly effective at removing phospholipids and other interferences, leading to minimal matrix effects and better precision.[18]
Visualization of the SPE Workflow
Caption: Workflow for phospholipid removal using SPE.
Guide 2: Chromatographic Strategies to Escape Matrix Effects
Even with efficient sample cleanup, some matrix components may still co-elute with this compound. Optimizing the chromatographic separation is a powerful tool to resolve the analyte from these interferences.[19][20]
Key Strategies:
-
Increase Chromatographic Resolution: Employing a column with a smaller particle size (e.g., sub-2 µm) or a longer column can enhance separation efficiency.[18]
-
Gradient Optimization: A shallower gradient can improve the separation between this compound and closely eluting matrix components.[20]
-
Use of Different Stationary Phases: If a standard C18 column is not providing adequate separation, consider alternative chemistries such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivity.
Visualization of Chromatographic Separation
Caption: Impact of chromatographic separation on quantification.
Concluding Remarks
Overcoming matrix effects in the bioanalysis of this compound requires a systematic and multi-faceted approach. By understanding the underlying principles of matrix effects and employing a combination of robust sample preparation, appropriate internal standards, and optimized chromatography, researchers can develop reliable and accurate LC-MS/MS methods.[21] This guide serves as a starting point for troubleshooting and method development. For further in-depth information, we encourage you to consult the references provided below.
References
-
Annesley, T. M. (2003). "Matrix Effects in Quantitative LC-MS/MS Analyses of Biological Fluids: A Review." Clinical Chemistry, 49(7), 1041-1044. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS." Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). "Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery." Rapid Communications in Mass Spectrometry, 17(1), 97-103. [Link]
-
European Medicines Agency. (2011). "Guideline on bioanalytical method validation." [Link]
-
Furey, A., Moriarty, M., Bane, V., Kinsella, B., & Lehane, M. (2013). "Ion suppression/enhancement in LC-MS/MS." Talanta, 115, 104-113. [Link]
-
Taylor, P. J. (2005). "Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry." Clinical Biochemistry, 38(4), 328-334. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?." Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
-
O'Connor, D. (2017). "Stable Labeled Isotopes as Internal Standards: A Critical Review." Crimson Publishers. [Link]
-
Chambers, A. G., & Legido-Quigley, C. (2015). "Advances in Sample Preparation: Removing Phospholipids from Biological Samples." LCGC Europe, 28(7), 394-401. [Link]
-
Tran, P. N., Ho, T., & Gu, Z. (2014). "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis." Journal of Pharmaceutical and Biomedical Analysis, 98, 201-207. [Link]
-
Waters Corporation. (n.d.). "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." [Link]
-
Element Lab Solutions. (n.d.). "All You Need To Know About Phospholipid Removal (PLR)." [Link]
-
Waters Corporation. (n.d.). "Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates." [Link]
-
Cooper, T. B., & Kelly, R. G. (1979). "Determination of Mianserin and Metabolites in Plasma by Liquid Chromatography With Electrochemical Detection." Journal of Pharmaceutical Sciences, 68(2), 216-219. [Link]
-
Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). "Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses." Journal of Chromatography B, 852(1-2), 22-34. [Link]
-
Supelco. (n.d.). "Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology." Chromatography Today. [Link]
-
Eurofins. (n.d.). "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." [Link]
-
Welch Materials, Inc. (2024). "Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions." [Link]
-
Spooner, N., & Wright, A. (2011). "Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid." Bioanalysis, 3(24), 2747-2755. [Link]
-
Shah, S. A., Rathod, I. S., Suhagia, B. N., & Patel, B. K. (2012). "Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS." Journal of Liquid Chromatography & Related Technologies, 35(10), 1386-1398. [Link]
-
Little, D. (2009). "Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems." Chromatography Today. [Link]
-
Veeda Clinical Research. (n.d.). "Mianserin | Analytical Method Development | Validation | BA/BE Studies." [Link]
-
Cappiello, A., Famiglini, G., Palma, P., Pierini, E., & Trufelli, H. (2008). "Overcoming matrix effects in liquid chromatography-mass spectrometry." Analytical Chemistry, 80(23), 9343-9348. [Link]
-
Gosetti, F., Mazzucco, E., Gennaro, M. C., & Marengo, E. (2010). "Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry." Journal of Chromatography A, 1217(25), 3929-3937. [Link]
-
Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). "Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid." Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
U.S. Food and Drug Administration. (2018). "Bioanalytical Method Validation Guidance for Industry." [Link]
-
Chauhan, B., Vasu, K. K., & Sudarsanam, V. (2010). "A convenient method for synthesis and purification of N-Desmethylmianserin- An active metabolite of mianserin." International Journal of Pharmaceutical Research, 2(3), 57-58. [Link]
Sources
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. scispace.com [scispace.com]
- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 15. waters.com [waters.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Extraction methods for the removal of phospholipids and other endogenous material from a biological fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. welch-us.com [welch-us.com]
- 21. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Mobile Phase for Desmethylmianserin Separation
Welcome to the technical support center for the chromatographic separation of Desmethylmianserin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the mobile phase in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications. As the primary active metabolite of Mianserin, achieving robust and reproducible separation of this compound is critical for accurate pharmacokinetic, metabolic, and quality control studies.[1][2][3] This resource combines theoretical principles with field-proven insights to address common challenges encountered during method development.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the separation of this compound, providing causal explanations and actionable solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is exhibiting significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue, often stemming from secondary interactions with the stationary phase.
-
Causality: this compound contains a secondary amine group, making it a basic compound. At acidic to neutral pH, this amine will be protonated, carrying a positive charge. Residual, un-capped silanol groups on the surface of silica-based stationary phases are acidic and can become deprotonated (negatively charged), leading to strong ionic interactions with the protonated analyte. This secondary interaction mechanism, in addition to the primary reversed-phase partitioning, results in a portion of the analyte being more strongly retained, causing the characteristic peak tailing.[4]
-
Solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2-4) is a primary strategy.[5] At a low pH, the acidic silanol groups are protonated and thus neutral, minimizing the unwanted ionic interactions with the positively charged this compound.[5] Formic acid (0.1%) or trifluoroacetic acid (0.05-0.1%) are common choices, especially for LC-MS compatibility.[6][7]
-
Incorporate a Competing Base: Adding a small concentration of a competing amine, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites. TEA, being a stronger base, will preferentially interact with the silanols, reducing the sites available for this compound to interact with. However, TEA is not suitable for LC-MS applications due to its ion-suppressing effects.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH at the column surface and can also help shield the silanol interactions.[4] For LC-MS, volatile buffers like ammonium formate or ammonium acetate are required.[6][8][9]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns manufactured with high-purity silica and advanced end-capping techniques have a much lower concentration of residual silanols, significantly reducing the potential for peak tailing with basic compounds.[4]
-
Q: My this compound peak is fronting. What does this indicate?
A: Peak fronting is less common than tailing for this analyte but typically points to column overload or issues with the sample solvent.
-
Causality: Fronting can occur when the concentration of the analyte injected onto the column is too high, saturating the stationary phase at the point of injection. It can also happen if the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the mobile phase.[10] This causes the initial band of analyte to travel too quickly before it has a chance to properly partition with the stationary phase.
-
Solutions:
-
Reduce Sample Concentration: Dilute the sample and reinject.
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, ensure the injection volume is as small as possible to minimize the effect.[11]
-
Issue 2: Inadequate Resolution Between this compound and Mianserin
Q: I am struggling to separate this compound from its parent drug, Mianserin. How can I improve the resolution?
A: this compound and Mianserin are structurally very similar, differing only by a methyl group.[12] This makes their separation challenging. Optimizing mobile phase selectivity is key.
-
Causality: The slight difference in polarity between the two compounds requires a mobile phase that can exploit this difference to achieve separation. Mianserin is slightly more hydrophobic than this compound.
-
Solutions:
-
Optimize Organic Modifier Percentage: The concentration of the organic solvent (e.g., acetonitrile or methanol) is a primary driver of retention in reversed-phase chromatography.[13][14] A lower percentage of organic modifier will increase the retention time of both compounds, potentially providing more time for separation to occur. A shallow gradient or isocratic hold at an optimized percentage is often effective.
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties (dipole-dipole interactions vs. hydrogen bonding capabilities).[7][15] If you are using acetonitrile, try substituting it with methanol, or vice-versa. This can alter the elution order or improve the spacing between the two peaks.[16]
-
Fine-Tune the Mobile Phase pH: The basicity (pKa) of the secondary amine in this compound and the tertiary amine in Mianserin are slightly different. Manipulating the mobile phase pH can subtly alter the degree of ionization of each compound, which in turn affects their hydrophobicity and retention.[17][18] Experimenting with pH values between 2.5 and 4.0 can often improve resolution. A pH where one compound is more ionized than the other will maximize the difference in their retention.
-
Lower the Column Temperature: Reducing the column temperature can sometimes enhance resolution between closely eluting peaks, although it will also increase retention times and backpressure.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for separating this compound on a C18 column?
A: A robust starting point for reversed-phase separation of this compound on a C18 column would be a gradient elution using:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile This combination provides an acidic pH to ensure good peak shape for the basic analyte and uses MS-compatible components.[6][19] A typical starting gradient could be 10-95% B over 10-15 minutes. This can then be optimized to an isocratic method or a shallower gradient once the approximate elution conditions are known. One published LC-MS/MS method used a mobile phase of 10mM ammonium acetate (pH 3.4), methanol, and acetonitrile in a 35:50:15 ratio.[20]
Q2: My method requires LC-MS detection. What mobile phase additives should I avoid?
A: For LC-MS, it is critical to use volatile mobile phase components that will not contaminate the mass spectrometer source.[6][8]
-
Avoid: Non-volatile buffers like phosphate (e.g., potassium phosphate, sodium phosphate) and non-volatile ion-pairing reagents. Also, avoid additives like Triethylamine (TEA) which, while excellent for improving peak shape in UV-based HPLC, is a known cause of significant ion suppression in the MS source.
-
Use: Volatile acids like formic acid and acetic acid. Volatile buffers such as ammonium formate and ammonium acetate are also excellent choices for controlling pH while maintaining MS compatibility.[6][8][9]
Q3: How does the choice between acetonitrile and methanol affect the separation?
A: The choice of organic modifier is a powerful tool for manipulating selectivity.[16][21]
-
Elution Strength: Acetonitrile is generally a stronger eluting solvent than methanol in reversed-phase HPLC, meaning lower concentrations are needed to achieve the same retention time.
-
Selectivity: Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment.[7] These different intermolecular interaction capabilities can lead to changes in elution order and peak spacing for analytes like Mianserin and this compound that have sites for hydrogen bonding and polar interactions. If resolution is poor with one solvent, the other should always be evaluated.
-
Viscosity & Pressure: Acetonitrile/water mixtures have a lower viscosity than methanol/water mixtures, resulting in lower system backpressure.[15] This is an important consideration for high-flow rate methods or when using long columns or small particle sizes.
Q4: Can I use an isocratic mobile phase for this compound analysis?
A: Yes, an isocratic method is often desirable for routine quality control analysis due to its simplicity and faster re-equilibration times. An isocratic mobile phase is feasible if you are separating this compound from a limited number of compounds with similar retention properties, such as Mianserin. The optimal isocratic composition would be determined after initial gradient scouting runs to find the solvent percentage that provides adequate retention (ideally a retention factor, k, between 2 and 10) and the best resolution from critical pairs.[7]
Data & Protocols
Table 1: Effect of Mobile Phase Variables on Chromatographic Parameters
| Parameter | Variable Change | Expected Effect on this compound | Rationale |
| Retention Time | Increase % Organic Modifier | Decrease | Reduces mobile phase polarity, increasing analyte affinity for the mobile phase.[13] |
| Resolution | Switch Acetonitrile to Methanol | May Increase or Decrease | Changes in selectivity due to different intermolecular interactions.[15][16] |
| Peak Shape | Decrease Mobile Phase pH (e.g., from 6 to 3) | Improve (Reduce Tailing) | Suppresses ionization of residual silanol groups on the stationary phase.[5] |
| MS Signal | Replace Phosphate Buffer with Ammonium Formate | Increase | Phosphate is non-volatile and causes ion suppression; ammonium formate is volatile.[6][8] |
Protocol: Systematic Mobile Phase Optimization Workflow
This protocol outlines a logical sequence for developing a robust separation method for this compound.
-
Step 1: Initial Column and Solvent Selection
-
Select a high-quality, end-capped C18 column (e.g., 100 x 2.1 mm, <3 µm).
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Ensure all solvents are properly degassed.[22]
-
-
Step 2: Gradient Scouting Run
-
Inject a standard containing this compound and Mianserin.
-
Run a fast, broad linear gradient (e.g., 5% to 95% B in 10 minutes).
-
Purpose: To determine the approximate organic solvent percentage required to elute the compounds and to assess initial selectivity.
-
-
Step 3: Optimization of Gradient Slope
-
Based on the scouting run, create a shallower gradient around the elution percentage of the analytes. For example, if they eluted at 40% B, try a gradient of 30% to 50% B over 10 minutes.
-
Purpose: To improve the resolution between this compound and Mianserin.
-
-
Step 4: Evaluation of Organic Modifier
-
Repeat Steps 2 and 3 using Methanol as Mobile Phase B.
-
Compare the chromatograms obtained with acetonitrile and methanol. Select the solvent that provides the best selectivity for the critical pair.
-
-
Step 5: pH Optimization (If Necessary)
-
If resolution or peak shape is still suboptimal, evaluate the effect of pH.
-
Prepare mobile phases using 10 mM ammonium formate adjusted to different pH values (e.g., 3.0, 3.5, 4.0) with formic acid.
-
Repeat the optimized gradient run at each pH and observe the impact on retention and selectivity.
-
-
Step 6: Conversion to Isocratic Method (Optional)
-
If a simple, high-throughput method is desired, calculate the isocratic mobile phase composition that corresponds to the conditions at the peak apex in the optimized gradient run.
-
Run the calculated isocratic method and make small adjustments to the organic percentage to fine-tune retention and resolution.
-
Visualizations
Logical Workflow for Mobile Phase Optimization
Caption: A systematic workflow for developing a robust HPLC method for this compound.
Impact of Mobile Phase pH on Analyte and Column
Caption: Influence of mobile phase pH on analyte charge and silanol activity.
References
- Borges, C. R., & Marques, M. P. (2012). LC-MS in Drug Bioanalysis. In Liquid Chromatography - Mass Spectrometry. IntechOpen.
-
Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Magdalou, J., et al. (1995). Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients. Therapeutic Drug Monitoring, 17(5), 516-521.
- De Jongh, G., et al. (1991). The potential therapeutic role of the enantiomers and metabolites of mianserin.
- Laban, S., & El-Haj, B. (2022). Chirality of antidepressive drugs: an overview of stereoselectivity. Pharmaceuticals, 15(3), 329.
- Wong, S. H., & Waugh, S. W. (1984). Determination of Mianserin and Metabolites in Plasma by Liquid Chromatography With Electrochemical Detection. Journal of Analytical Toxicology, 8(5), 226-230.
-
Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (2023, July 18). Technology Networks. Retrieved January 14, 2026, from [Link]
-
A convenient method for synthesis and purification of N-Desmethylmianserin- An active metabolite of mianserin. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
determination of mianserin in biological material by high performance liquid chromatography. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Selecting an organic modifier for reversed-phase chromatography. (n.d.). Crawford Scientific. Retrieved January 14, 2026, from [Link]
- Eggers, N. J., & Saint-Joly, C. M. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel.
- Kazakevich, Y. (2001). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
-
Mobile phases compatible for LC/MS. (n.d.). Shimadzu. Retrieved January 14, 2026, from [Link]
-
Mianserin (A) and N-demethylmianserin (B). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Singh, S., & Singh, P. (2022). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 10(4), 1-10.
-
The chemical structure of (A) mianserin, (B) this compound, (C).... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Mobile phases compatible for LCMS. (n.d.). Shimadzu (Europe). Retrieved January 14, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns. Retrieved January 14, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Chrom-Support. Retrieved January 14, 2026, from [Link]
-
HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. (2013, July 15). Restek. Retrieved January 14, 2026, from [Link]
-
Chemical structures of mianserin enantiomers. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Guspiel, A., et al. (2007). Development, validation and application of the HPLC method for determination of mianserin in human serum. Acta Poloniae Pharmaceutica, 64(5), 401-406.
-
Troubleshooting Guide. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
- Wiedmer, S. K., & Jussila, M. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123.
-
The Importance of Mobile Phase pH in Chromatographic Separations. (2023, September 26). Technology Networks. Retrieved January 14, 2026, from [Link]
-
Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell. Retrieved January 14, 2026, from [Link]
- Tan, S. H., et al. (2024). A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads. Scientific Reports, 14(1), 11063.
-
Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved January 14, 2026, from [Link]
- Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity.
-
How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. (n.d.). Pharmastate. Retrieved January 14, 2026, from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved January 14, 2026, from [Link]
- Roses, M., et al. (2001). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. Analytical Chemistry, 73(20), 4937-4945.
- Lavanya, G., et al. (2013). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-4.
- Ravisankar, P., et al. (2015). A Review: Analytical Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 221-226.
- Galaon, T., & David, V. (2012). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Revue Roumaine de Chimie, 57(7-8), 735-743.
-
How To Select Mobile Phase In HPLC Method Development?. (2024, March 24). Next LVL Programming. Retrieved January 14, 2026, from [Link]
- Watson, D. G. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
Sources
- 1. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. agilent.com [agilent.com]
- 6. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mobile phases compatible for LCMS : Shimadzu (Europe) [shimadzu.eu]
- 9. mdpi.com [mdpi.com]
- 10. ijsdr.org [ijsdr.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. chromblog.wordpress.com [chromblog.wordpress.com]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. chromatographytoday.com [chromatographytoday.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Desmethylmianserin Detection Sensitivity in Mass Spectrometry
Welcome to the technical support center for the analysis of desmethylmianserin via mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your analytical methods. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I am observing a weak signal for this compound. What are the primary factors affecting its sensitivity in LC-MS/MS analysis?
A weak signal for this compound can stem from several stages of your analytical workflow, from sample preparation to instrument settings. The primary factors to consider are:
-
Inefficient Sample Extraction and Cleanup: this compound is often present at low concentrations in complex biological matrices like plasma or serum. Inefficient extraction will lead to low recovery, while inadequate cleanup can introduce interfering substances that suppress the ionization of your analyte.[1][2]
-
Suboptimal Chromatographic Conditions: Poor peak shape, co-elution with matrix components, or inadequate retention on the analytical column can all diminish the signal-to-noise ratio.
-
Ineffective Ionization: The efficiency of generating gas-phase ions of this compound in the mass spectrometer's source is critical. Factors such as the mobile phase composition, pH, and ion source parameters play a significant role.[3][4]
-
Unoptimized Mass Spectrometer Parameters: Incorrect selection of precursor and product ions, as well as suboptimal collision energy and other instrument-specific settings, will result in a lower signal intensity.[5]
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Sample Preparation
Q: My recovery of this compound is consistently low after liquid-liquid extraction (LLE) or solid-phase extraction (SPE). How can I improve this?
A: Low recovery is a common challenge that can often be addressed by systematically optimizing your extraction procedure.
For Liquid-Liquid Extraction (LLE):
The choice of extraction solvent and sample pH are paramount for efficient LLE of this compound.
-
pH Adjustment: this compound is a basic compound. To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to be at least 2 pH units above its pKa. An alkaline pH is therefore recommended.[6]
-
Solvent Selection: A water-immiscible organic solvent that can effectively solvate this compound is required. Mixtures like hexane:isoamyl alcohol (e.g., 98:2 or 99:1 v/v) have been successfully used.[7] It is crucial to select a solvent that provides a clean extraction with minimal co-extraction of interfering matrix components.
Step-by-Step LLE Protocol Example:
-
To 1 mL of plasma, add an appropriate internal standard.
-
Alkalinize the sample with a suitable base (e.g., 1 M sodium hydroxide) to a pH > 9.
-
Add 5 mL of the extraction solvent (e.g., hexane:isoamyl alcohol 98:2 v/v).
-
Vortex for 10-15 minutes to ensure thorough mixing.
-
Centrifuge at >3000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
For Solid-Phase Extraction (SPE):
SPE can offer cleaner extracts compared to LLE if the appropriate sorbent and elution conditions are chosen.
-
Sorbent Selection: For a basic compound like this compound, a cation-exchange or a mixed-mode (e.g., reversed-phase with cation exchange) sorbent is often effective. A non-polar sorbent like C18 can also be used.
-
Method Optimization: A systematic approach to SPE method development involves optimizing each step: conditioning, loading, washing, and eluting.
Experimental Workflow for SPE Method Development
Caption: A systematic workflow for developing a robust SPE method.
Issue 2: Poor Peak Shape and High Background Noise in Chromatography
Q: I'm observing broad, tailing peaks for this compound and a high baseline. What chromatographic parameters should I adjust?
A: Poor peak shape and high background are often linked to the mobile phase composition and the analytical column.
-
Mobile Phase pH: Since this compound is a basic analyte, using a mobile phase with an acidic pH (e.g., containing 0.1% formic acid) will ensure the molecule is protonated.[8] This generally leads to better peak shapes on silica-based C18 columns by minimizing unwanted interactions with silanol groups.
-
Organic Modifier: Acetonitrile is a common choice for the organic portion of the mobile phase and often provides good peak shapes and resolution. Methanol can also be considered.
-
Column Choice: A high-quality reversed-phase column (e.g., C18 or C8) with a particle size of less than 3 µm is recommended for good efficiency and peak shape. Ensure the column is not degraded.
-
Gradient Elution: A gradient elution, starting with a low percentage of organic solvent and ramping up, is typically necessary to achieve good separation from endogenous matrix components and to elute this compound with a sharp peak.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Recommended Starting Conditions | Rationale |
| Column | C18, 2.1 x 50 mm, <3 µm | Provides good retention and peak shape for basic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation of this compound for better chromatography.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte from the reversed-phase column. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 - 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 - 10 µL | A smaller volume can reduce matrix effects. |
Issue 3: Inconsistent Signal and Suspected Matrix Effects
Q: My signal for this compound is inconsistent between samples, and I suspect ion suppression. How can I confirm and mitigate this?
A: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds, are a significant challenge in bioanalysis.[1][9]
-
Assessing Matrix Effects: The post-extraction spike method is a standard approach to quantify matrix effects.[2][10] This involves comparing the analyte's response in a post-spiked blank matrix extract to its response in a neat solution.
Diagram of Matrix Effect Assessment
Caption: Workflow for quantifying matrix effects.
-
Mitigation Strategies:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as SPE, to remove interfering phospholipids and other matrix components.
-
Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from the regions where matrix components elute.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the limit of quantification.
-
Issue 4: Optimizing Mass Spectrometry Parameters for Maximum Sensitivity
Q: What are the key mass spectrometry parameters to optimize for this compound, and what are typical values?
A: Proper optimization of the mass spectrometer is crucial for achieving high sensitivity. This is typically done by infusing a standard solution of this compound and observing the signal as parameters are adjusted.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is the preferred method for this compound, as its structure readily accepts a proton to form [M+H]⁺.[3][4]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis on a triple quadrupole mass spectrometer, MRM is the mode of choice due to its high selectivity and sensitivity. This involves selecting a precursor ion (Q1) and one or more characteristic product ions (Q3).
-
Parameter Tuning: Key parameters to optimize include:
-
Precursor Ion (Q1): This will be the m/z of the protonated this compound molecule.
-
Product Ions (Q3): These are fragments of the precursor ion generated by collision-induced dissociation (CID). At least two transitions are typically monitored for confirmation and quantification.
-
Collision Energy (CE): This voltage determines the degree of fragmentation of the precursor ion. It needs to be optimized for each MRM transition to maximize the abundance of the product ions.
-
Declustering Potential (DP): This voltage helps to prevent solvent clusters from entering the mass spectrometer and aids in desolvation.[8]
-
Table 2: Example Mass Spectrometry Parameters for this compound
| Parameter | Example Value | Rationale |
| Ionization Mode | ESI Positive | This compound is a basic compound that readily protonates. |
| Precursor Ion (Q1) [M+H]⁺ | ~ m/z 251.2 | The mass-to-charge ratio of the protonated molecule. |
| Product Ions (Q3) | Instrument Dependent | To be determined by fragmentation experiments. |
| Collision Energy (CE) | Instrument Dependent | Optimize for maximum product ion intensity. |
| Declustering Potential (DP) | Instrument Dependent | Optimize for maximum precursor ion intensity and stability. |
Note: The exact m/z values and optimal voltages will vary depending on the specific mass spectrometer used and should be determined empirically.
Advanced Topic: Derivatization
Q: Could derivatization improve the sensitivity of this compound detection?
A: While not commonly reported for this compound, chemical derivatization is a powerful technique to enhance the sensitivity of compounds in LC-MS analysis.[11] For this compound, which contains a secondary amine, derivatization could potentially:
-
Improve Ionization Efficiency: By introducing a permanently charged group or a more easily ionizable moiety.
-
Enhance Chromatographic Retention: By increasing the hydrophobicity of the molecule, which can be beneficial for retention on reversed-phase columns.
However, derivatization adds complexity to the sample preparation workflow and requires careful optimization of the reaction conditions. It is generally considered when other optimization strategies have failed to provide the required sensitivity.
References
-
ResearchGate. (2025, October 25). Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. PMC. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis- an overview. Retrieved from [Link]
-
Labcorp. (2025, November 13). What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? Retrieved from [Link]
-
NIST. (n.d.). N-Desmethyl mianserin. NIST WebBook. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structure of (A) mianserin, (B) this compound, (C)... [Image]. Retrieved from [Link]
-
UTHSC. (n.d.). Sample Preparation. Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research. Retrieved from [Link]
-
ScienceDirect. (n.d.). Derivatization for liquid chromatography-mass spectrometry. Retrieved from [Link]
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) A convenient method for synthesis and purification of N-Desmethylmianserin- An active metabolite of mianserin. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Retrieved from [Link]
-
YouTube. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. Retrieved from [Link]
-
PubMed. (n.d.). Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection. Retrieved from [Link]
-
GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What Are the Reasons for Mass Spectrometry Failing to Detect Compounds. Retrieved from [Link]
-
LCGC. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US9834578B2 - Enhanced sensitivity for analysis of ketosteroid compounds using mass spectrometry.
-
G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
MDPI. (n.d.). Miniaturized Solid Phase Extraction Techniques Applied to Natural Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical Derivatization in LC-MS Based Metabolomics Study. Retrieved from [Link]
-
National Institutes of Health. (2016, October 24). Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). PMC. Retrieved from [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]
-
University of Tartu. (n.d.). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Retrieved from [Link]
-
PubMed. (n.d.). Enhancing Sensitivity of Liquid Chromatography-Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. Retrieved from [Link]
-
Frontiers. (n.d.). Towards Higher Sensitivity of Mass Spectrometry: A Perspective From the Mass Analyzers. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Retrieved from [Link]
-
PubMed. (n.d.). Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods. Retrieved from [Link]
-
YouTube. (2016, April 6). Simple Approaches to Solid Phase Extraction (SPE) Method Development. Retrieved from [Link]
-
International Journal of New Chemistry. (2025, December 10). An Update Review on the Developed Chromatographic Methods for the Analysis of Tricyclic Antidepressants. Retrieved from [Link]
-
ChemRxiv. (n.d.). Chemometric Strategies for Fully Automated Interpretive Method Development in Liquid Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). PMC. Retrieved from [Link]
-
YouTube. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. Retrieved from [Link]
-
ResearchGate. (2025, February 25). Enhancing tandem MS sensitivity and peptide identification via ion pre-accumulation in an Orbitrap mass spectrometer. Retrieved from [Link]
-
MSU chemistry. (n.d.). Study of the ESI-Mass Spectrometry Ionization Mechanism of Fischer Carbene Complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, November 17). Decoding the signal response of steroids in electrospray ionization mode (ESI-MS). Analytical Methods. Retrieved from [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gmi-inc.com [gmi-inc.com]
- 6. Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. droracle.ai [droracle.ai]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ddtjournal.com [ddtjournal.com]
Troubleshooting low recovery of Desmethylmianserin during sample preparation
Technical Support Center: Desmethylmianserin Recovery
Introduction: The Challenge of this compound Recovery
Welcome to the technical support guide for troubleshooting low recovery of this compound. As the primary active metabolite of the tetracyclic antidepressant Mianserin, accurate quantification of this compound in biological matrices is critical for pharmacokinetic, toxicokinetic, and clinical studies.[1][2] Researchers, however, often face challenges with low and inconsistent recovery during sample preparation.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the lab. We will move from foundational chemical principles to method-specific troubleshooting, providing not just steps, but the scientific rationale behind them. Our goal is to empower you to diagnose the root cause of analyte loss and develop a robust, reliable sample preparation workflow.
Section 1: Fundamental Properties & General Considerations
Before diving into specific extraction techniques, understanding the inherent chemical nature of this compound is paramount. Its properties dictate how it behaves in different solvents, at various pH levels, and its propensity for interacting with labware.
Table 1: Key Physicochemical Properties of this compound
| Property | Value / Characteristic | Implication for Sample Preparation |
| Chemical Structure | Tetracyclic piperazino-azepine with a secondary amine. | The secondary amine is a basic functional group, making the molecule's charge state highly pH-dependent. |
| pKa (Predicted) | ~9.0 - 9.5 (for the secondary amine) | At pH < 7, the molecule is predominantly protonated (charged, hydrophilic). At pH > 11, it is predominantly neutral (uncharged, more lipophilic). This is the key to extraction. |
| logP (Predicted) | ~2.5 - 3.0 | Indicates moderate lipophilicity. It is soluble in organic solvents but not extremely so. Solvent selection is critical. |
| Hydrogen Bonding | Contains a hydrogen bond donor (N-H) and acceptor (N). | Can interact with polar surfaces (e.g., silica, glass) and solvents. |
Q1: I'm seeing low recovery across all my samples, even my standards prepared in solvent. Where should I start?
A1: This often points to a fundamental issue rather than a matrix-specific one. The most common culprit is non-specific binding (NSB) to labware. Basic amines like this compound are notoriously "sticky."[3]
-
The "Why": The secondary amine on this compound can interact with silanol groups (Si-OH) on glass surfaces via electrostatic or hydrogen bonding interactions. Similarly, plastic surfaces (especially polypropylene) can have active sites that bind analytes.[3][4] This is particularly problematic at the low concentrations typical in bioanalysis, where even minor surface binding can lead to significant analyte loss.[3]
-
Troubleshooting Protocol: Non-Specific Binding Test
-
Prepare two identical sets of low-concentration standards (e.g., 1-5 ng/mL) in your initial solvent (e.g., methanol or acetonitrile).
-
Set A: Use standard polypropylene microcentrifuge tubes.
-
Set B: Use low-binding microcentrifuge tubes or silanized glass tubes.
-
Vortex both sets and let them sit at room temperature for 30 minutes.
-
Analyze the concentration of both sets by direct injection (if possible) or after proceeding with your extraction.
-
Interpretation: If the response in Set B is significantly higher (>15%) than in Set A, NSB is a primary contributor to your low recovery.
-
-
Solutions:
-
Switch Labware: Consistently use low-binding polypropylene tubes and plates.
-
Solvent Modification: Add a small amount of a competing amine (e.g., 0.1% triethylamine) or a base (e.g., 0.1% ammonium hydroxide) to your organic solvents to block the active sites on labware.
-
pH Control: Ensure your sample's pH is appropriate to maintain the desired charge state of the analyte, which can influence its interaction with surfaces.
-
Section 2: Troubleshooting Specific Extraction Techniques
The choice of extraction method—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—depends on the required cleanliness of the extract and the desired concentration factor. Each has unique pitfalls for a basic compound like this compound.
Q2: My recovery after Protein Precipitation (PPT) is very low. Isn't this supposed to be the simplest method?
A2: While simple, PPT is a crude cleanup method that can lead to low recovery through co-precipitation or poor solubility.
-
The "Why": When you add a large volume of organic solvent (typically acetonitrile or methanol) to plasma, proteins crash out of solution. If this compound is strongly bound to plasma proteins (like albumin), it can be dragged down and trapped within the protein pellet, a phenomenon known as co-precipitation. Furthermore, if the resulting supernatant is not optimal for analyte solubility, it may precipitate out of solution as well.
-
Troubleshooting Steps:
-
Disrupt Protein Binding: Before adding the precipitation solvent, try adding a small volume of an acid (e.g., 1-2% formic acid or trichloroacetic acid in the sample). This can alter protein conformation and release the bound drug.
-
Optimize Solvent: Acetonitrile generally produces a cleaner, more flocculent pellet than methanol, which may reduce analyte entrapment. Test a 3:1 or 4:1 ratio of acetonitrile to plasma.
-
Check Supernatant pH: After precipitation, the pH of the supernatant might not be ideal. This compound is more soluble in slightly acidic aqueous/organic mixtures. Ensure your final extract is clear and free of cloudiness before injection.
-
Temperature: Perform the precipitation at low temperatures (e.g., in an ice bath) and vortex thoroughly but briefly to promote the formation of a dense pellet that is less likely to trap the analyte.
-
Q3: I'm using Liquid-Liquid Extraction (LLE), but my recovery is inconsistent and below 50%. What am I doing wrong?
A3: For LLE of a basic compound, pH control is everything . The goal is to neutralize the amine to move it from the aqueous phase (plasma) into an immiscible organic solvent.[5][6][7]
-
The "Why": The Henderson-Hasselbalch equation dictates the ratio of the charged (protonated) to uncharged (neutral) form of the analyte. To maximize extraction into an organic solvent, you need to maximize the neutral form. For a base with a pKa of ~9.0, this means raising the pH of the aqueous sample to at least two units above the pKa (i.e., pH > 11).[5][6] At this pH, the secondary amine is deprotonated, making the molecule uncharged and significantly more lipophilic.
Caption: pH control is critical for LLE of basic analytes.
-
Troubleshooting Protocol: LLE Optimization
-
pH Adjustment: Before adding the extraction solvent, add a strong base to your plasma sample. Test different conditions:
-
100 µL of 1M Sodium Carbonate (pH ~11)
-
100 µL of 0.1M Sodium Hydroxide (pH ~12-13)
-
Ensure thorough mixing after basification. Published methods for mianserin and its metabolites frequently use an alkaline extraction.[8]
-
-
Solvent Selection: this compound has moderate lipophilicity. A very non-polar solvent like hexane may be inefficient. A solvent that is too polar may form an emulsion. Good starting points are:
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Ethyl Acetate
-
A mixture, such as Hexane:Isoamyl Alcohol (99:1 v/v), has been used successfully for mianserin.[9]
-
-
Emulsion Prevention: Emulsions trap your analyte at the interface, drastically reducing recovery.
-
Avoid vigorous shaking/vortexing. Use gentle, end-over-end mixing for 5-10 minutes.
-
Add salt (e.g., sodium chloride) to the aqueous phase to increase its polarity and force better phase separation ("salting out").
-
If an emulsion forms, try centrifugation at a higher speed, gentle stirring of the interface with a pipette tip, or filtering through a glass wool plug.
-
-
Back Extraction (for cleanup): For a cleaner extract, you can perform a back extraction. After the initial extraction, transfer the organic layer to a new tube, add an acidic aqueous solution (e.g., 0.1M HCl). The analyte will become charged again and move into the aqueous phase, leaving neutral impurities behind in the organic layer. You can then re-basify this clean aqueous layer and extract again into a fresh organic solvent.[5]
-
Q4: I chose Solid-Phase Extraction (SPE) for the cleanest results, but recovery is poor. What's going wrong?
A4: SPE is a powerful technique, but each step—from conditioning to elution—is a potential point of analyte loss.[10] For this compound, a cation-exchange or a well-chosen reversed-phase polymeric sorbent is typically best.[11][12]
-
The "Why":
-
Poor Retention: If the analyte is not retained on the sorbent during the loading step, it will be lost to waste. This can happen if the sample pH is too high (analyte is neutral) on a reversed-phase sorbent or if the sorbent is not properly conditioned.
-
Premature Elution: The analyte can be washed off the sorbent if the wash solvent is too strong (contains too much organic content).
-
Incomplete Elution: The analyte can remain irreversibly bound to the sorbent if the elution solvent is too weak to disrupt the binding interactions.
-
Caption: Standard five-step workflow for solid-phase extraction.
-
Troubleshooting Protocol: SPE Method Development
Scenario 1: Using a Reversed-Phase Polymeric Sorbent (e.g., HLB)
-
Condition/Equilibrate: Condition with methanol, then equilibrate with water. Never let the sorbent go dry before loading.
-
Load: For maximum retention, the analyte should be in its most polar (charged) form. Adjust the sample pH to ~2 units below the pKa (e.g., pH 4-6 with formic or acetic acid). This protonates the amine, maximizing interaction with the reversed-phase sorbent via polar interactions while still retaining via hydrophobic interactions.
-
Wash: Use a weak wash solvent to remove interferences without eluting the analyte. Start with 5-10% methanol in water. If recovery is still low, ensure the wash buffer pH is also acidic to keep the analyte charged.
-
Elute: The analyte needs to be neutralized to be released. Use a strong organic solvent containing a base. A common, effective eluent is 5% ammonium hydroxide in methanol or acetonitrile. This neutralizes the analyte, breaking its polar interaction with the sorbent and allowing the strong solvent to elute it.
Scenario 2: Using a Strong Cation-Exchange (SCX) Mixed-Mode Sorbent
-
Condition/Equilibrate: As above.
-
Load: The goal is ionic binding. Adjust sample pH to < 7 (e.g., pH 4-6) to ensure the this compound amine is fully protonated (positively charged) and will bind strongly to the negatively charged sorbent.
-
Wash: You can use a more aggressive wash sequence here. First, wash with an acidic buffer (e.g., 0.1 M acetate buffer) to remove neutral and basic interferences. Second, wash with 100% methanol to remove non-polar interferences. The analyte will remain bound by the strong ionic interaction.
-
Elute: The ionic bond must be disrupted. Use a high-pH elution solvent. 5% ammonium hydroxide in methanol is standard. The high pH neutralizes the analyte, breaking the ionic bond and allowing elution.
-
Section 3: Systematic Troubleshooting Workflow
When faced with low recovery, a systematic approach is more effective than random changes. Use the following workflow to diagnose the problem logically.
Caption: A logical workflow for diagnosing low recovery issues.
References
-
Magera, M.J., et al. (1988). Determination of Mianserin and Metabolites in Plasma by Liquid Chromatography With Electrochemical Detection. Journal of Analytical Toxicology. Available at: [Link]
-
Patel, B.N., et al. (2011). Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Dahl-Puustinen, M.L., et al. (1989). Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients. Psychopharmacology. Available at: [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Agilent Application Note. Available at: [Link]
-
United Chemical Technologies. (n.d.). Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. UCT Application Note. Available at: [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions Blog. Available at: [Link]
-
Shevchenko, O.O., et al. (2019). determination of mianserin in biological material by high performance liquid chromatography. ResearchGate. Available at: [Link]
-
de Oliveira, M.A., et al. (2015). Dissolution Test for Mianserin Hydrochloride in Tablets. ResearchGate. Available at: [Link]
-
Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). LabRulez LCMS. Available at: [Link]
-
Musch, G., & Massart, D. (1988). Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. Journal of Chromatography A. Available at: [Link]
-
Chemistry LibreTexts. (2023). Liquid-Liquid Extraction. Available at: [Link]
-
Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Available at: [Link]
-
Al-Tannak, N. F., & Hemmateenejad, B. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. PMC - NIH. Available at: [Link]
-
Al-Asmari, A. I., et al. (2016). Solid-phase extraction efficiency in human whole blood and plasma. ResearchGate. Available at: [Link]
-
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available at: [Link]
-
Wikipedia. (n.d.). Solid-phase extraction. Available at: [Link]
-
S, S., & Mathew, B. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC - NIH. Available at: [Link]
-
Rosen, J., & Yitzchaik, S. (2000). Covalent attachment and non-specific binding of reactive probe molecules onto surfaces. Journal of Molecular Recognition. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Desmethyl mianserin. PubChem Compound Database. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
-
S, S., & Mathew, B. (2011). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Mianserin. PubChem Compound Database. Available at: [Link]
-
K, R. (n.d.). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Available at: [Link]
-
Karlsson, A., & Fält, A. (1997). Nonspecific amine immobilization of ligand can Be a potential source of error in BIAcore binding experiments and may reduce binding affinities. Analytical Biochemistry. Available at: [Link]
-
G-Biosciences. (n.d.). Well-Coated™ Amine Binding 96-Well Plates. Available at: [Link]
-
Bitesize Bio. (2025). Are Proteins Adsorbing to Your Labware?. Available at: [Link]
-
Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC - NIH. Available at: [Link]
Sources
- 1. Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 8. Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. Isolation of basic drugs from plasma using solid-phase extraction with a cyanopropyl-bonded phase. | Semantic Scholar [semanticscholar.org]
Calibration curve issues in Desmethylmianserin quantification
<Technical Support Center >
Welcome to the technical support center for Desmethylmianserin bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges—specifically those related to calibration curves—encountered during the quantification of this compound using LC-MS/MS. The following troubleshooting guides and FAQs provide targeted advice from our senior application scientists to help you achieve accurate, reproducible, and regulatory-compliant results.
Part 1: Troubleshooting Calibration Curve Failures
A reliable calibration curve is the foundation of quantitative bioanalysis.[1][2][3] Failures in linearity, accuracy, or precision often point to specific issues in the analytical workflow. This section addresses the most common calibration curve problems in a question-and-answer format.
Q1: My calibration curve for this compound is non-linear, especially at higher concentrations. What is the cause and how can I fix it?
Non-linearity is a frequent issue in LC-MS/MS analysis and can stem from multiple sources, including detector saturation, ionization effects, or the formation of adducts.[4]
Immediate Cause Analysis & Solutions:
-
Detector Saturation: At high concentrations, the sheer number of ions reaching the mass spectrometer detector can exceed its linear dynamic range, causing the signal response to plateau.
-
Solution: The most straightforward solution is to narrow the calibration range. If high concentrations are expected in study samples, implement a validated dilution protocol. A 1:5 dilution, for example, should be validated to ensure it gives a mean % bias of < 10%.[5]
-
-
Ionization Suppression/Enhancement: In an electrospray ionization (ESI) source, high concentrations of the analyte (this compound) and its internal standard (IS) can compete for ionization, leading to a non-proportional response.[6][7] This is a form of matrix effect, even in neat solutions.
-
Solution: Reduce the concentration of the highest calibration standard. If non-linearity persists, consider using a quadratic (1/x²) weighted regression model, which often better describes the concentration-response relationship in LC-MS/MS.[4] However, the simplest model that adequately describes the relationship should be used.[8]
-
-
Analyte-Metabolite Interference: If this compound is being measured alongside its parent drug, Mianserin, high concentrations of one can interfere with the ionization of the other, even if they are chromatographically separated.[7]
-
Solution: Evaluate potential signal interference during method development. A dilution assessment can help predict these interferences. If observed, improving chromatographic separation or adjusting the calibration range may be necessary.[7]
-
Q2: My back-calculated concentrations for the low-end calibrants (especially the LLOQ) are inaccurate (>20% deviation). What should I investigate?
Poor accuracy at the Lower Limit of Quantification (LLOQ) compromises the sensitivity of the assay and is a common reason for run failure.[1][8]
Immediate Cause Analysis & Solutions:
-
Inadequate Signal-to-Noise (S/N): The LLOQ peak may be too small relative to the baseline noise, leading to inconsistent integration. Regulatory guidelines often require the LLOQ response to be at least 5-10 times that of the blank response.
-
Solution: Optimize MS parameters for this compound to improve signal intensity. This includes adjusting collision energy, declustering potential, and source temperature. If S/N is still low, a more efficient sample extraction method to reduce matrix components and lower baseline noise may be required.
-
-
Carryover: Residual analyte from a high-concentration sample adsorbing to surfaces in the autosampler or column can be injected into a subsequent blank or LLOQ sample, artificially inflating its response.
-
Solution: Implement a rigorous needle and injection port washing protocol. Use a strong organic solvent wash (e.g., Acetonitrile:Isopropanol:Water) between injections. Always inject a blank sample after the highest calibrator to confirm that carryover is minimal (e.g., <20% of the LLOQ response).
-
-
Matrix Effects: Endogenous components from the biological matrix (e.g., phospholipids in plasma) that co-elute with this compound can suppress its ionization, disproportionately affecting the low-concentration standards.[6][9]
-
Solution: The most effective way to combat matrix effects is through a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3. A SIL-IS co-elutes and experiences the same ionization suppression or enhancement as the analyte, providing effective correction.[9] If a SIL-IS is unavailable, improve the sample clean-up procedure (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to better remove interfering matrix components.[10]
-
Q3: The reproducibility of my calibration curve is poor from run to run (inter-day precision is high). Where should I focus my troubleshooting efforts?
Poor inter-day precision points to variability in the overall process, often related to sample and standard preparation or environmental/instrumental fluctuations.[11]
Immediate Cause Analysis & Solutions:
-
Analyte Instability: this compound may be degrading in the biological matrix during storage or sample processing (e.g., freeze-thaw cycles, bench-top stability).[12][13][14]
-
Solution: Conduct thorough stability assessments as part of your method validation.[14][15] This includes freeze-thaw, short-term (bench-top), and long-term stability tests. If instability is found, investigate the cause (e.g., pH, temperature, light exposure) and implement corrective actions, such as keeping samples on ice during processing or adjusting the pH of the sample matrix.[14]
-
-
Inconsistent Sample/Standard Preparation: Manual pipetting errors, inconsistent evaporation and reconstitution steps, or variability in extraction efficiency can all contribute to poor reproducibility.
-
Solution: Automate liquid handling steps where possible. Ensure stock and working solutions are prepared fresh at appropriate intervals and stored correctly. A detailed, standardized protocol is crucial. Using an internal standard is essential to correct for variations in sample preparation.[16]
-
-
Instrument Performance Drift: The performance of LC-MS/MS systems can change over time due to factors like column aging or contamination of the ion source.[11]
-
Solution: Implement a system suitability test (SST) at the beginning of each run. This involves injecting a standard solution to verify system parameters like retention time, peak shape, and signal intensity are within acceptable limits before proceeding with the analytical run.
-
Part 2: Proactive Protocols & Best Practices
Protocol: Preparation of Calibration Standards and QC Samples
Accurate preparation of calibrators is non-negotiable. This protocol outlines a validated workflow.
-
Primary Stock Solution: Accurately weigh a certified reference standard of this compound and dissolve in a suitable organic solvent (e.g., Methanol) to create a high-concentration primary stock (e.g., 1 mg/mL). Store per manufacturer's recommendations.
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock with the same solvent. These will be used to spike into the biological matrix.
-
Spiking into Matrix: Prepare calibration standards by spiking the appropriate working stock solution into pooled, blank biological matrix (e.g., human plasma). The volume of the spiking solution should be minimal (e.g., <5% of the total matrix volume) to avoid altering the matrix characteristics.
-
Concentration Levels: A calibration curve should consist of a blank (matrix with IS), a zero blank (matrix only), and a minimum of 6-8 non-zero concentration levels spanning the desired range, from LLOQ to ULOQ.[1][3]
-
Quality Control (QC) Samples: Prepare QC samples independently from the calibration standards, ideally from a separate weighing of the reference standard. Prepare at a minimum of three levels: Low, Medium, and High.
Table 1: Regulatory Acceptance Criteria for Calibration Curves
This table summarizes common acceptance criteria based on FDA and other regulatory guidance.[1][8][15]
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.99 is generally expected. |
| Regression Model | The simplest model that fits the data should be used and justified. Weighting (e.g., 1/x or 1/x²) is common. |
| Calibrator Accuracy | Back-calculated concentrations should be within ±15% of the nominal value. |
| LLOQ Accuracy | The LLOQ calibrator must be within ±20% of the nominal value. |
| Run Acceptance | At least 75% of the non-zero calibrators must meet the accuracy criteria. |
Part 3: Visualization of Key Workflows
Workflow for Bioanalytical Method Execution
The following diagram illustrates the standard workflow from sample preparation to final data analysis, highlighting critical quality check points.
Caption: Standard workflow for a regulated bioanalytical run.
Troubleshooting Decision Tree: Calibration Curve Failure
// High End Issues check_high [label="Are failures at HIGH concentrations?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Low End Issues check_low [label="Are failures at LOW concentrations?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Random Issues check_random [label="Are failures RANDOM across the curve?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// High End Solutions sol_detector [label="Detector Saturation or\nIon Suppression\n-> Reduce ULOQ or Dilute", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_weighting [label="Inappropriate Regression\n-> Apply 1/x² weighting", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Low End Solutions sol_sn [label="Poor S/N or Integration\n-> Optimize MS or clean up sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_carryover [label="Carryover Issue\n-> Check blank after ULOQ\n-> Improve wash method", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Random Solutions sol_prep [label="Standard/Sample Prep Error\n-> Review pipetting, dilutions\n-> Prepare fresh standards", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_is [label="Internal Standard Issue\n-> Check IS response consistency", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_stability [label="Analyte Instability\n-> Review stability data\n-> Keep samples cold", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_high; check_high -> check_low [label="No"]; check_low -> check_random [label="No"];
check_high -> sol_detector [label="Yes"]; sol_detector -> sol_weighting [style=dashed];
check_low -> sol_sn [label="Yes"]; sol_sn -> sol_carryover [style=dashed];
check_random -> sol_prep [label="Yes"]; sol_prep -> sol_is [style=dashed]; sol_is -> sol_stability [style=dashed]; }
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations [annlabmed.org]
- 5. lcms.cz [lcms.cz]
- 6. eijppr.com [eijppr.com]
- 7. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KoreaMed Synapse [synapse.koreamed.org]
- 12. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 13. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Optimizing injection volume for Desmethylmianserin analysis
Optimizing Injection Volume: A Troubleshooting Guide
Welcome to the technical support center for the analysis of Desmethylmianserin. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights into one of the most critical, yet often overlooked, parameters in quantitative analysis: the injection volume. This guide moves beyond simple procedural steps to explain the why behind the how, ensuring your methods are both robust and reliable.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting injection volume for this compound analysis on a standard HPLC or UHPLC-MS/MS system?
A1: There is no single "ideal" volume, as it is intrinsically linked to your column dimensions, the concentration of this compound in your sample, and the sensitivity of your detector. However, a robust starting point can be determined using a guiding principle: the injection volume should ideally be between 1% and 5% of the total column volume.[1] Exceeding this range, especially with a sample solvent stronger than the mobile phase, can lead to significant peak distortion.[1][2]
A pragmatic approach is to start with a small, reproducible volume (e.g., 1-2 µL for UHPLC, 5-10 µL for HPLC) and systematically increase it.[3] For a typical UHPLC column (e.g., 50 mm x 2.1 mm), the total volume is approximately 173 µL, suggesting an ideal injection volume range of 1.7 to 8.7 µL.
Key Causality: Injecting a volume that is too large relative to the column volume causes the sample band to be too wide at the start of the separation. The column does not have sufficient length to refocus this band, resulting in broad or distorted peaks.[3][4] This phenomenon is known as volume overload.
Q2: I'm increasing my injection volume to improve sensitivity for low-level this compound quantification, but my peak shape is getting worse. What's happening?
A2: This is a classic trade-off between sensitivity and chromatographic performance. While increasing the injection volume introduces more analyte mass onto the column and should theoretically increase peak area linearly, it can also lead to peak distortion, primarily fronting or broadening.[3][5]
There are two primary causes for this degradation in peak shape:
-
Volume Overload: As described in Q1, the injected volume itself is too large for the column to handle efficiently, causing the initial sample band to be excessively wide.[3][6]
-
Solvent Mismatch: This is a very common issue. If your this compound sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than your initial mobile phase, the sample solvent acts like a small, potent mobile phase slug.[4][7][8] This causes the analyte molecules to travel too quickly and unevenly at the column inlet, leading to severe peak fronting and broadening.[2][9] For reversed-phase chromatography, a sample prepared in 100% methanol or acetonitrile injected into a mobile phase with a high aqueous content (e.g., 95% water) is a classic example of a strong solvent mismatch.[4][7]
To diagnose this, reduce the injection volume or dilute the sample in a solvent that more closely matches the initial mobile phase composition.[6] If the peak shape improves dramatically, a solvent mismatch is the likely culprit.
Troubleshooting Common Injection Volume-Related Issues
Problem 1: My this compound peak is exhibiting significant fronting.
Peak fronting (where the front of the peak is less steep than the back) is a tell-tale sign of column overload.[6][10]
Underlying Causes & Solutions:
-
Mass Overload: You are injecting too much this compound mass onto the column. The stationary phase becomes locally saturated, leading to a distorted peak.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[6]
-
-
Volume Overload / Solvent Mismatch: As discussed previously, injecting a large volume, especially in a strong solvent, is a primary cause of fronting.[5][6]
Workflow for Diagnosing Peak Fronting
Caption: Decision tree for troubleshooting peak fronting.
Problem 2: I see a peak for this compound in my blank injection after running a high-concentration standard. What is causing this carryover?
A2: This phenomenon is called carryover, where a small amount of sample from a previous injection appears in a subsequent run.[12][13] It is a significant problem for assays requiring a large dynamic range. The most common source of carryover is the autosampler.[14][15]
Underlying Causes & Solutions:
-
Adsorption to Surfaces: this compound, like many pharmaceutical compounds, can adsorb to surfaces within the injection pathway, such as the needle, injection valve rotor seal, or tubing.[15] Scratches or wear on the rotor seal can create sites that trap the analyte.[15]
-
Inadequate Needle Wash: The wash solvent and procedure may not be sufficient to remove all traces of the analyte from the interior and exterior of the sample needle.[12][15]
-
Contaminated Wash Solvent: The solvent used for the needle wash may itself be contaminated.
Experimental Protocol: Diagnosing and Mitigating Carryover
-
Confirm Carryover: Inject a high-concentration standard followed by at least three consecutive blank injections (using fresh, confirmed clean solvent). If the peak for this compound appears in the first blank and decreases in subsequent blanks, it confirms "classic" carryover.[12]
-
Optimize the Needle Wash:
-
Solvent Strength: The wash solvent should be strong enough to solubilize this compound effectively. A good starting point is a solvent with a similar or slightly higher organic composition than the highest organic percentage in your gradient.[15] For this compound, a wash solution of 50:50 Acetonitrile:Isopropanol can be effective.
-
Wash Volume & Cycles: Increase the volume of the wash cycle. A common guideline is to use a wash volume at least 10 times the injection volume.[15] Program multiple wash cycles or use different wash solvents in sequence (e.g., an organic wash followed by an aqueous wash).
-
-
Inspect Hardware: If carryover persists, inspect the autosampler's rotor seal for scratches or wear and check all fittings for unswept volumes.[15] Consider replacing the rotor seal as part of preventative maintenance.
-
Injection Order: As a last resort, if carryover cannot be eliminated, arrange the injection sequence from low to high concentration samples to minimize its impact on quantification.[14][16]
Problem 3: My signal for this compound is not increasing linearly with concentration and the peak tops appear flattened. Is this related to my injection?
A3: Yes, this is a classic symptom of detector saturation.[17] While not directly caused by the injection volume, it is caused by injecting a sample that is too concentrated. The mass spectrometer detector has a finite capacity to measure ions at any given moment. When the amount of this compound ions reaching the detector exceeds this capacity, the signal plateaus, leading to a non-linear response and flattened peak tops.[18]
Solutions:
-
Dilute the Sample: The most straightforward solution is to dilute your high-concentration samples to bring them within the linear dynamic range of the instrument.
-
Reduce Injection Volume: Injecting a smaller volume of the same concentrated sample will reduce the total amount of analyte reaching the detector, which can alleviate saturation.
-
Use a Less Sensitive Transition (MS/MS): If you are using Multiple Reaction Monitoring (MRM), select a less abundant product ion for quantification of high-concentration samples.
-
Check for In-Source Saturation: In some cases, the ionization process in the MS source can become saturated, not just the detector. This can happen if co-eluting matrix components compete for ionization.[19] Improving chromatographic separation or sample cleanup can help mitigate this.
Experimental Guide: Injection Volume Loading Study
To empirically determine the optimal injection volume for your this compound assay, a loading study is essential. This self-validating experiment will define the upper limit of injection volume before chromatographic performance is compromised.
Objective: To find the maximum injection volume that maintains acceptable peak shape and resolution.
Protocol:
-
Prepare the Sample: Prepare a solution of this compound at a concentration representative of the upper end of your calibration curve. The sample solvent should ideally match the initial mobile phase composition.
-
Set Up the Sequence: Create a sequence of injections with increasing volumes. For a UHPLC system, a typical sequence might be: 1 µL, 2 µL, 4 µL, 6 µL, 8 µL, 10 µL, and 15 µL.
-
Acquire Data: Run the sequence on your equilibrated LC-MS/MS system.
-
Analyze Results: Process the data and create a table to compare key chromatographic parameters for each injection volume.
Data Summary: Expected Effects of Increasing Injection Volume
| Injection Volume (µL) | Peak Area | Peak Height | Peak Width (at half-height) | USP Tailing Factor | Resolution (from nearest peak) |
| 1 | Baseline | Baseline | Baseline | Baseline (e.g., 1.1) | Baseline (e.g., 2.5) |
| 2 | ~2x Baseline | ~2x Baseline | Increases slightly | Stable | Stable |
| 4 | ~4x Baseline | ~4x Baseline | Increases moderately | Stable | Stable |
| 6 | ~6x Baseline | Increases, but <6x | Increases significantly | May start to decrease (<1.0) | May start to decrease |
| 8 | ~8x Baseline | May plateau or decrease | Increases significantly | Fronting becomes apparent (<0.9) | Decreases |
| 10 | <10x Baseline | Decreases | Broad/distorted | Severe Fronting (<0.8) | Significantly compromised |
Interpretation: Initially, both peak area and height should increase linearly with injection volume.[3][5] As you approach the overload limit, the peak width will increase more rapidly, and the peak height may stop increasing or even decrease as the peak broadens and fronts.[5] The optimal injection volume is the highest volume that maintains good peak shape (e.g., Tailing Factor between 0.9 and 1.2) and does not compromise the resolution of this compound from any adjacent peaks.
Injection Volume Optimization Workflow
Caption: A systematic workflow for optimizing injection volume.
References
-
Peak Shape Changes with Increased Injection Volume. Waters Corporation. Link
-
Autosampler Carryover. (2014-08-22). LCGC Europe. Link
-
HPLC Tips & Tricks: Optimizing Injection Volume. Sigma-Aldrich. Link
-
Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. Link
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025-10-29). LCGC International. Link
-
Avoiding Mobile Phase Mismatch in HPLC. Phenomenex. Link
-
Liquid Chromatography - Sample Solvent and Inj. Volume vs. Peak Shape. (2024-10-08). Shimadzu. Link
-
HPLC Troubleshooting: Autosampler Contamination. LCGC International. Link
-
Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu. Link
-
Minimizing HPLC Carryover. (2018-10-11). Lab Manager. Link
-
Autosampler Carryover. LCGC International. Link
-
LC Troubleshooting—Optimizing Your Injection to Improve Peak Shape. (2018-01-03). YouTube. Link
-
Effects of Sample Solvents on Peak Shape. Shimadzu. Link
-
Detector saturation in LC/MS using buffered eluents? (2020-01-20). ResearchGate. Link
-
Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. (2025-10-25). ResearchGate. Link
-
An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies. (2017-11-06). NIH. Link
-
Effects of Sample Diluent on Analyte Recovery in Reversed-Phase and HILIC Separations. LCGC International. Link
-
How to fix asymmetrical chromatography peaks? (2024-09-01). Cytiva. Link
-
FAQ: What happens if my sample solvent is stronger than my mobile phase? SiliCycle. Link
-
How does the MS detector on an LC-MS instrument not get saturated? (2017-08-15). Reddit. Link
-
Thermal Mismatch in HPLC: Why Mobile Phase Pre-Heating Matters. (2025-12-25). Analytical Science. Link
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023-11-01). LCGC International. Link
-
HPLC Tips & Tricks: Optimizing Injection Volume. Sigma-Aldrich. Link
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018-01-31). Agilent. Link
-
How can source saturation occur for one of two analytes in LC-MS/MS at the same retention time? (2019-09-23). ResearchGate. Link
-
Why Do Peaks Tail?: LC Troubleshooting. Scribd. Link
-
strange ionization in LC-MS/MS. (2005-02-02). Chromatography Forum. Link
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024-09-11). IOSR Journal of Pharmacy. Link
-
LC-MS/MS Method Development for Drug Analysis. (2024-11-25). YouTube. Link
-
Are there any guides on how to optimise injection volume in reverse phase hyphenated columns hplc? I am attempting a calculation? (2017-08-24). ResearchGate. Link
-
Pro Tips for Method Development (LC-MS/MS 101). (2023-09-01). YouTube. Link
-
Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021-11-17). MDPI. Link
-
Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM. Link
-
Optimized Method Development of Large Volume Injection for GC/MS/MS of Food Pesticides. (2012-10-16). Agilent. Link
-
Optimization Strategies in RP-HPLC. ResearchGate. Link
Sources
- 1. youtube.com [youtube.com]
- 2. silicycle.com [silicycle.com]
- 3. HPLC Tips & Tricks: Optimizing Injection Volume [sigmaaldrich.com]
- 4. Liquid Chromatography | Sample Solvent and Inj. Volume [masontechnology.ie]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Avoiding Mobile Phase Mismatch in HPLC | Phenomenex [phenomenex.com]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. agilent.com [agilent.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 13. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. strange ionization in LC-MS/MS - Chromatography Forum [chromforum.org]
- 18. An algorithm to correct saturated mass spectrometry ion abundances for enhanced quantitation and mass accuracy in omic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Refinement of Desmethylmianserin solid-phase extraction protocols
Technical Support Center: Desmethylmianserin SPE Protocols
Welcome to the technical support resource for the solid-phase extraction (SPE) of this compound. This guide is designed for researchers, analytical scientists, and drug development professionals who require robust and reproducible methods for the quantification of this key metabolite from complex biological matrices. As a pharmacologically active metabolite of mianserin, accurate measurement of this compound is critical for pharmacokinetic and toxicological studies.[1][2]
This document moves beyond generic protocols to provide a deep-dive into the mechanistic principles governing the extraction, empowering you to troubleshoot effectively and refine your methods with confidence.
Troubleshooting Guide: Common Issues in this compound SPE
This section addresses specific experimental challenges in a question-and-answer format.
Q1: I'm experiencing low and inconsistent recovery of this compound. Where should I start troubleshooting?
Answer: Low and variable recovery is the most common issue in SPE and typically points to a problem in one of three key stages: sample loading, washing, or elution.[3] The key is to systematically identify which step is failing.
Causality: this compound is a secondary amine with moderate polarity. Its retention on an SPE sorbent is highly dependent on pH and solvent composition. Inefficient recovery occurs when the analyte is either not retained effectively, is washed away prematurely, or is not fully released from the sorbent.
Troubleshooting Workflow:
-
Analyze All Fractions: Instead of just analyzing your final eluate, collect and analyze the sample effluent (what passes through during loading), each wash fraction, and the final eluate. This will pinpoint exactly where your analyte is being lost. A second elution step can also determine if the analyte is being retained in the cartridge.[4][5]
-
Verify Sample pH (Loading Stage): For a mixed-mode cation exchange sorbent, the secondary amine on this compound must be protonated (positively charged) to engage in strong ionic retention.
-
Action: Ensure your sample is pre-treated and its pH is adjusted to be at least 2 units below the pKa of the secondary amine. A pH of 4.0-6.0 is generally effective. If the sample pH is too high, the analyte will be neutral and may break through the sorbent during loading, especially if the secondary (hydrophobic) retention mechanism is weak.
-
-
Evaluate Wash Solvent Strength (Wash Stage): The goal of the wash step is to remove interferences without disturbing the analyte.
-
Action: If your analyte is found in the wash fraction, your wash solvent is too strong.
-
For a mixed-mode C8/SCX phase, an acidic aqueous wash (e.g., 2% formic acid) should not disrupt the ionically-bound analyte. If loss occurs here, it suggests the primary retention mechanism is not ionic, pointing to a sample pH issue.
-
An organic wash (e.g., 100% methanol) can be used to remove hydrophobic interferences. While the strong cation exchange interaction should retain the analyte, using an excessive volume or a very strong organic solvent could cause some loss. Consider reducing the organic solvent percentage in your wash step.
-
-
-
Optimize Elution Solvent (Elution Stage): If recovery remains low but the analyte is not in the load or wash fractions, it is irreversibly bound to the sorbent.[3]
-
Action: Elution from a mixed-mode cation exchanger requires neutralizing the analyte's charge. This is achieved with a basic organic solvent. Ensure your elution solvent contains a sufficient concentration of a base (e.g., 5% ammonium hydroxide in methanol). The ammonia neutralizes the analyte's charge, breaking the ionic bond, while the methanol disrupts the hydrophobic interaction. If recovery is still poor, consider adding a "soak step": allow the elution solvent to sit in the cartridge for 1-5 minutes before eluting to ensure complete interaction.[6]
-
Q2: My final extract shows significant matrix effects in my LC-MS/MS analysis. How can I improve the cleanup?
Answer: Matrix effects, often caused by co-eluting phospholipids or other endogenous components, are a major challenge in bioanalysis. A generic SPE protocol may not provide sufficient selectivity. The solution lies in leveraging a more selective retention mechanism and a rigorous, multi-step wash protocol.
Causality: Mixed-mode SPE sorbents offer orthogonal retention mechanisms (e.g., reversed-phase and ion-exchange), which allow for more selective washing to remove different classes of interferences.[6]
Refined Cleanup Strategy:
-
Switch to a Mixed-Mode Sorbent: If you are using a purely reversed-phase (e.g., C18) or normal-phase sorbent, switching to a mixed-mode cation exchange (MCX) sorbent is the single most effective change you can make.[7] These sorbents combine hydrophobic (C8 or C18) and strong cation exchange (sulfonic acid) functionalities.[8]
-
Implement a Two-Stage Wash: This is the key to cleaner extracts.
-
Wash 1 (Aqueous Acidic): After loading your pH-adjusted sample, wash the cartridge with a mild acidic solution (e.g., 1 mL of 2% formic acid in water). This removes polar, acidic, and neutral interferences while your protonated analyte remains strongly bound via ion exchange.
-
Wash 2 (Organic): Follow the aqueous wash with a 100% organic solvent wash (e.g., 1 mL of methanol or acetonitrile). This step is crucial for removing hydrophobic interferences like phospholipids that are retained on the C8/C18 portion of the sorbent. Your analyte will remain bound due to the powerful ionic interaction.
-
-
Diagram of a Refined Wash Process:
Caption: Workflow for enhanced cleanup using a two-stage wash protocol.
Frequently Asked Questions (FAQs)
What are the critical chemical properties of this compound to consider for SPE method development?
Understanding the analyte's physicochemical properties is the foundation of a robust method.[3]
| Property | Value / Characteristic | Implication for SPE |
| Chemical Class | Secondary Amine | Basic nature; can be protonated to carry a positive charge. This is the primary target for ion-exchange retention. |
| Molecular Formula | C₁₇H₁₈N₂[9][10] | Indicates a significant non-polar character from the tetracyclic ring structure, suitable for reversed-phase retention. |
| Polarity | Moderately Polar | More polar than the parent drug, mianserin. Can be retained by both reversed-phase and normal-phase mechanisms, but mixed-mode offers superior selectivity.[11] |
| pKa (predicted) | ~8.5-9.5 (for the secondary amine) | Dictates the pH for sample loading and elution. Load at pH < 6.5 to ensure >99% protonation. Elute at pH > 10.5 to ensure >99% neutrality. |
Which SPE sorbent is optimal for this compound extraction?
For an analyte like this compound, which has both a reliable charge handle (the secondary amine) and significant hydrophobicity, a mixed-mode cation exchange (MCX) polymer-based sorbent is highly recommended.
-
Mechanism: These sorbents provide dual retention mechanisms.[12]
-
Reversed-Phase: Hydrophobic interaction between the analyte's tetracyclic structure and the sorbent's non-polar backbone (e.g., C8 or C18).[8]
-
Ion-Exchange: Electrostatic interaction between the protonated secondary amine of the analyte and the negatively charged sulfonic acid groups on the sorbent surface.[13]
-
-
Why it's better than single-mode sorbents:
-
vs. C18 (Reversed-Phase only): C18 relies solely on hydrophobic interactions. This requires harsh organic washes that can lead to premature analyte elution and provides less selectivity against endogenous hydrophobic interferences.
-
vs. SCX (Ion-Exchange only): While strong, a pure ion-exchange sorbent may have lower capacity and offer no mechanism to retain non-ionic metabolites or parent drugs if a multi-analyte panel is desired.
-
Can you provide a detailed, refined SPE protocol for this compound from plasma?
Certainly. The following protocol is a robust starting point based on mixed-mode cation exchange principles. It is designed for high recovery and excellent sample cleanup.
Refined Mixed-Mode SPE Protocol for this compound
-
Sample Pre-treatment:
-
To 500 µL of plasma, add an appropriate internal standard.
-
Add 500 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds. This step precipitates proteins and adjusts the pH to ensure the analyte is protonated.
-
Centrifuge at >3000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning: (Using a 30 mg / 1 mL MCX cartridge)
-
Step 2.1: Pass 1 mL of methanol through the cartridge. This solvates the polymeric sorbent and the C8/C18 chains.
-
Step 2.2: Pass 1 mL of reagent water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Load the supernatant from Step 1 onto the conditioned SPE cartridge.
-
Use a slow, consistent flow rate of approximately 1-2 mL/min.[4]
-
-
Wash Steps (Interference Elution):
-
Step 4.1 (Aqueous Wash): Wash with 1 mL of 2% formic acid in water. This removes polar interferences.
-
Step 4.2 (Organic Wash): Wash with 1 mL of methanol. This removes retained non-polar interferences, such as phospholipids.
-
-
Elution:
-
Dry the cartridge thoroughly under vacuum or positive pressure for 1-2 minutes to remove the wash solvent.
-
Apply 1 mL of 5% ammonium hydroxide in methanol to the cartridge.
-
Allow the solvent to soak the sorbent bed for 1 minute before eluting slowly into a clean collection tube. This ensures the analyte is neutralized for efficient release.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
-
Visual Workflow of the Protocol:
References
-
Pharmacological aspects of mianserin. PubMed, Available at: [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International, Available at: [Link]
-
Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. ResearchGate, Available at: [Link]
-
An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. PubMed Central, Available at: [Link]
-
Desmethyl mianserin. PubChem, NIH, Available at: [Link]
-
8-Hydroxythis compound. PubChem, NIH, Available at: [Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation, Available at: [Link]
-
7 Tips to Improve Solid Phase Extraction (SPE) Recovery. PromoChrom, Available at: [Link]
-
How to Choose Solid Phase Extraction Method?. Hawach SPE Cartridge, Available at: [Link]
-
Mianserin. PubChem, NIH, Available at: [Link]
-
Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients. PubMed, Available at: [Link]
-
This compound. gsrs.ncats.nih.gov, Available at: [Link]
-
Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Taylor & Francis Online, Available at: [Link]
-
The chemical structure of (A) mianserin, (B) this compound, (C)... ResearchGate, Available at: [Link]
-
The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles. ResearchGate, Available at: [Link]
-
From Complexity to Clarity: Expanding Metabolome Coverage With Innovative Analytical Strategies. PubMed Central, NIH, Available at: [Link]
-
Agilent Bond Elut Mixed Mode Ion Exchange Silica SPE. Chrom Tech, Available at: [Link]
-
Eight Steps to Better Results from Solid-Phase Extraction. LCGC International, Available at: [Link]
-
This compound (C17H18N2). PubChemLite, Available at: [Link]
-
Optimization of solid-phase microextraction procedures for the determination of tricyclic antidepressants and anticonvulsants in plasma samples by liquid chromatography. ResearchGate, Available at: [Link]
-
Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International, Available at: [Link]
-
Determination of Tricyclic Antidepressants in Human Plasma Using Pipette Tip Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. PubMed, Available at: [Link]
-
Mixed Mode C8/SCX SPE Cartridge. Hawach Scientific, Available at: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PubMed Central, NIH, Available at: [Link]
-
Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. ResearchGate, Available at: [Link]
-
A convenient method for synthesis and purification of N-Desmethylmianserin- An active metabolite of mianserin. ResearchGate, Available at: [Link]
-
List of common interferences encountered during protein electrophoresis. ResearchGate, Available at: [Link]
-
Development, validation and application of the HPLC method for determination of mianserin in human serum. ResearchGate, Available at: [Link]
-
Determination of Mianserin and Metabolites in Plasma by Liquid Chromatography With Electrochemical Detection. PubMed, Available at: [Link]
-
Development, validation and application of the HPLC method for determination of mianserin in human serum. PubMed, Available at: [Link]
-
Hydrophilic interaction liquid chromatography-tandem mass spectrometry for drug development. ResearchGate, Available at: [Link]
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters Corporation, Available at: [Link]
-
Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach. PLOS One, Available at: [Link]
-
Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube, Available at: [Link]
-
Miniaturized Solid Phase Extraction Techniques Applied to Natural Products. MDPI, Available at: [Link]
Sources
- 1. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. promochrom.com [promochrom.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hawach.com [hawach.com]
- 8. chromtech.com [chromtech.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. PubChemLite - this compound (C17H18N2) [pubchemlite.lcsb.uni.lu]
- 11. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
Validation & Comparative
A Head-to-Head Comparison of Desmethylmianserin and Other Mianserin Metabolites: A Guide for Researchers
For researchers and drug development professionals navigating the complexities of tetracyclic antidepressants, a thorough understanding of their metabolic fate is paramount. Mianserin, a well-established antidepressant, undergoes extensive metabolism, yielding several derivatives with distinct pharmacological profiles. This guide provides an in-depth, head-to-head comparison of its primary metabolites, with a focus on Desmethylmianserin, to elucidate their potential contributions to the overall therapeutic and adverse effect profile of the parent drug.
Introduction to Mianserin and its Metabolic Landscape
Mianserin exerts its antidepressant effects through a complex mechanism of action, primarily involving the blockade of presynaptic α2-adrenergic autoreceptors, which enhances norepinephrine release. It also possesses significant antagonist activity at various serotonin (5-HT) and histamine H1 receptors.[1][2] Upon administration, mianserin is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into several key metabolites.[3][4] The most clinically relevant of these are:
-
This compound: Formed via N-demethylation.
-
8-Hydroxymianserin: Formed via aromatic hydroxylation.
-
Mianserin-N-oxide: Formed via N-oxidation.
While other minor and conjugated metabolites are also formed, this guide will focus on the comparative pharmacology of these three primary metabolites, with particular emphasis on this compound versus 8-Hydroxymianserin, as Mianserin-N-oxide is generally considered pharmacologically weak or inactive.[5][6]
The Metabolic Pathway of Mianserin
The biotransformation of mianserin is a stereoselective process, primarily catalyzed by CYP2D6 and CYP1A2, with some contribution from CYP3A4.[3][7] N-demethylation to form this compound is a significant pathway, while 8-hydroxylation leads to the formation of 8-Hydroxymianserin.[8][9] Further metabolism can lead to the formation of 8-hydroxy-N-desmethylmianserin.[9]
Figure 2: Workflow for a radioligand binding assay.
Neurotransmitter Reuptake Inhibition Assay
This assay is crucial for determining the functional activity of the metabolites on the serotonin and norepinephrine transporters.
Objective: To measure the potency (IC50) of mianserin metabolites in inhibiting the reuptake of norepinephrine and serotonin into synaptosomes or transfected cells.
Materials:
-
Rat brain synaptosomes or cells stably expressing the human norepinephrine transporter (NET) or serotonin transporter (SERT).
-
[3H]Norepinephrine or [3H]Serotonin.
-
This compound, 8-Hydroxymianserin, and other test compounds.
-
Uptake buffer.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomes or cells with various concentrations of the test compounds or vehicle.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter ([3H]Norepinephrine or [3H]Serotonin) to initiate the uptake process.
-
Incubation: Incubate for a short period at 37°C to allow for neurotransmitter uptake.
-
Termination of Uptake: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the cells/synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 value for each compound, representing the concentration that inhibits 50% of the neurotransmitter uptake.
Toxicity and Adverse Effect Profile
The formation of reactive metabolites of mianserin has been linked to rare but serious adverse effects, including hepatotoxicity. [7]Both this compound and 8-Hydroxymianserin can be further metabolized to reactive iminoquinones. [7]In vitro studies have shown that the formation of cytotoxic metabolites is greater for the R(-)-enantiomer of mianserin, which preferentially forms this compound. [8][10]This suggests that this compound may have a higher potential for cytotoxicity compared to 8-Hydroxymianserin, although further in vivo studies are needed to confirm this. The irreversible binding of radiolabeled mianserin to microsomal proteins, an indicator of reactive metabolite formation, is a critical area of investigation. [11]
Conclusion and Future Directions
For drug development professionals, these findings have several implications. The distinct pharmacological profiles of the metabolites underscore the importance of comprehensive metabolite profiling during preclinical and clinical development. The reduced sedative potential of this compound and 8-Hydroxymianserin could be a desirable characteristic to explore in the design of new antidepressants. However, the potential for bioactivation to cytotoxic intermediates warrants careful toxicological assessment.
Future research should focus on obtaining a more complete quantitative pharmacological profile of these metabolites, including their binding affinities and functional activities at a wider range of CNS targets. Such data will be invaluable for building more accurate pharmacokinetic-pharmacodynamic (PK/PD) models to better predict the clinical effects and variability of mianserin treatment.
References
-
Pinder, R. M., & van Delft, A. M. (1983). The potential therapeutic role of the enantiomers and metabolites of mianserin. British Journal of Clinical Pharmacology, 15(S2), 269S-276S. [Link]
-
Riley, R. J., Lambert, C., Kitteringham, N. R., & Park, B. K. (1989). A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro. British Journal of Clinical Pharmacology, 27(6), 823–830. [Link]
-
Riley, R. J., Lambert, C., Kitteringham, N. R., & Park, B. K. (1989). A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro. PubMed, 2757897. [Link]
-
Koyama, E., Chiba, K., Tani, M., & Ishizaki, T. (1996). Identification of human cytochrome P450 isoforms involved in the stereoselective metabolism of mianserin enantiomers. The Journal of Pharmacology and Experimental Therapeutics, 278(3), 1132-1141. [Link]
-
Hiroi, T., Imaoka, S., & Funae, Y. (1998). Isoform-selective metabolism of mianserin by cytochrome P-450 2D. Drug Metabolism and Disposition, 26(8), 820-825. [Link]
-
Lambert, C., Park, B. K., & Kitteringham, N. R. (1989). Activation of mianserin and its metabolites by human liver microsomes. Biochemical Pharmacology, 38(17), 2853-2858. [Link]
-
Niwa, T., & Shiraga, T. (2004). Metabolic pathway of mianserin by CYP2D isoforms. ResearchGate. [Link]
-
Chauhan, A., Kumar, A., & Madan, A. K. (2015). Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS. ResearchGate. [Link]
-
Pinder, R. M., & van Delft, A. M. (1983). The potential therapeutic role of the enantiomers and metabolites of mianserin. PubMed, 6133481. [Link]
-
Khalil, S. M., et al. (2024). Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. DigitalCommons@TMC. [Link]
-
Hand, T. H., Marek, G. J., & Seiden, L. S. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. PubMed, 1771213. [Link]
-
von Sonntag, P., et al. (1993). In vivo and in vitro stereoselective metabolism of mianserin in mice. PubMed, 8435133. [Link]
-
Otani, K., et al. (1992). Subjective side effects of mianserin in relation to plasma concentrations of mianserin and this compound. PubMed, 1629007. [Link]
-
National Center for Biotechnology Information. (n.d.). Mianserin. PubChem. [Link]
-
Hand, T. H., Marek, G. J., & Seiden, L. S. (1991). Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. ResearchGate. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Leonard, B. E., & O'Connor, W. T. (1987). The effect of chronically administered mianserin, 8-hydroxymianserin and this compound on the 'open field' behaviour and brain noradrenaline metabolism in the olfactory bulbectomized rat. PubMed, 3453427. [Link]
-
Haslemo, T., et al. (2025). Association Between CYP2D6 Genotypes and Serum Concentrations of Mirtazapine and Mianserin. PubMed, 34585422. [Link]
Sources
- 1. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of human cytochrome P450 isoforms involved in the stereoselective metabolism of mianserin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The potential therapeutic role of the enantiomers and metabolites of mianserin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoform-selective metabolism of mianserin by cytochrome P-450 2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A stereochemical investigation of the cytotoxicity of mianserin metabolites in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of mianserin and its metabolites by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of Desmethylmianserin Measurement
Introduction: The Critical Need for Standardized Desmethylmianserin Quantification
This compound is the primary and pharmacologically active metabolite of mianserin, a tetracyclic antidepressant.[1][2] Accurate measurement of this compound in biological matrices, particularly plasma, is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and overall clinical management of patients undergoing mianserin therapy.[2][3] Given that clinical decisions may rely on these measurements, it is imperative that analytical results are accurate, reliable, and comparable across different laboratories. This guide provides a comprehensive framework for establishing an inter-laboratory comparison for the measurement of this compound, ensuring data harmonization and analytical excellence in both research and clinical settings.
This document is designed for researchers, scientists, and drug development professionals. It will delve into the technical specifics of a validated analytical method, the design of a robust inter-laboratory comparison study, and the statistical framework for data interpretation, all grounded in established scientific principles and regulatory guidelines.
Pillar I: A Validated Bioanalytical Method for this compound
The foundation of any successful inter-laboratory comparison is a well-characterized and validated analytical method. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules like this compound in complex biological matrices due to its high sensitivity and selectivity.[4]
Recommended Analytical Protocol: LC-MS/MS
This protocol is a synthesis of best practices and should be fully validated in each participating laboratory according to international guidelines such as the ICH M10 Bioanalytical Method Validation.[3][5]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a robust and cost-effective technique for extracting this compound from plasma, minimizing matrix effects that can interfere with LC-MS/MS analysis.[6]
-
Procedure:
-
To 200 µL of human plasma, add 25 µL of an internal standard working solution (e.g., this compound-d3).
-
Add 100 µL of a basifying agent (e.g., 1M Sodium Carbonate) to adjust the pH.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of hexane and isoamyl alcohol).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions
-
Rationale: Reversed-phase chromatography on a C18 column provides excellent separation of this compound from endogenous plasma components.
-
Parameters:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation and elution of the analyte.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
3. Mass Spectrometric Detection
-
Rationale: Multiple Reaction Monitoring (MRM) provides the necessary selectivity and sensitivity for accurate quantification.
-
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Q1/Q3 (e.g., 251.1 -> 208.1)
-
Internal Standard (this compound-d3): Q1/Q3 (e.g., 254.1 -> 211.1)
-
-
Optimization: Collision energy and other source parameters should be optimized for maximum signal intensity.
-
Method Validation: A Self-Validating System
Each laboratory must perform a full validation of the analytical method. Key validation parameters, with typical acceptance criteria, are summarized in the table below. This ensures the trustworthiness of the data generated.
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity | r² ≥ 0.99 | Demonstrates a proportional response of the instrument to changes in analyte concentration. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) | Ensures the closeness of the measured value to the true value and the reproducibility of the measurement. |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Defines the lowest concentration that can be reliably quantified with acceptable accuracy and precision. |
| Selectivity & Specificity | No significant interference at the retention time of the analyte and IS. | Confirms that the method can differentiate and quantify the analyte in the presence of other components in the sample. |
| Matrix Effect | CV of the slope of calibration curves in different lots of matrix should be ≤ 15%. | Assesses the impact of the biological matrix on the ionization of the analyte. |
| Stability | Analyte concentration within ±15% of the nominal concentration under various storage conditions. | Ensures the integrity of the analyte in the biological matrix during sample handling and storage. |
Pillar II: Designing the Inter-laboratory Comparison Study
An effective inter-laboratory comparison study requires careful planning and execution to generate meaningful and comparable data. The following workflow outlines the key steps.
Diagram: Inter-laboratory Comparison Workflow
Caption: Workflow for an inter-laboratory comparison study.
Experimental Protocol for the Comparison Study
1. Study Coordinator and Protocol A central coordinating body should be designated to oversee the study. This body will be responsible for preparing and distributing samples, collecting data, and performing the statistical analysis. A detailed study protocol must be developed and distributed to all participating laboratories.
2. Certified Reference Materials (CRMs) The use of CRMs for this compound is highly recommended to ensure the traceability and accuracy of the measurements.[7] If a CRM is not available, a well-characterized in-house reference standard should be used.
3. Preparation of Test Samples The coordinating body will prepare a set of blinded plasma samples. These should include:
-
At least five samples with varying concentrations of this compound, covering the clinically relevant range.
-
Blank plasma samples to assess specificity.
-
Samples should be prepared in a human plasma matrix to mimic real-world samples.
4. Sample Distribution and Analysis The blinded samples are shipped to the participating laboratories under appropriate temperature-controlled conditions. Each laboratory will then analyze the samples in triplicate using their validated LC-MS/MS method.
5. Data Reporting Laboratories will report their quantitative results for each sample to the coordinating body. It is also beneficial to collect key method performance parameters from each lab (e.g., linearity range, LLOQ, accuracy, and precision data).
Pillar III: Data Analysis and Interpretation
The goal of the data analysis is to assess the level of agreement between the participating laboratories and to identify any systematic biases.
Statistical Analysis
A common and effective method for evaluating performance in inter-laboratory comparisons is the use of Z-scores.[8] The Z-score for each laboratory's result on a given sample is calculated as:
Z = (x - X) / σ
Where:
-
x is the result from the individual laboratory.
-
X is the assigned value (often the robust mean of all participant results).
-
σ is the standard deviation for proficiency assessment.
Interpretation of Z-scores:
-
|Z| ≤ 2: Satisfactory performance
-
2 < |Z| < 3: Questionable performance
-
|Z| ≥ 3: Unsatisfactory performance
Data Presentation
The results of the inter-laboratory comparison should be summarized in a clear and concise manner.
Table: Example Inter-laboratory Comparison Results
| Sample ID | Assigned Value (ng/mL) | Lab 1 Result (ng/mL) | Lab 1 Z-score | Lab 2 Result (ng/mL) | Lab 2 Z-score | Lab 3 Result (ng/mL) | Lab 3 Z-score |
| DMM-01 | 5.2 | 5.5 | 0.6 | 5.1 | -0.2 | 5.3 | 0.2 |
| DMM-02 | 15.8 | 16.5 | 0.9 | 14.9 | -1.1 | 15.5 | -0.4 |
| DMM-03 | 48.2 | 50.1 | 1.2 | 47.5 | -0.4 | 49.0 | 0.5 |
| DMM-04 | 95.5 | 92.3 | -1.7 | 96.8 | 0.7 | 94.1 | -0.7 |
| DMM-05 | 182.1 | 190.5 | 2.1 | 178.9 | -0.9 | 185.2 | 0.8 |
Addressing Challenges in this compound Bioanalysis
Drawing from field experience, several challenges can arise during the bioanalysis of this compound and similar compounds:[6][9]
-
Metabolite Stability: Ensuring the stability of this compound in plasma during collection, storage, and processing is critical to prevent inaccurate results.[6]
-
Matrix Effects: Co-eluting endogenous components can suppress or enhance the ionization of this compound, leading to biased results. Careful optimization of sample preparation and chromatography is essential to mitigate these effects.[6]
-
Cross-reactivity: In methods other than mass spectrometry, there may be cross-reactivity with the parent drug, mianserin, or other metabolites. The high specificity of LC-MS/MS largely overcomes this challenge.
Conclusion and Future Directions
This guide provides a robust framework for establishing an inter-laboratory comparison for the measurement of this compound. By adhering to a validated analytical method, a well-designed study protocol, and appropriate statistical analysis, laboratories can ensure the comparability and reliability of their results. This, in turn, enhances the quality of data used in clinical trials and for patient care. Regular participation in such proficiency testing schemes is a hallmark of a high-quality bioanalytical laboratory and is strongly encouraged to ensure ongoing analytical performance.
References
- Benchmark International. (2024, August 1). Inter laboratory Comparison 2023 Report.
- National Institute of Standards and Technology. N-Desmethyl mianserin. NIST Chemistry WebBook.
- Otani, K., et al. (1995). Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients. Therapeutic Drug Monitoring, 17(5), 516-21.
- Global Substance Registration System. This compound.
- BenchChem. (2025). A Comparative Guide to Inter-Laboratory Validation of N-Desmethyl Clomipramine Quantification.
- ResolveMass Laboratories Inc. (2025). Top 5 Challenges in Bioanalytical Method Development and How to Solve Them.
- Mitchell, P. (2004). Therapeutic drug monitoring of non-tricyclic antidepressant drugs. Clinical Chemistry and Laboratory Medicine, 42(11), 1283-1289.
- European Medicines Agency. (2025). Quality Assessment of Therapeutic Drug Monitoring Assays of Therapeutic Antibodies Across Europe: An Update.
- Otani, K., et al. (1993). Prediction of plasma concentrations of mianserin and this compound at steady state from those after an initial dose of mianserin. Therapeutic Drug Monitoring, 15(2), 118-21.
- Magdalini, E., et al. (2010). Steady state concentrations of the enantiomers of mianserin and this compound in poor and in homozygous and heterozygous extensive metabolizers of debrisoquine. Therapeutic Drug Monitoring, 15(2), 113-7.
- Simbec-Orion. (2023, April 6). Common challenges in bioanalytical method development.
- National Institutes of Health. (2025, October 6). Quality Assessment of Therapeutic Drug Monitoring Assays of Therapeutic Antibodies Across Europe: An Update.
- Bioanalysis Zone. In the Zone: The bioanalyst – challenges and solutions.
- Linear Chemicals. TCA Tryciclic Antidepressants strip.
- Warde Medical Laboratory. TRICYCLIC ANTIDEPRESSANT PANEL, QUANTITATIVE.
- Sigma-Aldrich. Certified Reference Materials.
Sources
- 1. Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic drug monitoring of non-tricyclic antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of plasma concentrations of mianserin and this compound at steady state from those after an initial dose of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quality Assessment of Therapeutic Drug Monitoring Assays of Therapeutic Antibodies Across Europe: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. mzCloud – this compound [mzcloud.org]
- 8. benchmark-intl.com [benchmark-intl.com]
- 9. simbecorion.com [simbecorion.com]
A Comparative Analysis of Mianserin and Desmethylmianserin Plasma Protein Binding: A Technical Guide for Researchers
For researchers and professionals in drug development, a thorough understanding of a drug's pharmacokinetic profile is paramount. A critical component of this profile is plasma protein binding (PPB), which significantly influences a drug's distribution, metabolism, and ultimately, its therapeutic effect. This guide provides an in-depth, objective comparison of the plasma protein binding characteristics of the tetracyclic antidepressant mianserin and its principal active metabolite, N-desmethylmianserin.
Mianserin is known to be extensively bound to plasma proteins, a characteristic that has a profound impact on its clinical pharmacology. The binding of its active metabolite, desmethylmianserin, which is present in plasma at approximately one-third the concentration of the parent drug, is equally important for understanding the overall therapeutic and toxicological profile.[1][2] This guide will delve into the experimental data, the underlying physicochemical drivers of binding, and the methodologies used to determine these crucial parameters.
Executive Summary: Comparative Binding Affinity
Based on studies of structurally similar tricyclic antidepressants, it is reasonable to infer that N-desmethylmianserin likely has a lower binding affinity to AAG compared to its parent compound. Research on imipramine and its desmethyl metabolite, for instance, has shown that the demethylated form is a less potent displacer of other drugs from AAG. This suggests a weaker interaction with this high-affinity binding protein. This difference is likely attributable to subtle changes in the molecule's physicochemical properties upon demethylation.
Physicochemical Properties Influencing Protein Binding
The extent of a drug's binding to plasma proteins is governed by its physicochemical characteristics, primarily its lipophilicity (LogP) and ionization constant (pKa), in conjunction with the properties of the binding proteins themselves.
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |
| Mianserin | 264.4 | 3.4 | 6.5 |
| N-Desmethylmianserin | 250.34 | Not available | 18.6 |
| 8-Hydroxythis compound | 266.34 | 2.6 | 35.5 |
Data sourced from PubChem.
The removal of the N-methyl group to form N-desmethylmianserin increases the polarity of the molecule, as reflected in the higher topological polar surface area of a similar metabolite, 8-hydroxythis compound. This increased polarity would generally be expected to lead to a decrease in plasma protein binding, as hydrophobic interactions are a major driving force for the binding of many drugs to albumin.
Key Plasma Proteins in Mianserin and this compound Binding
The two primary plasma proteins responsible for binding drugs are human serum albumin (HSA) and alpha-1-acid glycoprotein (AAG).[4]
-
Human Serum Albumin (HSA): The most abundant plasma protein, HSA has a high capacity but generally lower affinity for binding a wide variety of drugs, particularly acidic compounds.
-
Alpha-1-Acid Glycoprotein (AAG): Present at lower concentrations than HSA, AAG is a high-affinity, low-capacity binding protein for many basic and neutral drugs.[5]
Studies have demonstrated that mianserin binds to both HSA and AAG, with AAG exhibiting the highest binding affinity.[1][3] Given that mianserin is a basic drug, its strong interaction with AAG is a critical determinant of its free fraction in the plasma.
The structural modification from mianserin to this compound, while seemingly minor, can significantly alter the molecule's interaction with these proteins. The loss of the methyl group may reduce hydrophobic interactions with binding sites on both albumin and AAG, and potentially alter the electrostatic interactions, leading to a lower overall binding percentage for the metabolite.
Experimental Methodologies for Determining Plasma Protein Binding
Accurate determination of plasma protein binding is crucial for drug development. The two most common and reliable methods are equilibrium dialysis and ultrafiltration.
Equilibrium Dialysis: The Gold Standard
Equilibrium dialysis is widely regarded as the reference method for PPB studies. It involves a semi-permeable membrane separating a plasma sample containing the drug from a drug-free buffer solution. The free drug molecules can pass through the membrane, while the larger protein-drug complexes cannot. The system is allowed to reach equilibrium, after which the concentration of the drug in the buffer compartment is measured, which is equal to the unbound drug concentration in the plasma.
-
Apparatus Setup: A dialysis cell, consisting of two chambers separated by a semi-permeable membrane with a specific molecular weight cutoff (e.g., 10 kDa), is used.
-
Sample Preparation: Human plasma is spiked with a known concentration of the test compound (mianserin or this compound).
-
Dialysis: The plasma sample is placed in one chamber, and an equal volume of protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is placed in the other chamber.
-
Incubation: The dialysis unit is sealed and incubated at a physiological temperature (37°C) with gentle agitation for a sufficient period to allow equilibrium to be reached (typically 4-24 hours).
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the drug in the buffer chamber (representing the free drug) and the plasma chamber (representing the total drug) is determined using a validated analytical method, such as LC-MS/MS.
-
Calculation: The percentage of bound drug is calculated using the following formula: % Bound = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100
Caption: Workflow of the Equilibrium Dialysis Method.
Ultrafiltration: A Rapid Alternative
Ultrafiltration is another widely used method that separates free drug from protein-bound drug by centrifugation through a semi-permeable membrane. It is generally faster than equilibrium dialysis but can be susceptible to non-specific binding of the drug to the filter membrane.
-
Sample Preparation: Human plasma is spiked with a known concentration of the test compound.
-
Filtration: The plasma sample is placed in the upper chamber of an ultrafiltration device, which contains a semi-permeable membrane at the bottom.
-
Centrifugation: The device is centrifuged at a specified speed and temperature (e.g., 2000 x g at 37°C) for a set time. The centrifugal force drives the protein-free ultrafiltrate, containing the unbound drug, through the membrane into the lower collection chamber.
-
Sample Analysis: The concentration of the drug in the collected ultrafiltrate is determined by a suitable analytical method.
-
Calculation: The percentage of bound drug is calculated as described for equilibrium dialysis.
Caption: The process of Ultrafiltration for PPB determination.
Conclusion and Future Directions
To provide a definitive quantitative comparison, a head-to-head study employing a validated method such as equilibrium dialysis is warranted. Such a study would provide invaluable data for pharmacokinetic-pharmacodynamic (PK-PD) modeling and would contribute to a more complete understanding of the clinical pharmacology of mianserin and its metabolites.
References
Sources
- 1. deepdyve.com [deepdyve.com]
- 2. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mianserin protein binding in serum and plasma from healthy subjects and patients with depression and rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of albumin and alpha-1-acid glycoprotein main characteristics: highlighting the roles of amino acids in binding kinetics and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha 1-acid glycoprotein involvement in high affinity binding of tricyclic antidepressants to human plasma [pubmed.ncbi.nlm.nih.gov]
In vivo efficacy comparison of Desmethylmianserin and its parent compound
An In-Depth Guide to the Comparative In Vivo Efficacy of Mianserin and its Active Metabolite, Desmethylmianserin
Introduction: A Tale of a Parent Drug and Its Active Progeny
Mianserin is a well-established tetracyclic antidepressant (TeCA) recognized for a pharmacological profile that distinguishes it from typical tricyclic antidepressants and selective serotonin reuptake inhibitors.[1][2] Its clinical efficacy is attributed to a complex mechanism of action, primarily the blockade of presynaptic α2-adrenergic autoreceptors, which enhances noradrenergic and serotonergic neurotransmission.[3][4] Upon administration, mianserin is extensively metabolized in the liver, principally through N-demethylation, to form its major active metabolite, this compound (also known as normianserin).[1][5][6]
This metabolite is not merely an inert byproduct; it is pharmacologically active and circulates in human plasma at concentrations approximately one-third that of the parent compound.[7][8] This raises a critical question for researchers and drug developers: to what extent does this compound contribute to the overall therapeutic and side-effect profile of mianserin? This guide provides a detailed in vivo efficacy comparison, synthesizing data from preclinical studies to elucidate the distinct and overlapping roles of this parent-metabolite pair.
Metabolic Transformation and Pharmacokinetic Profiles
The biotransformation of mianserin to this compound is a crucial first step in understanding their relationship. This conversion is primarily mediated by cytochrome P450 enzymes in the liver, including CYP2D6 and CYP1A2.[1][5]
Caption: Metabolic pathway of Mianserin.
The resulting pharmacokinetic profiles reveal significant interplay. Mianserin itself has a long elimination half-life, ranging from 21 to 61 hours, contributing to its sustained action.[1] While this compound is present at lower plasma concentrations, its persistence and pharmacological activity suggest it likely contributes to the steady-state clinical effects of mianserin administration.[7][9]
| Parameter | Mianserin (Parent) | This compound (Metabolite) | Source |
| Relative Plasma Conc. | ~3x that of metabolite | ~1/3 that of parent compound | [7][8] |
| Elimination Half-life | 21 - 61 hours | Data varies; contributes to steady-state | [1] |
| Primary Metabolism | CYP2D6, CYP1A2 | Further metabolism | [1][5] |
| Pharmacological Status | Active | Active | [7][8] |
Comparative Pharmacodynamics: Receptor Binding and Mechanism of Action
The therapeutic effects of both compounds are dictated by their interactions with a range of neuronal receptors. Mianserin is a potent antagonist at several key sites.[1][6]
-
α2-Adrenergic Receptors: Blockade of these presynaptic autoreceptors is considered a primary mechanism for mianserin's antidepressant effect, as it disinhibits the release of norepinephrine.[3][4]
-
Serotonin (5-HT) Receptors: It has high affinity for and antagonizes 5-HT2A, 5-HT2C, and other serotonin receptor subtypes.[1][10]
-
Histamine H1 Receptors: Strong inverse agonism at H1 receptors underlies its prominent sedative effects.[1]
This compound retains a significant portion of this pharmacological profile. It contributes to the overall facilitation of noradrenergic transmission.[3] Notably, like the more active S(+)-enantiomer of mianserin, this compound inhibits noradrenaline uptake in vitro, a property not shared by other metabolites like 8-hydroxymianserin.[3] This suggests a direct contribution to enhancing noradrenergic tone, separate from α2-receptor blockade.
Caption: Core mechanism of α2-autoreceptor blockade.
In Vivo Efficacy: Antidepressant-Like Activity
While both compounds are pharmacologically active, preclinical behavioral models are essential to parse their functional efficacy. A key study utilized the differential-reinforcement-of-low-rate 72-second (DRL 72-s) schedule, a behavioral screen highly sensitive and specific for detecting antidepressant properties.[11][12] In this paradigm, an antidepressant-like effect is characterized by an increased rate of reinforcement and a decreased rate of response.
The results of this direct comparison were revealing:
-
Racemic Mianserin: Produced a clear, dose-dependent antidepressant-like effect at doses of 5 and 10 mg/kg.[11]
-
Mianserin Enantiomers: The S(+) enantiomer was particularly potent, showing effects at doses as low as 0.6 mg/kg, confirming that the activity of mianserin resides primarily in this isomer.[1][11]
-
This compound: Showed no clear dose-related antidepressant-like effect at doses up to 10 mg/kg in this specific and sensitive model.[11][13]
| Compound | Effective Dose (DRL 72-s) | Antidepressant-like Effect | Source |
| Racemic Mianserin | 5 - 10 mg/kg | Yes | [11][12] |
| (+)-Mianserin | ≥ 0.6 mg/kg | Yes (Potent) | [11] |
| (-)-Mianserin | ≥ 2.5 mg/kg | Yes (Less Potent) | [11] |
| This compound | Up to 10 mg/kg | No clear effect observed | [11][13] |
This evidence strongly suggests that the direct antidepressant-like effects observed in preclinical screens are primarily driven by the parent compound, mianserin, rather than its desmethyl metabolite.[11] While other studies suggest this compound retains properties indicative of antidepressant activity, its potency in a functional behavioral assay appears significantly lower than its parent.[7][8]
In Vivo Efficacy: Sedative Properties
A major clinical characteristic of mianserin is its sedative effect, which can be beneficial for depressed patients with insomnia but can also be a limiting side effect. This action is strongly linked to its potent blockade of the histamine H1 receptor.[1][6]
Here, a clear divergence between the parent and metabolite emerges. Multiple sources indicate that This compound is substantially less active in tests indicative of sedation compared to mianserin.[7][8] This differentiation is critical. It implies that while the parent compound is responsible for both the primary antidepressant effect and the sedative effect, the metabolite may contribute to the overall therapeutic profile with a reduced liability for sedation.
Experimental Protocol: DRL 72-s Schedule for Antidepressant Screening
To provide a framework for replicating the foundational studies comparing these compounds, the following protocol for the DRL 72-s schedule is described. This protocol is a self-validating system when appropriate controls are included.
Rationale: The DRL 72-s schedule is a powerful tool because it is not merely a test of motor activity. It requires temporal discrimination, a cognitive function disrupted by many CNS-active drugs. Clinically effective antidepressants, across various mechanistic classes, uniquely improve performance by enabling the animal to better time its responses to receive a reward, thus increasing reinforcement rates while decreasing overall (inefficient) response rates.
Caption: Experimental workflow for in vivo compound comparison.
1. Animals:
-
Male Sprague-Dawley rats (250-300g).
-
Housed individually with controlled light-dark cycle (12h/12h).
-
Food restricted to 85-90% of free-feeding body weight to motivate performance for food reward. Water is available ad libitum.
2. Apparatus:
-
Standard operant conditioning chambers equipped with a response lever and a food pellet dispenser.
-
Control software to execute the DRL 72-s schedule.
3. Procedure:
-
Training:
-
Rats are first trained to press the lever for a food reward (45 mg pellet) on a continuous reinforcement schedule.
-
The schedule is gradually shifted to a DRL schedule, with the required interval between presses increasing incrementally (e.g., DRL 5-s, DRL 15-s, DRL 30-s) until the final DRL 72-s schedule is reached.
-
Under the DRL 72-s schedule, a lever press is only reinforced with a food pellet if at least 72 seconds have elapsed since the previous press. Presses made before 72 seconds reset the timer but are not rewarded.
-
Training continues daily until a stable baseline of performance is achieved (e.g., <15% variation in reinforcement rate over 5 consecutive days).
-
-
Testing:
-
A within-subjects (crossover) design is optimal. Each rat receives all treatment conditions (Vehicle, Mianserin doses, this compound doses) in a counterbalanced order.
-
On a test day, the designated compound is administered intraperitoneally (i.p.) at a specific time before the session (e.g., 30-60 minutes).
-
The rat is placed in the operant chamber for a standard session length (e.g., 60 minutes).
-
A "washout" period of at least 48-72 hours is allowed between different drug tests to prevent carryover effects.
-
4. Data Analysis:
-
Primary Endpoints:
-
Reinforcement Rate: Total number of reinforced presses per session.
-
Response Rate: Total number of presses (reinforced + unreinforced) per session.
-
-
Statistical Analysis: Data are analyzed using a repeated-measures Analysis of Variance (ANOVA), followed by post-hoc tests (e.g., Dunnett's test) to compare each drug condition to the vehicle control. A p-value < 0.05 is considered statistically significant.
Synthesis and Conclusion
The in vivo comparison of mianserin and its primary active metabolite, this compound, reveals a nuanced relationship rather than a simple equivalence.
-
Antidepressant Efficacy: The parent compound, mianserin (specifically the S[+]-enantiomer), appears to be the primary driver of the antidepressant-like activity as measured in sensitive and specific preclinical behavioral models.[11] this compound, while pharmacologically active at noradrenergic and serotonergic systems, does not demonstrate equivalent potency in these functional assays.[3][11]
-
Sedative Profile: A clear functional divergence is observed in their sedative properties. Mianserin is a potent sedative due to H1 receptor antagonism, whereas this compound is significantly less sedating.[7][8]
For drug development professionals and researchers, this comparison underscores a critical principle: the therapeutic profile of a drug that produces active metabolites is a composite of the actions of both the parent and its progeny. In the case of mianserin, the overall clinical effect is likely a blend of the potent, broad-spectrum (antidepressant and sedative) actions of the parent compound, complemented by the less sedating, noradrenaline-modulating activity of this compound. This understanding is vital for interpreting clinical outcomes and for designing future molecules with more refined therapeutic profiles.
References
-
Pharmacological aspects of mianserin. PubMed. Available at: [Link]
-
Mianserin. Wikipedia. Available at: [Link]
-
Steady-state plasma concentrations of mianserin and its major active metabolite, this compound. PubMed. Available at: [Link]
-
Activation of mianserin and its metabolites by human liver microsomes. PubMed. Available at: [Link]
-
Metabolic Bioactivation of Antidepressants: Advance and Underlying Hepatotoxicity. DigitalCommons@TMC. Available at: [Link]
-
The potential therapeutic role of the enantiomers and metabolites of mianserin. PubMed. Available at: [Link]
-
In vivo and in vitro stereoselective metabolism of mianserin in mice. PubMed. Available at: [Link]
-
Steady state concentrations of the enantiomers of mianserin and this compound in poor and in homozygous and heterozygous extensive metabolizers of debrisoquine. PubMed. Available at: [Link]
-
Mianserin | C18H20N2 | CID 4184. PubChem, National Institutes of Health. Available at: [Link]
-
Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. PubMed. Available at: [Link]
-
Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors. Frontiers in Immunology. Available at: [Link]
-
Effects of mianserin, a new antidepressant, on the in vitro and in vivo uptake of monoamines. British Journal of Clinical Pharmacology. Available at: [Link]
-
Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. R Discovery. Available at: [Link]
-
(PDF) Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity. ResearchGate. Available at: [Link]
-
Mianserin (A) and N-demethylmianserin (B). ResearchGate. Available at: [Link]
-
Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? PubMed. Available at: [Link]
-
Finns terapeutiskt intervall för mianserin och dess metabolit? RELIS. Available at: [Link]
-
The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors. PMC, National Institutes of Health. Available at: [Link]
-
Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients. PubMed. Available at: [Link]
-
Mianserin: a decade of scientific development. PubMed. Available at: [Link]
Sources
- 1. Mianserin - Wikipedia [en.wikipedia.org]
- 2. Mianserin: a decade of scientific development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adrenoreceptor interactions of the enantiomers and metabolites of mianserin: are they responsible for the antidepressant effect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The atypical antidepressant mianserin exhibits agonist activity at κ-opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 6. Mianserin | C18H20N2 | CID 4184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacological aspects of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The potential therapeutic role of the enantiomers and metabolites of mianserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Steady-state plasma concentrations of mianserin and its major active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Structural Modification of the Antidepressant Mianserin Suggests That Its Anti-inflammatory Activity May Be Independent of 5-Hydroxytryptamine Receptors [frontiersin.org]
- 11. Comparison of the effects of mianserin and its enantiomers and metabolites on a behavioral screen for antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Statistical Validation of a Bioassay for Desmethylmianserin
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the quantification of drug metabolites is as critical as the parent drug itself. Desmethylmianserin, the primary active metabolite of the tetracyclic antidepressant mianserin, presents a unique analytical challenge.[1][2] Its accurate measurement in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and therapeutic drug monitoring (TDM) studies.[3][4] This guide provides an in-depth, experience-driven comparison of methodologies and a detailed framework for the statistical validation of a bioassay for this compound, grounded in current regulatory expectations.
The foundation of any reliable bioanalytical method is a rigorous validation process that demonstrates the assay is fit for its intended purpose.[5][6][7] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their expectations under the International Council for Harmonisation (ICH) M10 guideline.[5][6][8][9][10] This document serves as the primary authoritative standard for bioanalytical method validation.
Section 1: The Regulatory & Scientific Imperative for Validation
The objective of validating a bioanalytical method is to establish, through a series of defined experiments, that the performance characteristics of the method are suitable and reliable for the intended analytical application.[5][6][7] For a metabolite like this compound, this ensures that the data generated can be trusted to make critical decisions regarding drug safety and efficacy.[6] A full validation is required when establishing a new method or implementing a method from the literature.[5][9]
The core parameters evaluated during validation are designed to test the method's limitations and robustness. These include selectivity, sensitivity, accuracy, precision, linearity, and stability.[9][11]
Foundational Validation Parameters
A bioassay's validity rests on several key performance characteristics, each answering a critical question about the method's reliability.
| Validation Parameter | Core Question Answered | Typical Acceptance Criteria (ICH M10) |
| Selectivity & Specificity | Can the method differentiate the analyte from other components in the sample (e.g., metabolites, endogenous substances)? | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |
| Accuracy | How close are the measured values to the true (nominal) concentration? | Mean concentration within ±15% of nominal for QC samples (±20% for LLOQ). |
| Precision | How close are repeated measurements of the same sample to each other? | Coefficient of variation (%CV) ≤15% for QC samples (≤20% for LLOQ). |
| Sensitivity (LLOQ) | What is the lowest concentration that can be reliably quantified? | Analyte response is at least 5 times the response of a blank sample; accuracy and precision criteria are met. |
| Linearity & Range | Over what concentration range is the assay accurate, precise, and linear? | A calibration curve with a defined regression model and a correlation coefficient (r²) typically >0.99. |
| Stability | Does the analyte remain unchanged under various storage and processing conditions? | Mean concentration of stability QCs should be within ±15% of the nominal concentration.[12] |
Table 1: Core Bioanalytical Validation Parameters and Representative Acceptance Criteria.
Section 2: Methodological Comparison: LC-MS/MS vs. HPLC-UV
The choice of analytical technique is a critical first step. For this compound, which is often present at low ng/mL concentrations in plasma, a highly sensitive and selective method is required.[1][13]
Comparison of Potential Bioanalytical Platforms
| Performance Metric | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | Moderate. Relies on chromatographic separation alone. Vulnerable to co-eluting interferences. | High to Very High. Uses both chromatographic separation and mass-to-charge ratio (m/z) for identification.[1] |
| Sensitivity (LLOQ) | Typically in the higher ng/mL range (e.g., >5 ng/mL).[13] | Excellent. Can achieve sub-ng/mL to low pg/mL levels (e.g., 0.50 ng/mL).[1] |
| Throughput | Lower. Longer run times may be needed for adequate separation. | Higher. Faster run times are often possible due to the high specificity of MS detection. |
| Development Complexity | Simpler. Method development is generally more straightforward. | More complex. Requires optimization of both chromatographic and mass spectrometric parameters. |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and more specialized maintenance. |
Table 2: Objective Comparison of HPLC-UV and LC-MS/MS for this compound Bioanalysis.
Expert Judgement: While HPLC-UV methods have been described, the superior sensitivity and specificity of LC-MS/MS make it the gold standard for quantifying low-concentration metabolites like this compound in complex biological matrices.[1][14] It provides greater confidence in the data, especially for studies requiring regulatory submission. The remainder of this guide will focus on the validation of an LC-MS/MS method.
Section 3: A Step-by-Step Validation Workflow
The validation process follows a logical progression, beginning with system setup and culminating in a comprehensive assessment of the assay's performance.
Caption: A typical workflow for bioanalytical method validation.
Experimental Protocol: Accuracy and Precision Batch
This experiment forms the cornerstone of the validation, assessing accuracy, precision, and linearity simultaneously. It is typically performed on three separate days to evaluate both intra-day (repeatability) and inter-day (intermediate) precision.[15]
Objective: To determine the accuracy and precision of the assay across its quantifiable range.
Materials:
-
Blank, validated biological matrix (e.g., human plasma).
-
Certified reference standards of this compound and a suitable stable isotope-labeled internal standard (SIL-IS), such as this compound-d3.
-
Quality Control (QC) samples prepared in the matrix at four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC): ~3x LLOQ
-
Medium QC (MQC): Mid-range concentration
-
High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ)
-
-
Calibration Curve (CC) standards prepared by spiking blank matrix (typically 8-10 non-zero levels).
Procedure:
-
Sample Preparation: Thaw all samples (CCs and QCs) and prepare them using the established extraction procedure (e.g., protein precipitation or liquid-liquid extraction).[1][16]
-
LC-MS/MS Analysis:
-
Place the prepared samples in the autosampler.
-
Construct an analytical batch sequence:
-
Start with blank and zero samples to check for system cleanliness.
-
Inject the full calibration curve.
-
Analyze at least six replicates of each QC level (LLOQ, LQC, MQC, HQC).
-
Inject the calibration curve again at the end of the batch.
-
-
-
Data Processing:
-
Integrate the peak areas for the analyte and internal standard.
-
Calculate the analyte/IS peak area ratio.
-
Generate a calibration curve using a weighted (typically 1/x²) linear regression of the peak area ratio versus the nominal concentration.
-
Back-calculate the concentrations of the QC samples using the regression equation from the calibration curve.
-
-
Statistical Analysis:
-
Accuracy: Calculate as the percent relative error (%RE): [(Mean Measured Conc. - Nominal Conc.) / Nominal Conc.] * 100.
-
Precision: Calculate as the percent coefficient of variation (%CV): (Standard Deviation of Measured Conc. / Mean Measured Conc.) * 100.
-
Assess both intra-run (within a single batch) and inter-run (across three batches) accuracy and precision.
-
Representative Data & Interpretation
The following table shows representative results from a three-batch validation run for this compound in human plasma.
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%RE) | Status (ICH M10 Criteria) |
| LLOQ | 0.50 | 8.9 | 11.2 | -5.4 | Pass (≤20% CV, ±20% RE) |
| LQC | 1.50 | 6.5 | 7.8 | 2.1 | Pass (≤15% CV, ±15% RE) |
| MQC | 7.50 | 4.1 | 5.3 | -1.5 | Pass (≤15% CV, ±15% RE) |
| HQC | 12.00 | 3.8 | 4.9 | 0.8 | Pass (≤15% CV, ±15% RE) |
Table 3: Hypothetical Accuracy and Precision Validation Data for this compound.
Section 4: The Criticality of Stability Assessment
Analyte stability is not a single test but a series of experiments designed to mimic real-world conditions that samples may encounter from collection to analysis.[17][18] Ensuring analyte stability is crucial for generating reliable data.[12][18]
Caption: Key components of a comprehensive stability assessment.
Protocol: Freeze-Thaw Stability
Objective: To determine if the analyte degrades after repeated cycles of freezing and thawing.
Procedure:
-
Use LQC and HQC samples (at least 3 replicates each).
-
Freeze the samples at the intended storage temperature (e.g., -70°C) for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them for another 12 hours. This constitutes one cycle.
-
Repeat for the desired number of cycles (typically 3-5).
-
After the final cycle, analyze the samples against a fresh calibration curve and freshly prepared QC samples.
-
Evaluation: The mean concentration of the freeze-thaw samples must be within ±15% of the nominal concentration.[12]
Section 5: Conclusion
The statistical validation of a bioassay for this compound is a multifaceted process that requires meticulous experimental design and a deep understanding of regulatory requirements. An LC-MS/MS method is strongly recommended for its superior sensitivity and selectivity. By systematically evaluating accuracy, precision, selectivity, linearity, and comprehensive stability, researchers can develop a robust and reliable method. Adherence to the principles outlined in the ICH M10 guideline is not merely a regulatory hurdle; it is a commitment to scientific integrity, ensuring that the data generated is of the highest quality and can be used with confidence in critical drug development decisions.
References
-
U.S. Food and Drug Administration (FDA). (2024). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.[Link]
-
ResearchGate. (2010). Analytical method development and validation of mianserin hydrochloride and its metabolite in human plasma by LC-MS.[Link]
-
Celegence. (2024). Stability Assessments in Bioanalytical Method Validation.[Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
-
National Center for Biotechnology Information (NCBI). (2013). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.[Link]
-
BioPharma Services Inc. Bioanalytical Method Validation Focus on Sample Stability.[Link]
-
Prospects in Pharmaceutical Sciences. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis.[Link]
-
National Center for Biotechnology Information (NCBI). (2025). High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring.[Link]
-
PubMed. (1987). Determination of Mianserin and Metabolites in Plasma by Liquid Chromatography With Electrochemical Detection.[Link]
-
BioPharma Excellence (BPE). (2018). Statistical Assessments of Bioassay Validation Acceptance Criteria.[Link]
-
BEBPA. (2014). Statistics for Validating Potency Assays.[Link]
-
Quantics Biostatistics. Bioassay Validation.[Link]
-
National Center for Biotechnology Information (NCBI). (2021). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum.[Link]
-
ResearchGate. (2010). A convenient method for synthesis and purification of N-Desmethylmianserin- An active metabolite of mianserin.[Link]
-
Pharmaresearch. Mianserin | Analytical Method Development | Validation | BA/BE Studies.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mianserin | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 9. propharmagroup.com [propharmagroup.com]
- 10. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 13. Determination of mianserin and metabolites in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bebpa.org [bebpa.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. testinglab.com [testinglab.com]
- 18. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Desmethylmianserin Levels Across Diverse Patient Populations: A Guide for Researchers
This guide provides an in-depth comparison of Desmethylmianserin plasma concentrations in various patient populations. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of pharmacokinetic data, field-proven insights, and detailed experimental protocols to support further investigation and clinical application.
Introduction: Mianserin and its Active Metabolite, this compound
Mianserin is a tetracyclic antidepressant agent that has been utilized in the treatment of depressive disorders. Its therapeutic action is mediated not only by the parent compound but also by its principal, pharmacologically active metabolite, this compound. The clinical response and side-effect profile of mianserin therapy are intrinsically linked to the plasma concentrations of both the parent drug and this key metabolite. Understanding the pharmacokinetic variability of this compound is therefore critical for optimizing therapeutic outcomes and ensuring patient safety.
Factors such as age, organ function, and genetic makeup can significantly influence drug metabolism, leading to substantial inter-individual differences in metabolite levels. This guide will explore these variations, providing a comparative analysis of this compound levels in the elderly and discussing the anticipated effects of renal and hepatic impairment, as well as the potential influence of genetic polymorphisms.
The Metabolic Journey: From Mianserin to this compound
The biotransformation of mianserin is a critical determinant of its pharmacokinetic profile. The primary metabolic pathways occur in the liver and involve N-demethylation and 8-hydroxylation. N-demethylation results in the formation of this compound, which retains significant pharmacological activity.
In studies using human liver microsomes, this compound was identified as the major metabolic product.[1] The cytochrome P450 (CYP) family of enzymes is principally responsible for these phase 1 oxidative reactions. While specific isozymes involved in mianserin metabolism are not fully elucidated in the provided literature, genetic variations in CYP enzymes are known to be a major source of inter-individual differences in drug metabolism and can significantly alter the metabolic profile of various medications.[2][3][4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Gene Polymorphisms and Drug-Drug Interactions Determine the Metabolic Profile of Blonanserin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprems.com [ijprems.com]
- 5. Genetic Polymorphisms, Drug Metabolism and Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
The Clinical Significance of Desmethylmianserin Plasma Concentrations: A Comparative Guide to Therapeutic Monitoring
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mianserin, a tetracyclic antidepressant, undergoes extensive metabolism to form several metabolites, with desmethylmianserin being a major and pharmacologically active contributor to its therapeutic effect. The significant inter-individual variability in the plasma concentrations of both the parent drug and this compound presents a compelling case for therapeutic drug monitoring (TDM) to optimize clinical outcomes. This guide provides a comprehensive comparison of the correlation between this compound plasma concentrations and clinical responses, supported by experimental data and methodologies. We will delve into the pharmacokinetic and pharmacodynamic rationale for monitoring this compound, detail the protocols for its quantification and the assessment of clinical efficacy, and compare its therapeutic window with that of its parent compound and a closely related alternative, mirtazapine.
The Pharmacological Rationale for Monitoring this compound
Mianserin's antidepressant activity is not solely attributable to the parent compound. Its primary metabolite, this compound, is also pharmacologically active and contributes significantly to the overall clinical effect[1]. This compound retains a pharmacological profile indicative of antidepressant properties, although it is generally less sedating than mianserin[1]. The metabolic conversion of mianserin to this compound is primarily mediated by the cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP3A4, the activity of which can vary considerably among individuals due to genetic polymorphisms and drug-drug interactions. This variability in metabolism leads to substantial inter-individual differences in the steady-state plasma concentrations of both mianserin and this compound, even with identical dosing regimens[2].
This inherent variability underscores the potential of TDM to individualize therapy. By measuring the plasma concentrations of both mianserin and this compound, clinicians can gain a more accurate understanding of the total active drug exposure and potentially tailor dosages to achieve optimal therapeutic outcomes while minimizing adverse effects.
Therapeutic Plasma Concentrations and Clinical Outcomes
Establishing a clear therapeutic window for this compound alone has been challenging, with most studies focusing on the combined concentration of mianserin and its active metabolite. However, some research has provided valuable insights into the concentration-effect relationship.
A study investigating the relationship between clinical effects and plasma concentrations of mianserin and this compound in patients with major depression found a significant U-shaped relationship between the final Montgomery Åsberg Depression Rating Scale (MADRS) score and the steady-state plasma concentration of both mianserin and this compound. An even stronger correlation was observed for the combined concentration of mianserin plus this compound. The study proposed a theoretical therapeutic window where a final MADRS score of 10 or less was expected:
| Analyte | Proposed Therapeutic Window (nmol/L) |
| This compound | 34–61 |
| Mianserin | 71–128 |
| Mianserin + this compound | 101–183 |
The proportion of responders was significantly higher inside the therapeutic window for the combined concentration of mianserin and this compound, highlighting the importance of considering the metabolite in TDM[3].
Furthermore, the stereochemistry of mianserin and its metabolites adds another layer of complexity. The S(+)-enantiomer of mianserin is more pharmacologically active than the R(-)-enantiomer. A study in Japanese patients with major depression found that the therapeutic response to mianserin was significantly correlated with the plasma concentration of S(+)-mianserin, with a suggested therapeutic range of 10 to 23 ng/mL for this enantiomer[4]. While this study did not establish a separate therapeutic range for the enantiomers of this compound, it underscores the importance of stereospecific analysis in understanding the full pharmacokinetic-pharmacodynamic relationship.
In contrast, the relationship between plasma concentrations and subjective side effects appears to be less clear. One study found no significant correlation between the plasma concentrations of mianserin and this compound and the occurrence of most side effects, with the exception of dryness of mouth during the first week of treatment[5]. This suggests that while TDM is valuable for optimizing efficacy, it may be less predictive of tolerability for many common side effects.
Comparative Analysis: Mianserin/Desmethylmianserin vs. Mirtazapine/Desmethylmirtazapine
Mirtazapine, another tetracyclic antidepressant, is structurally and pharmacologically similar to mianserin. It is also metabolized to an active metabolite, desmethylmirtazapine. Given their similarities, a comparison of their TDM parameters is warranted.
| Feature | Mianserin/Desmethylmianserin | Mirtazapine/Desmethylmirtazapine |
| Primary Active Metabolite | This compound | Desmethylmirtazapine |
| Metabolizing Enzymes | CYP2D6, CYP1A2, CYP3A4 | CYP2D6, CYP1A2, CYP3A4 |
| Therapeutic Window (Parent + Metabolite) | 101–183 nmol/L (Mianserin + this compound)[3] | 30–80 ng/mL (Mirtazapine) - No definitive evidence for a strong concentration-effect relationship for the combination[6]. |
| Typical Trough Levels (Parent) | Highly variable | 5 to 100 µg/L (at 15 to 45 mg/day)[7] |
| Clinical Efficacy Comparison | Equivalent to TCAs, may have a faster onset of action than some SSRIs. | Equivalent in efficacy to TCAs and superior to some SSRIs in early treatment phases[8][9]. |
| Side Effect Profile | Sedation, weight gain. | Sedation (especially at lower doses), increased appetite, weight gain[9]. |
Mirtazapine and mianserin exhibit notable differences in their pharmacodynamic profiles. Mirtazapine's mechanism includes antagonism at the 5-HT2C receptor, which is believed to contribute to its antidepressant efficacy and potentially a rapid onset of action. Mianserin, on the other hand, also acts as a norepinephrine transporter (NET) blocker, which may lead to more pronounced effects on the noradrenergic system[1].
Experimental Protocols
Quantification of this compound in Human Plasma
A robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a common approach for the simultaneous quantification of mianserin and its metabolites in human plasma[10].
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 1 mL of plasma sample, calibration standard, or quality control sample into a 15 mL centrifuge tube.
-
Add 50 µL of a 1 µg/mL internal standard solution (e.g., doxepin) and vortex for 10 seconds.
-
Add 200 µL of 1 M sodium hydroxide to alkalinize the plasma and vortex for 10 seconds.
-
Add 5 mL of an extraction solvent (e.g., hexane:isoamyl alcohol, 99:1, v/v).
-
Vortex for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., pH 3.0), with the specific ratio optimized for separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
UV Detection: 214 nm.
-
-
Data Analysis:
-
Peak areas of this compound, mianserin, and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
The concentrations in the unknown samples are determined from the linear regression equation of the calibration curve.
-
Assessment of Clinical Outcomes
The Hamilton Depression Rating Scale (HAM-D) and the Montgomery-Åsberg Depression Rating Scale (MADRS) are the most widely used clinician-administered scales to assess the severity of depression in clinical trials.
Hamilton Depression Rating Scale (HAM-D):
-
Structure: The original version contains 17 items (HAM-D17) that probe mood, guilt, suicide ideation, insomnia, agitation, anxiety, weight loss, and somatic symptoms[11].
-
Scoring: Items are scored on a 3 or 5-point scale. A total score is calculated, with the following general interpretation[11][12]:
-
0–7: Normal
-
8–13: Mild depression
-
14–18: Moderate depression
-
19–22: Severe depression
-
23: Very severe depression
-
-
Administration: The scale is administered by a trained clinician through a semi-structured interview, which typically takes about 20 minutes[11][13].
Montgomery-Åsberg Depression Rating Scale (MADRS):
-
Structure: A ten-item diagnostic questionnaire that evaluates core symptoms of depression, including apparent and reported sadness, inner tension, sleep, appetite, concentration, lassitude, inability to feel, and pessimistic and suicidal thoughts[14][15].
-
Scoring: Each item is scored on a 0 to 6 scale, with a total score ranging from 0 to 60. The general interpretation of the total score is as follows[14]:
-
0–6: Normal / Symptom-free
-
7–19: Mild Depression
-
20–34: Moderate Depression
-
35–60: Severe Depression
-
-
Administration: The MADRS is administered by a trained clinician via a clinical interview and is designed to be sensitive to changes in depression severity over the course of treatment[14][16].
Visualizing the Workflow and Relationships
Mianserin Metabolism and Pharmacodynamic Action
Caption: Metabolic pathway of Mianserin and its pharmacodynamic action.
Therapeutic Drug Monitoring Workflow
Caption: A typical workflow for Therapeutic Drug Monitoring of Mianserin.
Conclusion
The correlation between this compound plasma concentrations and clinical outcomes, particularly when considered in conjunction with the parent compound mianserin, provides a strong rationale for the implementation of therapeutic drug monitoring in clinical practice. The significant inter-individual pharmacokinetic variability necessitates a personalized approach to dosing, and TDM offers a valuable tool to guide clinicians in optimizing antidepressant therapy. The established therapeutic window for the combined concentrations of mianserin and this compound serves as a useful target for achieving a favorable clinical response. Further research into the stereospecific contributions of this compound enantiomers may further refine our understanding and application of TDM for this important antidepressant.
References
- Anttila, E., & Kasanen, A. (1980). A review of the clinical pharmacology of mirtazapine. Drugs, 19(Suppl 1), 43-52.
- De Vries, M. H., Van den Wildenberg, H. M., & Van de Vusse, F. N. (1998). Therapeutic drug monitoring of mirtazapine and its metabolite desmethylmirtazapine by HPLC with fluorescence detection. Therapeutic Drug Monitoring, 20(3), 277-283.
- Fawcett, J., & Barkin, R. L. (1998). Review of the results from clinical studies on the efficacy, safety and tolerability of mirtazapine for the treatment of patients with major depression. Journal of Affective Disorders, 51(3), 267-285.
- Hamilton, M. (1960). A rating scale for depression.
- Kaneko, S., Otani, K., Fukushima, Y., Higuchi, H., & Mihara, K. (1992). Subjective side effects of mianserin in relation to plasma concentrations of mianserin and this compound. Therapeutic Drug Monitoring, 14(3), 190-193.
- de Boer, T., Nefkens, F., van Helvoirt, A., & van Delft, A. M. (1994). The potential therapeutic role of the enantiomers and metabolites of mianserin. Human Psychopharmacology: Clinical and Experimental, 9(1), 31-41.
- Montgomery, S. A., & Åsberg, M. (1979). A new depression scale designed to be sensitive to change.
- Otani, K., Ishida, M., Kaneko, S., Mihara, K., Ohkubo, T., Sugawara, K., & Fukushima, Y. (1995). Enantioselective determination of mianserin and its desmethyl metabolite in plasma during treatment of depressed Japanese patients. Therapeutic Drug Monitoring, 17(5), 516-521.
- Otani, K., Yasui, N., Kaneko, S., Ishida, M., Ohkubo, T., & Sugawara, K. (1996). The CYP2D6 genotype and plasma concentrations of mianserin enantiomers in relation to therapeutic response to mianserin in depressed Japanese patients. Therapeutic Drug Monitoring, 18(5), 543-547.
- Williams, J. B. (2001). A structured interview guide for the Hamilton Depression Rating Scale.
-
Oreate AI Blog. (2026, January 7). Pharmacological Characteristics and Clinical Differences Between Mirtazapine and Mianserin. Retrieved from [Link]
-
PubMed. (n.d.). A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial. Retrieved from [Link]
-
PubMed. (n.d.). Antidepressant efficacy is correlated with plasma levels: mega-analysis and further evidence. Retrieved from [Link]
-
PubMed. (n.d.). Is there a therapeutic window for plasma concentration of mianserin plus this compound?. Retrieved from [Link]
-
PubMed. (n.d.). Steady-state plasma concentrations of mianserin and its major active metabolite, this compound. Retrieved from [Link]
-
PubMed. (n.d.). Therapeutic drug monitoring of mirtazapine and its metabolite desmethylmirtazapine by HPLC with fluorescence detection. Retrieved from [Link]
-
PubMed. (n.d.). Therapeutic drug monitoring of mirtazapine, desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide by enantioselective HPLC with fluorescence detection. Retrieved from [Link]
-
Strokengine. (n.d.). Montgomery Asberg Depression Rating Scale (MADRS). Retrieved from [Link]
-
Wikipedia. (n.d.). Hamilton Rating Scale for Depression. Retrieved from [Link]
-
madrs.net. (n.d.). What is the MADRS Scale? A Guide to the Montgomery-Åsberg Depression Rating Scale. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Mirtazapine versus other antidepressive agents for depression. Retrieved from [Link]
-
PubMed. (n.d.). Clinical effects of mianserin in endogenous depression and their relationship to drug plasma level. Retrieved from [Link]
-
PubMed. (n.d.). Efficacy and safety of mirtazapine in major depressive disorder patients after SSRI treatment failure: an open-label trial. Retrieved from [Link]
-
PubMed. (n.d.). Relationship Between Mianserin Plasma Levels and Antidepressant Effect in a Double-Blind Trial Comparing a Single Night-Time and Divided Daily Dose Regimens. Retrieved from [Link]
-
PubMed. (n.d.). The CYP2D6 genotype and plasma concentrations of mianserin enantiomers in relation to therapeutic response to mianserin in depressed Japanese patients. Retrieved from [Link]
-
Kobe University Repository. (n.d.). MIANSERIN PLASMA LEVELS AND CLINICAL RESPONSE IN PRIMARY DEPRESSION. Retrieved from [Link]
-
PubMed. (n.d.). Review of the results from clinical studies on the efficacy, safety and tolerability of mirtazapine for the treatment of patients with major depression. Retrieved from [Link]
-
PubMed. (n.d.). The CYP2D6 genotype and plasma concentrations of mianserin enantiomers in relation to therapeutic response to mianserin in depressed Japanese patients. Retrieved from [Link]
Sources
- 1. Pharmacological Characteristics and Clinical Differences Between Mirtazapine and Mianserin - Oreate AI Blog [oreateai.com]
- 2. Steady-state plasma concentrations of mianserin and its major active metabolite, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is there a therapeutic window for plasma concentration of mianserin plus this compound? | CiNii Research [cir.nii.ac.jp]
- 4. The CYP2D6 genotype and plasma concentrations of mianserin enantiomers in relation to therapeutic response to mianserin in depressed Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subjective side effects of mianserin in relation to plasma concentrations of mianserin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant efficacy is correlated with plasma levels: mega-analysis and further evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mirtazapine versus other antidepressive agents for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review of the results from clinical studies on the efficacy, safety and tolerability of mirtazapine for the treatment of patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hamilton Rating Scale for Depression - Wikipedia [en.wikipedia.org]
- 12. Hamilton Depression Rating Scale (HAM-D or HDRS) [reference.medscape.com]
- 13. A Protocol for the Hamilton Rating Scale for Depression: Item Scoring Rules, Rater Training, and Outcome Accuracy with Data on its Application in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. madrs.net [madrs.net]
- 15. Montgomery Asberg Depression Rating Scale (MADRS) – Strokengine [strokengine.ca]
- 16. Montgomery-Asberg Depression Rating Scale – MAGNET [magnetctn.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Desmethylmianserine
In the landscape of pharmaceutical research and development, the meticulous handling of potent compounds is paramount to ensuring the safety of laboratory personnel and the integrity of experimental outcomes. Desmethylmianserine, an active metabolite of mianserin, is a pharmacologically active compound that necessitates a robust safety protocol. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with Desmethylmianserine, grounded in the principles of risk mitigation and scientific best practices.
The causality behind each recommendation is explained to empower researchers with the knowledge to make informed safety decisions. It is crucial to recognize that while this guide provides comprehensive recommendations, a site-specific risk assessment should always be conducted before commencing any work.
The Foundational Principle: Containment and Protection
Core Personal Protective Equipment (PPE)
The following PPE is essential for minimizing exposure to Desmethylmianserine during laboratory procedures. The specific level of protection required will vary based on the nature of the work, as detailed in the subsequent sections.
Hand Protection: The First Line of Defense
Rationale: The dermal route is a significant potential pathway for exposure to potent compounds.[5] Chemical-resistant gloves are critical to prevent skin contact.
Protocol:
-
Glove Type: Use powder-free nitrile gloves.[6] PVC gloves are not recommended as they offer little protection against chemical exposures.[6]
-
Double Gloving: For all handling procedures, wearing two pairs of gloves is recommended.[6] This practice is especially crucial when working within a containment system like a biological safety cabinet (BSC), as it minimizes the risk of contamination transfer.[6]
-
Glove Integrity: Inspect gloves for any signs of damage before use.
-
Regular Changes: Change gloves frequently, at least every 30 to 60 minutes, or immediately if contamination is suspected.[6]
-
Proper Removal: Utilize a proper glove removal technique to avoid contaminating your hands.
Body Protection: Shielding Against Contamination
Rationale: Protective clothing prevents the contamination of personal clothing and skin with Desmethylmianserine.
Protocol:
-
Lab Coat: A dedicated, long-sleeved laboratory coat is the minimum requirement.
-
Impervious Gown: For procedures with a higher risk of splashes or spills, a disposable, back-closing gown made of a low-permeability fabric should be worn over the lab coat.[1][2] The cuffs of the gown should be tucked into the outer pair of gloves.[6]
-
Full Body Suit: In situations involving large quantities of the compound or a high potential for aerosolization, a "bunny suit" or coverall may be necessary to provide head-to-toe protection.[7]
Eye and Face Protection: Guarding Against Splashes and Aerosols
Rationale: The eyes are particularly vulnerable to chemical splashes and aerosols.
Protocol:
-
Safety Glasses: At a minimum, safety glasses with side shields should be worn.
-
Safety Goggles: For procedures involving liquids or the potential for splashes, tightly fitting safety goggles are required.[1]
-
Face Shield: When there is a significant risk of splashes, a face shield should be worn in conjunction with safety goggles to provide a full range of protection.[6][7]
Respiratory Protection: Preventing Inhalation Exposure
Rationale: Inhalation of airborne particles of potent compounds is a primary route of exposure.[5]
Protocol:
-
Engineering Controls First: The primary method for controlling respiratory exposure is the use of engineering controls such as a certified chemical fume hood or a biological safety cabinet.[8][9]
-
Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures like spill cleanup, respiratory protection is necessary.
-
N95 Respirator: For weighing small quantities in a ventilated enclosure, a NIOSH-approved N95 respirator may be sufficient.
-
Full-Face Respirator: If exposure limits are exceeded or there are symptoms of irritation, a full-face respirator with appropriate cartridges should be used.[1] All respirator use must be in the context of a comprehensive respiratory protection program that includes medical clearance, training, and fit testing, in accordance with OSHA standards.[10]
-
PPE Selection Based on Laboratory Task
The selection of PPE is contingent on the specific task being performed and the associated risk of exposure. The following table provides guidance for common laboratory procedures involving Desmethylmianserine.
| Task | Engineering Control | Gloves | Body Protection | Eye/Face Protection | Respiratory Protection |
| Storage and Transport (Closed Containers) | General Laboratory Ventilation | Single Pair Nitrile | Lab Coat | Safety Glasses | Not generally required |
| Weighing (Solid) | Ventilated Balance Enclosure or Fume Hood | Double Pair Nitrile | Lab Coat | Safety Goggles | N95 Respirator (recommended) |
| Preparing Solutions | Chemical Fume Hood or Biosafety Cabinet | Double Pair Nitrile | Impervious Gown over Lab Coat | Safety Goggles and Face Shield | As determined by risk assessment |
| Handling Solutions (e.g., cell culture) | Biosafety Cabinet | Double Pair Nitrile | Lab Coat | Safety Glasses | Not generally required within BSC |
| Spill Cleanup | N/A | Double Pair Nitrile | Impervious Gown or Coverall | Safety Goggles and Face Shield | Full-Face Respirator with appropriate cartridges |
Procedural Guidance: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Sequence
-
Gown/Coverall: Put on the gown or coverall.
-
Inner Gloves: Don the first pair of gloves.
-
Respirator: If required, perform a user seal check.
-
Goggles/Face Shield: Position securely.
-
Outer Gloves: Don the second pair of gloves, ensuring they go over the cuffs of the gown.
Doffing Sequence (in a designated area)
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Gown/Coverall: Remove the gown or coverall, turning it inside out as you do.
-
Goggles/Face Shield: Remove from the back.
-
Respirator: If worn, remove.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when handling Desmethylmianserine.
Caption: Decision workflow for selecting appropriate PPE for Desmethylmianserine.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention.
Waste Disposal
All waste generated from handling Desmethylmianserine, including contaminated PPE, labware, and excess compound, must be treated as hazardous waste.
-
Segregation: Collect all Desmethylmianserine waste in a dedicated, clearly labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2] For unused or expired medicine in a non-laboratory setting, follow FDA guidelines for disposal in household trash after mixing with an unappealing substance.[11]
By adhering to these rigorous PPE protocols and operational plans, researchers can confidently and safely handle Desmethylmianserine, ensuring both personal safety and the integrity of their scientific endeavors.
References
-
SAFETY DATA SHEETS. (2025, January 17). Retrieved from [Link]
-
Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. (2026, January 9). Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry - Eurofins Scientific. (n.d.). Retrieved from [Link]
-
Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. (n.d.). Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs - CDC Stacks. (2006, December 1). Retrieved from [Link]
-
Containment of High-Potency Products in a GMP Environment - BioProcess International. (n.d.). Retrieved from [Link]
-
Highly Potent Compounds | VxP Pharma. (2020, January 11). Retrieved from [Link]
-
Safety Data Sheet - Cerilliant. (n.d.). Retrieved from [Link]
-
safety data sheet. (n.d.). Retrieved from [Link]
-
Potential Exposures and PPE Recommendations | Substance Use - CDC. (2024, September 23). Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). Retrieved from [Link]
-
Table of exposure limits for chemical and biological substances | WorkSafeBC. (2025, August 20). Retrieved from [Link]
-
Current occupational exposure limits for Ontario workplaces under Regulation 833. (2022, March 30). Retrieved from [Link]
-
DESMETHYLMIANSERIN - gsrs. (n.d.). Retrieved from [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash - FDA. (2024, October 31). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. agnopharma.com [agnopharma.com]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Lab Safety Equipment and Infra for High-Potency Drugs [worldpharmatoday.com]
- 9. gerpac.eu [gerpac.eu]
- 10. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
